Piperazin-2-one
Descripción
Propiedades
IUPAC Name |
piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELDVXSEVIIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282698 | |
| Record name | Piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-67-2 | |
| Record name | Piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9H2S9K98E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Piperazin-2-one Core: A Technical Guide for Drug Discovery Professionals
The piperazin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features, combining a lactam functionality with a basic nitrogen atom, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of the this compound core, intended for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The this compound core possesses a unique combination of properties that make it an attractive scaffold for drug design. The presence of hydrogen bond donors and acceptors, along with a tunable basic center, allows for the modulation of pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [1] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| Melting Point | 136-140 °C | [2] |
| Boiling Point | 164 °C / 5 mmHg | [2] |
| XLogP3 | -1.1 | [1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted pKa | 15.47 ± 0.20 | [2] |
Synthesis of the this compound Core
Several synthetic routes to the this compound core have been established. Two common and effective methods are highlighted below.
Experimental Protocol 1: Synthesis from Ethylenediamine (B42938) and Ethyl Chloroacetate (B1199739)
This is a classical and straightforward method for the preparation of the unsubstituted this compound core.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as ethanol.
-
Addition of Reagent: Slowly add a solution of ethyl chloroacetate to the ethylenediamine solution at room temperature with constant stirring. An excess of ethylenediamine is typically used.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial substitution reaction is complete, the excess ethylenediamine and solvent are removed under reduced pressure. The resulting intermediate is then redissolved in a suitable solvent and heated to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and any precipitated salts are removed by filtration. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.[3]
Experimental Protocol 2: Cascade Synthesis of Substituted Piperazin-2-ones
A more recent and efficient one-pot method involves a metal-promoted cascade reaction to produce substituted piperazin-2-ones.[4][5]
Methodology:
-
Reaction Mixture: To a reaction vessel, add a chloro allenylamide, a primary amine, an aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a silver salt (e.g., AgNO₃) in a suitable solvent like acetonitrile.[5]
-
Reaction Conditions: The mixture is heated to 85–90 °C for approximately 16 hours.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography to isolate the desired substituted this compound derivative.[5]
Characterization of the this compound Core
Standard spectroscopic techniques are employed to confirm the structure and purity of the this compound core.
Experimental Protocol 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum of this compound typically shows signals corresponding to the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts are approximately δ 3.03 (t), 3.37 (td), and 3.52 (s) ppm. A broad singlet for the NH protons is also observed.[2]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show characteristic peaks for the three distinct methylene carbons at approximately δ 42.31, 43.05, and 49.83 ppm, and a downfield signal for the carbonyl carbon around δ 170.00 ppm.[2]
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm⁻¹.
Biological Significance and Signaling Pathways
The piperazine-2-one scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as inhibitors of several important signaling pathways implicated in cancer and other diseases.
BCR-ABL Kinase Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Several piperazine-containing compounds have been developed as BCR-ABL inhibitors. The piperazine-2-one moiety can be incorporated to modulate solubility and cell permeability, as well as to form key interactions within the ATP-binding site of the kinase.[6]
Src Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Overexpression or constitutive activation of Src is common in many cancers. Piperazine derivatives have been investigated as Src inhibitors, and the this compound core can be utilized to optimize binding affinity and selectivity.[7]
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Piperazine-containing molecules have been developed as potent inhibitors of PI3K, where the piperazine-2-one moiety can contribute to the overall pharmacological profile of the compound.[8]
Drug Discovery Workflow
The development of novel drugs based on the this compound core typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
References
- 1. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 3. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Characteristics of Piperazin-2-one
Abstract: this compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural and chemical properties make it a valuable scaffold for the synthesis of a wide array of biologically active molecules, including those with anti-anxiety, antidepressant, and cytotoxic activities.[1][2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in chemical synthesis and potential biological pathways.
Core Physicochemical Characteristics
This compound, also known as 2-oxopiperazine, is a six-membered ring containing two nitrogen atoms and a carbonyl group.[4][5] These features allow it to participate in hydrogen bonding as both a donor and acceptor, influencing its solubility and interactions with biological targets.[5][6] Its stability under normal conditions makes it a robust intermediate for further chemical modifications.[7]
General and Physical Properties
The physical state and thermal properties of this compound are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [1][7][8][9] |
| Molecular Formula | C₄H₈N₂O | [1][10][11][12] |
| Molecular Weight | 100.12 g/mol | [8][10][12] |
| Melting Point | 131-140 °C | [1][4][7][8][9][11] |
| Boiling Point | 281.3 °C (at 760 mmHg); 164-165 °C (at 5 mmHg) | [4][7][9][11] |
| Density | 1.18 g/cm³ | [7] |
| Stability | Stable under normal conditions. May be light and moisture sensitive. | [7][9] |
| Storage | Store in a cool, dry, dark place in a well-sealed container under an inert atmosphere. | [7][9][10] |
Solubility and Partitioning Behavior
Solubility and lipophilicity are critical determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference(s) |
| Water Solubility | Soluble. A value of 166.0 mg/mL has been reported. | [7][13] |
| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol; also soluble in chloroform. | [7][9] |
| LogP (Octanol/Water) | -1.29 | [10] |
| pKa | 1.21 (for the conjugate acid); 15.47 (Predicted) | [7][9] |
Molecular Descriptors for Drug Design
These computed properties are essential in computational chemistry and drug design for predicting the "drug-likeness" of a molecule.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [10][12] |
| Hydrogen Bond Donors | 2 | [10][12] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 0 | [10] |
Experimental Protocols
Reproducible data is contingent on standardized experimental protocols. The following sections detail the methodologies for synthesizing this compound and determining its key physicochemical properties.
Synthesis of this compound
A common laboratory-scale synthesis involves the cyclization of ethyl chloroacetate (B1199739) and ethylenediamine (B42938).[9]
Procedure:
-
Dissolve ethyl chloroacetate (1.0 eq) in anhydrous ethanol.
-
Slowly add the solution dropwise to a solution of excess ethylenediamine (10.0 eq) at room temperature over several hours.
-
Allow the reaction mixture to stand for 2 hours post-addition.
-
Add sodium ethoxide (1.0 eq) to the mixture to facilitate cyclization and precipitate sodium chloride.
-
Remove the sodium chloride precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be purified by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent like acetone (B3395972) to obtain pure this compound.[9]
A general workflow for synthesis and characterization is depicted below.
Determination of Melting Point
The melting point is a crucial indicator of purity.
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient.[6]
-
Prepare a saturated solution of this compound in a pre-saturated mixture of n-octanol and water.
-
Add a known volume of this solution to a flask containing a known volume of the other immiscible phase (e.g., add the octanol (B41247) solution to water).
-
The flask is shaken vigorously for a set period until equilibrium is reached, then centrifuged to separate the layers.
-
The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques.[14][15]
-
¹H NMR: Provides information on the number and environment of protons. The spectrum for this compound would show characteristic signals for the methylene (B1212753) (-CH₂-) protons and the amine (-NH-) protons of the heterocyclic ring.[15]
-
¹³C NMR: Identifies the carbon skeleton. A characteristic downfield signal is expected for the carbonyl carbon (C=O), with other signals corresponding to the methylene carbons.[2]
-
IR Spectroscopy: Confirms the presence of functional groups. Key absorbances would include a strong C=O stretch for the amide group and N-H stretching vibrations.[15]
-
Mass Spectrometry: Determines the molecular weight and provides information on fragmentation patterns, further confirming the structure.[14]
Biological Relevance and Signaling Pathways
Piperazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently found in biologically active compounds and marketed drugs.[16][17] They are known to interact with a variety of biological targets, particularly in the central nervous system.[3][18]
While specific signaling pathways for the parent this compound are not extensively detailed, derivatives have been shown to exert significant biological effects, such as anticancer and anti-inflammatory activities.[2][17][19] For instance, the related piperazine-2,5-diones have been shown to inhibit pro-survival pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer, and to induce apoptosis.[19]
The diagram below illustrates a hypothetical mechanism by which a this compound derivative could modulate these key cellular pathways.
Conclusion
This compound is a foundational molecule in the development of new therapeutics. Its well-defined physicochemical properties, including good solubility in polar solvents and the capacity for hydrogen bonding, make it an attractive starting point for chemical synthesis. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in drug discovery and development. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5625-67-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 8. parchem.com [parchem.com]
- 9. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | Piperazines | Ambeed.com [ambeed.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Piperazin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one nucleus has emerged as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and clinically approved drugs. Its unique combination of features—a conformationally constrained cyclic amide, two strategically positioned nitrogen atoms for hydrogen bonding and substitution, and favorable physicochemical properties—renders it an invaluable scaffold for the design of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, relevant experimental protocols, and its interaction with key cellular signaling pathways.
The this compound Advantage: A Privileged Scaffold
The concept of a privileged structure refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) and its oxidized derivative, this compound, fit this description perfectly. The two nitrogen atoms in the ring system allow for the fine-tuning of properties like solubility and basicity, which are crucial for optimizing pharmacokinetic profiles.[1][2] Furthermore, the cyclic nature of the scaffold imparts a degree of rigidity, which can lead to higher binding affinity and selectivity for target proteins. This inherent versatility has led to the incorporation of the piperazine moiety into numerous blockbuster drugs.[3]
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize key findings and present quantitative data for selected compounds.
Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, often acting through the modulation of critical signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of this compound and Piperazine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| C505 (a piperazine derivative) | K562 (Leukemia) | GI₅₀ | < 0.16 µM | [4] |
| C505 | HeLa (Cervical Cancer) | GI₅₀ | < 0.16 µM | [4] |
| C505 | AGS (Gastric Cancer) | GI₅₀ | < 0.16 µM | [4] |
| Compound 1j (acetophenone/piperazin-2-one hybrid) | MDA-MB-468 (Triple Negative Breast Cancer) | IC₅₀ | 6.50 µM | [5] |
| Compound 4 (N-ethyl-piperazinyl amide derivative) | Various (NCI-60 panel) | GI₅₀ | 0.70–0.99 µM | [6] |
| Compound 7e (this compound derivative) | HT-29 (Colon Cancer) | IC₅₀ | < 500 µM | [7] |
| Compound 7e | A549 (Lung Cancer) | IC₅₀ | < 500 µM | [7] |
Enzyme Inhibition
The this compound scaffold has also been successfully employed in the design of potent enzyme inhibitors.
Table 2: Enzyme Inhibitory Activity of Piperazine Derivatives
| Compound Class | Target Enzyme | Activity Metric | Value Range | Reference |
| Piperazine derivatives | Acetylcholinesterase (AChE) | IC₅₀ | 4.59-6.48 µM | [8] |
| Piperazine derivatives | Butyrylcholinesterase (BChE) | IC₅₀ | 4.85-8.35 µM | [8] |
| Compound 2j (pyrimidin-2-yl)piperazine derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 23.10 µM | [9] |
| Compound 2m (pyrimidin-2-yl)piperazine derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 24.14 µM | [9] |
| Compound 10b (piperazine derivative with 1,2,4-triazole) | Tyrosinase | IC₅₀ | 30.7 ± 0.2 µM | [10] |
| Compound 10b | Tyrosinase | Kᵢ | 9.54 µM | [10] |
Key Signaling Pathways Modulated by this compound Derivatives
Several studies have elucidated the molecular mechanisms underlying the biological effects of this compound and piperazine derivatives, revealing their interaction with crucial cellular signaling pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Certain piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4]
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis. Piperazine amides have been identified as inhibitors of JNK.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of a this compound derivative and for a key biological assay.
Synthesis of 1-(3-chlorophenyl)this compound
This protocol describes a common method for the synthesis of an N-aryl this compound, a versatile intermediate for further derivatization.
Materials:
-
Di(2-chloroethyl)amine hydrochloride
-
Toluene
-
Sodium carbonate
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 3-chloroaniline (1 equivalent) in toluene, add di(2-chloroethyl)amine hydrochloride (1 equivalent) and sodium carbonate (2.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford 1-(3-chlorophenyl)this compound.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and physicochemical properties make it an ideal starting point for the design of compound libraries with diverse biological activities. The examples provided in this guide highlight the potential of this compound derivatives as anticancer agents and enzyme inhibitors. A deeper understanding of their interactions with key signaling pathways, coupled with robust and reproducible experimental methodologies, will undoubtedly pave the way for the development of the next generation of this compound-based drugs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]
Synthesis of Piperazin-2-one from Ethylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of piperazin-2-one, a crucial heterocyclic scaffold in medicinal chemistry, from the readily available starting material, ethylenediamine (B42938). This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthetic process.
Introduction
This compound and its derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds. Their utility spans a wide range of therapeutic areas, owing to their ability to serve as versatile pharmacophores. The synthesis of the parent this compound ring system from simple, inexpensive precursors like ethylenediamine is a fundamental process for chemists in the pharmaceutical sciences. This guide focuses on the prevalent and effective methods for this transformation, providing the necessary technical details for laboratory application.
Core Synthetic Strategies
The primary approach for synthesizing this compound from ethylenediamine involves a cyclization reaction with a suitable C2-electrophile. The most common and well-documented methods utilize haloacetylating agents, such as ethyl chloroacetate (B1199739) or chloroacetyl chloride. These reactions proceed via an initial acylation of one of the amino groups of ethylenediamine, followed by an intramolecular nucleophilic substitution to form the six-membered ring.
A key challenge in this synthesis is the potential for side reactions due to the presence of two nucleophilic amino groups in ethylenediamine, which can lead to the formation of di-acylated products or polymeric materials.[1] Careful control of reaction conditions, such as stoichiometry, temperature, and choice of solvent, is therefore critical to maximize the yield of the desired cyclic product.
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental procedures for the synthesis of this compound from ethylenediamine and its derivatives.
Table 1: Reagents and Molar Ratios for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Ethylenediamine | 60.10 | 36.9 | 0.15 | 1.0 |
| Ethyl Chloroacetate | 122.55 | 39.2 | 0.225 | 1.5 |
| Triphenylphosphine (B44618) | 262.29 | 62.9 | 0.24 | 1.6 |
Table 2: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Value |
| Solvent | 1,5-Dioxane |
| Solvent Volume | 1.5 L |
| Reaction Temperature | 80°C (Reflux) |
| Reaction Time | 8 hours |
| Product Yield (oily substance) | 27.4 g (80%) |
| Total Yield (after purification) | 59.4% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from ethylenediamine and ethyl chloroacetate, based on established literature procedures.[2]
Materials and Equipment
-
Reagents: Ethylenediamine, Ethyl Chloroacetate, Triphenylphosphine, 1,5-Dioxane, Ethyl Acetate (B1210297), Petroleum Ether, Anhydrous Sodium Sulfate (B86663).
-
Equipment: 2 L Round-bottom flask, Spherical condenser, Magnetic stirrer and hotplate, Rotary evaporator, Separatory funnel, Glassware for extraction and filtration, Chromatography column.
Synthetic Procedure
-
Reaction Setup: To a 2 L round-bottom flask equipped with a spherical condenser and a magnetic stirrer, add ethylenediamine (36.9 g, 0.15 mol) and 1,5-dioxane (1.5 L).
-
Addition of Reagents: To the stirred solution, sequentially add triphenylphosphine (62.9 g, 0.24 mol) and ethyl chloroacetate (39.2 g, 0.225 mol).
-
Reaction: Heat the mixture to reflux at 80°C for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water. Separate the organic phase and combine it.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate and then evaporate the solvent.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:5) to remove triphenylphosphine.
-
Column Chromatography: Concentrate the filtrate and subject it to column chromatography using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to isolate the oily product.
-
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
References
The Biological Significance of 2-Piperazinones: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-piperazinone derivatives for researchers, scientists, and drug development professionals.
The 2-piperazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This heterocyclic motif has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the biological importance of 2-piperazinones, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity of 2-Piperazinone Derivatives
A significant body of research highlights the potential of 2-piperazinone derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a wide array of cancer cell lines, often with notable potency and selectivity.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of 2-piperazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative 2-piperazinone and related piperazine (B1678402) derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 1-(3-chlorophenyl)piperazin-2-one (B65430) Derivatives [1]
| Compound | Substituent (R) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) |
| 5 | -OH | >500 | >500 | >500 |
| 6 | -OCH3 | >500 | >500 | >500 |
| 7a | -NH2 | 498.1 ± 28.3 | 455.5 ± 21.9 | >500 |
| 7b | -CONH2 | 485.2 ± 25.1 | 462.8 ± 23.4 | >500 |
| 7c | -NHNH2 | 4.5 ± 0.3 | 3.8 ± 0.2 | 45.2 ± 3.7 |
| 7d | -NHCONH2 | 7.4 ± 0.5 | 6.9 ± 0.4 | 68.3 ± 5.1 |
| 7e | Imidazole | 5.2 ± 0.4 | 4.6 ± 0.3 | 55.1 ± 4.2 |
| 7f | -NHCSNH2 | 3.1 ± 0.2 | 2.5 ± 0.1 | 35.8 ± 2.9 |
| 7g | -NHC(=NH)NH2 | <2 | <2 | 25.4 ± 2.1 |
| Doxorubicin | - | 2.1 ± 0.1 | 1.8 ± 0.1 | 3.2 ± 0.2 |
| L-778,123 | - | 5.8 ± 0.4 | 4.9 ± 0.3 | 60.1 ± 4.8 |
Table 2: Cytotoxicity of Other this compound and Related Piperazine Derivatives [2][3]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / TD50 (µM) |
| Arylpiperazine Derivatives | Compound 8 (Ar = 2-methoxyphenyl) | PC-3 (Prostate) | 1.89 |
| LNCaP (Prostate) | 2.55 | ||
| DU145 (Prostate) | 3.12 | ||
| 2-Phenylquinoxaline Carbonyl Piperazine Derivatives | QNX-10 | HCT-116 (Colon) | <10 |
| Caco-2 (Colon) | <10 | ||
| MCF-7 (Breast) | <10 | ||
| This compound based Aminophosphonates | Compound 4e | HUH7 (Hepatocellular Carcinoma) | ~25 |
| AKH12 (Hepatocellular Carcinoma) | ~30 | ||
| DAOY (Medulloblastoma) | ~40 | ||
| U251 (Glioblastoma) | ~35 | ||
| Compound 6 | HUH7 (Hepatocellular Carcinoma) | ~20 | |
| AKH12 (Hepatocellular Carcinoma) | ~25 | ||
| DAOY (Medulloblastoma) | ~30 | ||
| U251 (Glioblastoma) | ~30 |
Mechanism of Anticancer Action
The anticancer effects of 2-piperazinone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. Certain piperazine derivatives have been shown to inhibit key components of this pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[4][5][6]
Additionally, some piperazine-containing compounds have been observed to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases 9 and 3.[7]
Antimicrobial Activity of 2-Piperazinone Derivatives
Derivatives of the piperazine scaffold, including 2-piperazinones, have demonstrated promising activity against a range of microbial pathogens. Their efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents the MIC values for a selection of piperazine derivatives against various microbial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives [8][9][10][11][12]
| Compound Class | Specific Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |
| Piperazine Derivatives | Compound 1 | Bacillus subtilis | 25 |
| Bacillus anthracis | 25 | ||
| Pseudomonas orientalis | 25 | ||
| Bacillus cereus | 25 | ||
| Bacillus amyloliquefaciens | 12.5 | ||
| Compound 2 | Carnobacterium maltaromaticum | 6.25 | |
| Enterococcus casselliflavus | <6.25 | ||
| Bacillus subtilis | <6.25 | ||
| Piperine (B192125) Derivatives | 7j | Candida spp. | 1024 |
| Ciprofloxacin Derivatives | 1, 2, 13 | Mycobacterium tuberculosis H37Rv | 0.39 |
| 14 | Various bacterial strains | <1.16 | |
| Claramine Derivatives | B06, B07, C17, C19, C24, E09 | S. aureus, S. intermedius, E. faecalis | 0.7 - 30 |
| Chrysazin Derivatives | CR, CRM | S. aureus (MSSA & MRSA) | 7.81 - 1000 |
Neurological Activity of 2-Piperazinone Derivatives
The piperazine nucleus is a common feature in many centrally acting drugs.[13] Derivatives of 2-piperazinone have been investigated for their effects on the central nervous system, with a particular focus on their interaction with neurotransmitter receptors.
Modulation of GABA-A Receptors
Several piperazine derivatives have been shown to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[14][15][16][17] These compounds can act as antagonists, blocking the action of GABA, which can lead to an increase in neuronal excitability. This mechanism is of interest for the development of novel therapeutics for neurological and psychiatric disorders. The interaction is thought to occur at an allosteric site on the receptor, distinct from the GABA binding site.[16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-piperazinone derivatives.
Synthesis of 1-(3-chlorophenyl)this compound Derivatives[1]
A representative synthetic protocol for a series of cytotoxic 1-(3-chlorophenyl)this compound derivatives is as follows:
-
Synthesis of 1-(3-chlorophenyl)this compound: This starting material is synthesized using previously described methods.
-
Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate: A mixture of 1-(3-chlorophenyl)this compound and methyl α-bromo(4-chlorophenyl)acetate is stirred in the presence of potassium carbonate in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 80°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid is filtered, and the solvent is evaporated under reduced pressure.
-
Synthesis of Final Derivatives: The methoxy (B1213986) group of the ester intermediate is then substituted by various amines (e.g., guanidine, thiourea, urea, hydrazide) to yield the final products. This is typically achieved by reacting the ester with an excess of the desired amine in a suitable solvent.
In Vitro Cytotoxicity Testing: MTT Assay[1][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-piperazinone derivatives and a positive control (e.g., doxorubicin).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 2-4 hours.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[8][12]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared (e.g., to a 0.5 McFarland turbidity standard).
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: The standardized inoculum is added to each well. A growth control well (inoculum without compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 2-piperazinone scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and neurological effects, underscore the importance of this heterocyclic core in medicinal chemistry. The ability to readily synthesize a wide array of analogs allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the efficacy and selectivity of 2-piperazinone-based compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapies.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA receptor - Wikipedia [en.wikipedia.org]
The Ascendant Role of Piperazin-2-one Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of novel therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of promising this compound derivatives. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
Anticancer Activity of this compound Derivatives
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Analysis of Cytotoxic Activity
A study focused on the bioisosteric substitution of the imidazole (B134444) ring in known farnesyltransferase inhibitors led to the synthesis of a series of this compound derivatives. Their cytotoxic activities were evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines, as well as a normal fetal lung fibroblast cell line (MRC-5), using the MTT assay. The results, summarized in Table 1, highlight the potent and selective anticancer activity of these compounds.
| Compound | Substituent Group | HT-29 IC50 (µM) | A549 IC50 (µM) | MRC-5 IC50 (µM) |
| 7g | Guanidine (B92328) | 10.1 ± 1.2 | 12.5 ± 2.1 | > 500 |
| L-778,123 | Imidazole (Standard) | 45.2 ± 3.5 | 52.8 ± 4.3 | > 500 |
| Doxorubicin (B1662922) | (Standard) | 15.8 ± 1.9 | 18.2 ± 2.5 | Not Reported |
| Table 1: Cytotoxic activity (IC50 in µM) of this compound derivatives against various cell lines.[1] |
Notably, the derivative with a guanidine substituent (7g) exhibited the highest potency, surpassing the standard compound L-778,123 and showing comparable or superior activity to doxorubicin against the tested cancer cell lines, while demonstrating significantly lower toxicity towards the normal cell line.[1]
Experimental Protocols
A key intermediate, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, was prepared by reacting 1-(3-chlorophenyl)this compound (B65430) hydrochloride with methyl α-bromo(4-chlorophenyl)acetate in the presence of sodium bicarbonate in methanol (B129727) at 80°C. The final derivatives were obtained by substituting the methoxy (B1213986) group of the ester with various amines, such as guanidine, thiourea (B124793), urea, and hydrazide.
-
Cell Seeding: HT-29, A549, and MRC-5 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the synthesized this compound derivatives and control drugs.
-
Incubation: The plates were incubated for another 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan (B1609692) Solubilization: After 4 hours of incubation, the medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathways
Some piperazine (B1678402) derivatives have been found to target the JNK signaling pathway in human breast carcinoma.[2] The activation of this pathway can lead to apoptosis in cancer cells.
Antimicrobial and Antifungal Activity
The versatile scaffold of piperazine has been extensively explored for the development of novel antimicrobial and antifungal agents to combat the growing threat of drug-resistant pathogens.[3][4][5]
Quantitative Antimicrobial and Antifungal Data
A study on pyrimidine-incorporated piperazine derivatives revealed their potential as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of bacteria and fungi.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | S. paratyphi-A MIC (µg/mL) | A. niger MIC (µg/mL) | P. notatum MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4b | 40 | >40 | 40 | >40 | >40 | >40 | >40 | >40 |
| 4d | 40 | 40 | >40 | 40 | 40 | >40 | 40 | 40 |
| 5a | 40 | >40 | 40 | 40 | >40 | >40 | >40 | >40 |
| 5b | 40 | 40 | 40 | >40 | >40 | >40 | >40 | >40 |
| Chloramphenicol | <40 | <40 | <40 | <40 | - | - | - | - |
| Fluconazole | - | - | - | - | <40 | <40 | <40 | <40 |
| Table 2: Antimicrobial and antifungal activity (MIC in µg/mL) of pyrimidine-incorporated piperazine derivatives.[6] |
The results indicate that several synthesized compounds exhibited good antibacterial and significant antifungal activity at a concentration of 40 μg/ml.[6]
Experimental Protocols
The synthesis involved a multi-step process starting from thiophene (B33073) substituted chalcones, which were cyclized with thiourea to form pyrimidine-2-thiols. Subsequent reaction with methyl iodide and then with N-methylpiperazine or N-phenylpiperazine afforded the final piperazine-pyrimidine hybrid derivatives.
The antimicrobial and antifungal activities were evaluated using the cup-plate agar (B569324) diffusion method. Test compounds were dissolved in dimethylformamide (DMF) to a concentration of 40 μg/mL. The zones of inhibition were measured after incubation for 24 hours for bacteria and 48 hours for fungi.
Neuroprotective and Neuromodulatory Potential
Piperazine derivatives have also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and as modulators of neurotransmitter receptors.[7][8][9]
Activity in Alzheimer's Disease Models
Certain piperazine derivatives have been identified as transient receptor potential canonical 6 (TRPC6) agonists.[7][8] Activation of the TRPC6-mediated signaling pathway is believed to play a role in regulating the stability of dendritic spines and memory formation, offering a potential therapeutic avenue for Alzheimer's disease.[7][8]
Enzyme Inhibitory Activity for Neurological Disorders
Piperazine-substituted chalcones have been evaluated for their inhibitory activities against monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are key targets in the treatment of neurological disorders like Alzheimer's and Parkinson's disease.[10]
| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | BACE-1 IC50 (µM) |
| PC10 | 0.65 | >10 | 14.9 |
| PC11 | 0.71 | >10 | 15.3 |
| PC3 | >10 | >10 | 6.72 |
| PC4 | >10 | 8.77 | >20 |
| Table 3: Inhibitory activity (IC50 in µM) of piperazine-substituted chalcones against key neurological targets.[10] |
Compounds PC10 and PC11 demonstrated remarkable and selective inhibition of MAO-B.[10]
Experimental Workflow for Inhibitor Screening
Conclusion
The this compound core represents a highly adaptable and promising scaffold for the development of new drugs targeting a range of diseases. The derivatives discussed in this guide demonstrate potent anticancer, antimicrobial, and neuroprotective activities. The provided quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, ultimately translating these promising laboratory findings into clinically effective therapies.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. apjhs.com [apjhs.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazin-2-one Nucleus: A Versatile Scaffold in Natural Product Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one core, a six-membered heterocyclic motif, has emerged as a privileged scaffold in the realm of natural product synthesis and medicinal chemistry. Its prevalence in a range of biologically active molecules, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in natural product synthesis, detailing synthetic methodologies, quantitative data, and the molecular mechanisms of action of these promising compounds.
This compound in Nature: A Foundation for Bioactivity
While often employed as a synthetic building block, the this compound moiety is also present in a number of naturally occurring compounds, particularly fungal alkaloids. These natural products exhibit a wide spectrum of biological activities and serve as inspiration for the design of new synthetic analogues.
One notable example is Herquline A , a fungal piperazine (B1678402) alkaloid.[1] Its complex, strained structure, which includes a piperazine core, has intrigued synthetic chemists and biologists alike. The biosynthesis of Herquline A involves a nonribosomal peptide synthetase (NRPS) that constructs a dityrosine (B1219331) piperazine intermediate, which then undergoes a series of enzymatic and non-enzymatic transformations to yield the final intricate architecture.[1][2]
Synthetic Strategies for this compound Analogs
The construction of the this compound ring is a key focus in organic synthesis, with numerous methods developed to afford substituted and chiral derivatives. These strategies often leverage readily available starting materials and employ both classical and modern synthetic techniques.
Asymmetric Synthesis from Chiral Precursors
A common and effective approach to chiral piperazin-2-ones is the utilization of the chiral pool, particularly amino acids. This strategy capitalizes on the inherent stereochemistry of the starting material to produce enantiomerically pure products.
Experimental Protocol: Synthesis of Chiral 1-(Piperazin-2-yl)ethanol from L-Threonine [3]
This multi-step synthesis begins with the naturally occurring amino acid L-Threonine, which provides the stereocenter for the final product.
-
Formation of a Diketopiperazine:
-
Reaction: An N-protected diamine intermediate, derived from L-Threonine, undergoes intramolecular cyclization upon heating.
-
Reagents and Conditions: The N-protected diamine is refluxed in a high-boiling solvent such as toluene (B28343) or xylene for 12-24 hours, with continuous removal of water using a Dean-Stark trap.
-
Work-up and Purification: The solvent is evaporated under reduced pressure. The crude solid is purified by recrystallization or column chromatography to yield the chiral diketopiperazine.
-
-
Reduction to Piperazine:
-
Reaction: The two amide carbonyl groups of the diketopiperazine are reduced to form the saturated piperazine ring.
-
Reagents and Conditions: The diketopiperazine is treated with a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reflux.
-
Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude piperazine.
-
-
Deprotection:
-
Reaction: The final step involves the removal of the N-protecting groups (e.g., benzyl (B1604629) groups) to yield the target 1-(piperazin-2-yl)ethanol.
-
Reagents and Conditions: The N-protected piperazine is subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24-48 hours.
-
Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Palladium-Catalyzed Asymmetric Hydrogenation
A powerful method for the enantioselective synthesis of piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[4] This approach allows for the creation of chiral centers with high diastereoselectivity and enantioselectivity.[4]
Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ols [4]
-
Reaction: A substituted pyrazin-2-ol is hydrogenated in the presence of a chiral palladium catalyst.
-
Reagents and Conditions:
-
Substrate: Pyrazin-2-ol derivative (1.0 eq)
-
Catalyst: A chiral palladium complex, for example, formed from a palladium precursor and a chiral phosphine (B1218219) ligand.
-
Solvent: A suitable organic solvent such as methanol or dichloromethane.
-
Hydrogen Source: High-pressure hydrogen gas.
-
Temperature and Time: The reaction is typically run at a specific temperature and for a duration optimized for the substrate and catalyst.
-
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield the chiral this compound.
One-Pot Multi-Component Reactions
For efficiency and diversity-oriented synthesis, one-pot multi-component reactions are highly valuable. A notable example is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones.[5] This method can generate a variety of derivatives with high yields and excellent enantioselectivities.[5]
Quantitative Data in this compound Synthesis
The efficiency and stereoselectivity of synthetic methods are critical for their application in drug development. The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
Table 1: Yields and Enantiomeric Excess for Asymmetric Synthesis of Piperazin-2-ones
| Synthetic Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | 3-Phenyl-5-methylpyrazin-2-ol | (3S,5S)-3-Phenyl-5-methylthis compound | 95 | 98 | [4] |
| One-Pot DROC | p-Fluorobenzaldehyde | (R)-3-(4-Fluorophenyl)this compound | 85 | 96 | [5] |
| Asymmetric Allylic Alkylation | N,N'-Dibenzyl-piperazin-2-one | α-Allyl-N,N'-dibenzyl-piperazin-2-one | 89 | 91 | [6] |
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad range of biological activities, with anticancer properties being particularly prominent. Many of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Table 2: Anticancer Activity of this compound and Piperazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| PCC (a piperazine derivative) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | Induction of intrinsic and extrinsic apoptosis pathways | [7] |
| PCC (a piperazine derivative) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | Induction of intrinsic and extrinsic apoptosis pathways | [7] |
| Piperazin-2-yl-pyrimidine IA-7 | MCF-7 (Breast Cancer) | - | Activation of JNK signaling pathway | [6][8] |
| Novel Piperazine Derivative | K562 (Leukemia) | 0.06 - 0.16 | Inhibition of PI3K/AKT, Src, and BCR-ABL pathways | [9] |
Anticancer Signaling Pathways
Several key signaling pathways are targeted by this compound derivatives in cancer cells.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Piperazine-2,5-diones have been shown to inhibit the phosphorylation and activation of Akt, leading to decreased cell proliferation and increased apoptosis.[10]
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Certain piperazine derivatives can suppress the translocation of NF-κB to the nucleus, thereby inhibiting its pro-survival functions.[7]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can promote apoptosis. Some piperazin-2-yl-pyrimidine derivatives have been found to activate the JNK pathway, contributing to their anticancer activity.[6][8]
Diagram 1: Simplified Overview of Anticancer Mechanisms
Caption: Overview of anticancer mechanisms of this compound derivatives.
GABAergic Signaling
Beyond cancer, piperazine derivatives are known to interact with the central nervous system. The parent compound, piperazine, is a known GABA receptor agonist. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.
Diagram 2: Simplified GABAergic Synapse and Piperazine Action
Caption: Action of piperazine derivatives at a GABAergic synapse.
Conclusion
The this compound scaffold is a cornerstone in the synthesis of natural products and the development of new pharmaceuticals. Its synthetic accessibility allows for the creation of diverse libraries of compounds, while its presence in bioactive natural products provides a strong rationale for its use in drug design. The ability of this compound derivatives to modulate key signaling pathways, particularly in the context of cancer, highlights their therapeutic potential. This guide has provided a snapshot of the current state of research in this vibrant field, offering valuable insights and practical protocols for scientists working to harness the power of the this compound nucleus for the advancement of human health.
References
- 1. Biosynthesis of Strained Piperazine Alkaloids: Uncovering the Concise Pathway of Herquline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Piperazin-2-one Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Structure
The fundamental this compound ring is a six-membered heterocycle containing two nitrogen atoms and a ketone group. The key positions for substitution, which significantly influence the biological activity, are the N1 and N4 positions, as well as various points on any appended ring systems.
Structure-Activity Relationship of Cytotoxic this compound Analogs
A notable area of investigation for this compound derivatives has been in the development of novel cytotoxic agents for cancer therapy. One approach has been the design of these analogs as bioisosteres of known anticancer agents, such as farnesyltransferase inhibitors. Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, a critical component of cell signaling pathways that regulate proliferation and survival. Inhibition of FTase prevents Ras from localizing to the cell membrane, thereby disrupting downstream signaling and inhibiting tumor growth.
A study by Ghasemi et al. (2020) provides valuable insights into the SAR of a series of 1-(3-chlorophenyl)this compound (B65430) derivatives designed as potential FTase inhibitors. The cytotoxic activity of these compounds was evaluated against the HT-29 (colon cancer) and A549 (lung cancer) cell lines.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of this compound analogs. The core structure consists of a 1-(3-chlorophenyl)this compound moiety with various substitutions at the N4 position.
| Compound ID | R Group (Substitution at N4) | HT-29 IC50 (µM) | A549 IC50 (µM) |
| 5 | -CH(C6H4-4-Cl)COOCH3 | > 500 | > 500 |
| 6 | -CH(C6H4-4-Cl)COOH | > 500 | > 500 |
| 7a | -CH(C6H4-4-Cl)CONH2 | 23.4 ± 3.1 | 31.2 ± 2.8 |
| 7b | -CH(C6H4-4-Cl)CONHOH | 15.6 ± 2.5 | 20.8 ± 3.4 |
| 7c | -CH(C6H4-4-Cl)CONHNH2 | 4.1 ± 0.8 | 6.5 ± 1.1 |
| 7d | -CH(C6H4-4-Cl)CONHN=C(CH3)2 | 12.8 ± 1.9 | 18.3 ± 2.2 |
| 7e | -CH(C6H4-4-Cl)CO-Im | 9.7 ± 1.3 | 11.4 ± 1.7 |
| 7f | -CH(C6H4-4-Cl)CONHCSNH2 | 3.2 ± 0.5 | 4.9 ± 0.9 |
| 7g | -CH(C6H4-4-Cl)CONHC(=NH)NH2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Doxorubicin | (Positive Control) | 2.1 ± 0.4 | 3.2 ± 0.6 |
Data sourced from Ghasemi et al. (2020).[1]
Key SAR Observations:
-
Ester and Carboxylic Acid Derivatives (5, 6): The presence of a methyl ester or a carboxylic acid at the terminal position of the N4-substituent resulted in a lack of cytotoxic activity (IC50 > 500 µM).[1] This suggests that these functional groups are not favorable for interaction with the biological target or for cell permeability.
-
Amide and Hydrazide Derivatives (7a, 7c): Conversion of the carboxylic acid to a primary amide (7a) or a hydrazide (7c) significantly improved cytotoxic activity. The hydrazide derivative (7c) was particularly potent, with IC50 values in the low micromolar range.[1]
-
Hydroxamic Acid Derivative (7b): The hydroxamic acid derivative (7b) also demonstrated good cytotoxic activity, comparable to the amide.[1]
-
Thiourea (B124793) and Guanidine (B92328) Derivatives (7f, 7g): The most potent compounds in this series were the thiourea (7f) and guanidine (7g) derivatives. The guanidine derivative (7g) exhibited the highest potency, with IC50 values comparable to or even better than the standard chemotherapeutic drug, doxorubicin.[1] This highlights the importance of these basic, hydrogen-bond-donating groups for activity.
-
Imidazole Derivative (7e): The imidazole-containing compound (7e), designed as a close analog of the known FTase inhibitor L-778,123, showed good activity, supporting the initial design hypothesis.[1]
Putative Mechanism of Action and Signaling Pathway
The design of these this compound analogs as bioisosteres of an FTase inhibitor suggests their potential mechanism of action involves the inhibition of farnesyltransferase, which in turn disrupts the Ras signaling pathway. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are summaries of the key experimental protocols used in the evaluation of the cytotoxic this compound analogs.
General Synthesis of 1-(3-chlorophenyl)this compound Derivatives (7a-g)
The synthesis of the target compounds involves a multi-step process, starting from commercially available reagents. A generalized workflow is presented below.
Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (5) 1-(3-chlorophenyl)this compound hydrochloride is reacted with methyl α-bromo(4-chlorophenyl)acetate in the presence of a base, such as sodium bicarbonate, in a suitable solvent like methanol. The reaction mixture is typically heated to reflux for several hours.[1]
Step 2: Synthesis of 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetic acid (6) The methyl ester (compound 5) is hydrolyzed to the corresponding carboxylic acid (compound 6) using standard saponification conditions, for example, by treatment with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.[1]
Step 3: Synthesis of Target Amide and Hydrazide Derivatives (7a-g) The carboxylic acid (compound 6) is activated, for instance with a coupling reagent like carbonyldiimidazole (CDI), and then reacted with the appropriate amine, hydrazine, or substituted amine/hydrazine to yield the final target compounds.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized this compound analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included. The plates are incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
Conclusion
The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies of 1-(3-chlorophenyl)this compound derivatives have demonstrated that modifications at the N4 position significantly impact their cytotoxic activity. Specifically, the introduction of basic, hydrogen-bond-donating moieties like thiourea and guanidine can lead to compounds with potent anticancer effects, potentially through the inhibition of farnesyltransferase and the disruption of the Ras-Raf-MEK-ERK signaling pathway. The detailed experimental protocols provided herein offer a foundation for the further synthesis and evaluation of new this compound analogs. Future research in this area could focus on optimizing the pharmacokinetic properties of these potent compounds and further elucidating their precise molecular mechanisms of action to advance their development as potential clinical candidates.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Piperazin-2-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-2-one, a six-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, including the presence of both amide and secondary amine functionalities, offer multiple points for chemical modification, making it an ideal building block for the synthesis of a diverse array of more complex heterocyclic systems.[1][2] The this compound core is found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antipsychotic, anticancer, and antiviral activities.[3][4][5] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and the biological significance of its derivatives, with a particular focus on their role in modulating key signaling pathways in the central nervous system.
Synthetic Applications of this compound
The reactivity of the this compound ring system allows for its elaboration into a variety of fused, spirocyclic, and substituted heterocyclic compounds. Key synthetic strategies include N-functionalization, condensation reactions, and multicomponent reactions.
N-Arylation and N-Alkylation
The secondary amine nitrogen (N-4) of the this compound ring is readily functionalized via nucleophilic substitution reactions. N-aryl piperazin-2-ones can be synthesized by reacting this compound with aryl halides or through cyclization reactions involving N-substituted diethanolamines.[6][7] N-alkylation provides a straightforward method for introducing a wide range of substituents.
Synthesis of Fused Heterocycles
This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems, such as those containing quinoxaline (B1680401) and triazine rings. These reactions often involve condensation of a substituted this compound with a suitable bicyclic precursor. For instance, quinoxaline-fused piperazinones can be prepared through the reaction of an appropriately functionalized o-phenylenediamine (B120857) with a this compound derivative.[8][9][10]
Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Ugi reaction, provide an efficient pathway to complex molecular architectures from simple starting materials in a single step. This compound and its derivatives can be employed in MCRs to generate peptidomimetics and other structurally diverse compounds.[11][12] The Joullié-Ugi reaction, a variation of the Ugi reaction, has been utilized in the synthesis of polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) peptidomimetics where piperazine-based structures can also be envisioned.
Synthesis of Peptidomimetics and Constrained Peptides
The this compound scaffold is widely used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. Chiral piperazin-2-ones are valuable building blocks for creating conformationally constrained peptide analogs.[13][14][15]
Experimental Protocols
General Procedure for N-Alkylation of this compound
A mixture of this compound (1.0 eq.), the desired alkyl halide (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like acetonitrile (B52724) or DMF is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the N-alkylated this compound.
General Procedure for the Synthesis of 1-(3-chlorophenyl)this compound (B65430) derivatives with Cytotoxic Activity[4]
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate is prepared by the reaction of methyl α-bromo(4-chlorophenyl)acetate and 1-(3-chlorophenyl)this compound in the presence of potassium carbonate. The resulting ester is then reacted with various amines (e.g., guanidine, thiourea, urea (B33335), hydrazide) to substitute the methoxy (B1213986) group. The final compounds are purified by recrystallization or column chromatography.
One-Pot Synthesis of 3-Aryl/Alkyl Piperazin-2-ones via Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)[17]
-
Knoevenagel Condensation: An aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol), and a quinine-derived urea catalyst (e.g., eQNU, 0.01 mmol) are stirred in anhydrous toluene (B28343) (C = 0.3 M).
-
Epoxidation: The reaction mixture is diluted with toluene (C = 0.02 M), cooled to -20 °C, and cumyl hydroperoxide (CHP, 0.11 mmol) is added.
-
Domino Ring-Opening Cyclization (DROC): 1,2-ethylenediamine (0.12 mmol) and triethylamine (B128534) (Et3N, 0.2 mmol) are added at 25 °C. The reaction mixture is stirred until completion, and the product is isolated by column chromatography.
Data Presentation
Table 1: Synthesis of 3-Substituted Piperazin-2-ones via One-Pot Reaction[17]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 4-Fluorobenzaldehyde | 85 | 96 |
| 2 | 4-Chlorobenzaldehyde | 90 | 95 |
| 3 | 4-Bromobenzaldehyde | 88 | 94 |
| 4 | 4-Cyanobenzaldehyde | 82 | 92 |
| 5 | 2-Naphthaldehyde | 75 | 90 |
| 6 | Isovaleraldehyde | 40 | 85 |
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines[4]
| Compound | R Group | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |
| 7a | Imidazole | 45.3 ± 3.2 | 55.1 ± 4.1 | > 500 |
| 7c | Hydrazide | 10.2 ± 0.8 | 15.4 ± 1.2 | 150.2 ± 11.5 |
| 7f | Thiourea | 8.5 ± 0.6 | 12.1 ± 0.9 | 120.7 ± 9.8 |
| 7g | Guanidine | 1.8 ± 0.1 | 1.5 ± 0.1 | 50.3 ± 3.9 |
| Doxorubicin | - | 2.1 ± 0.2 | 1.9 ± 0.1 | 3.5 ± 0.3 |
Mandatory Visualization
Synthetic Workflow for this compound Derivatives
Caption: General synthetic pathways originating from this compound.
Biological Significance and Signaling Pathways
Derivatives of this compound are of significant interest in drug development due to their wide range of biological activities. Notably, many antipsychotic drugs feature a piperazine (B1678402) or piperazinone core, and their mechanism of action often involves modulation of dopaminergic and serotonergic signaling pathways.[16] Aripiprazole (B633), a widely used atypical antipsychotic, is a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[4][17]
Dopamine D2 Receptor Signaling
Aripiprazole's action as a partial agonist at the D2 receptor means it can act as either a functional agonist or antagonist depending on the endogenous dopamine levels. In hyperdopaminergic states (associated with positive symptoms of schizophrenia), it acts as an antagonist, while in hypodopaminergic states (associated with negative and cognitive symptoms), it acts as an agonist.[5] This modulation affects downstream signaling cascades, including the cAMP-PKA and Akt-GSK3β pathways.[18][19][20]
Caption: Aripiprazole's modulation of the Dopamine D2 receptor pathway.
Serotonin 5-HT1A Receptor Signaling
As a partial agonist at 5-HT1A receptors, aripiprazole can enhance serotonergic transmission, which is thought to contribute to its efficacy against negative symptoms and its anxiolytic and antidepressant effects.[17] The 5-HT1A receptor is also a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
- 1. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mtieat.org [mtieat.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 18. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats | PLOS One [journals.plos.org]
- 19. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Anthelmintic Potential of Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine (B1678402) and its derivatives have long been a cornerstone in the treatment of helminth infections, primarily targeting nematode infestations in both human and veterinary medicine. This technical guide provides a comprehensive overview of the core anthelmintic properties of piperazine derivatives, with a focus on their mechanism of action, structure-activity relationships, and spectrum of activity. Detailed experimental protocols for evaluating their efficacy are provided, alongside a quantitative summary of their activity. Furthermore, this guide visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of anthelmintic discovery.
Introduction
Helminthiasis, the disease caused by parasitic worms, continues to be a significant global health issue, affecting billions of people and causing substantial economic losses in livestock production. The piperazine class of anthelmintics has been in use since the 1950s and remains relevant due to its efficacy against specific nematode species and its well-established safety profile. Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its derivatives are synthesized through various modifications of the piperazine nucleus, which can lead to significant differences in their medicinal properties.[1] This guide delves into the scientific underpinnings of piperazine's anthelmintic action, providing a technical resource for the research and development of novel anthelmintic agents.
Mechanism of Action: Targeting the Nematode Nervous System
The primary anthelmintic effect of piperazine and its derivatives is the induction of flaccid paralysis in susceptible nematodes.[1][2] This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion by normal peristalsis.[2][3]
The molecular target of piperazine is the γ-aminobutyric acid (GABA) receptor in the nematode's neuromuscular system.[4][5] Piperazine acts as a GABA receptor agonist, mimicking the action of the inhibitory neurotransmitter GABA.[3][5] This interaction leads to the opening of chloride ion channels on the muscle cell membrane, causing an influx of chloride ions.[3] The increased intracellular chloride concentration results in hyperpolarization of the nerve endings and muscle membrane, making them less excitable and ultimately leading to muscle relaxation and paralysis.[1][3]
A key advantage of piperazine is its selective toxicity towards helminths. This selectivity arises from differences between the GABA receptors of helminths and their vertebrate hosts.[2] The nematode GABA receptors are more sensitive to piperazine, allowing for effective parasite elimination with minimal impact on the host's nervous system.[2]
Caption: Mechanism of action of piperazine derivatives at the nematode neuromuscular junction.
Spectrum of Activity and Efficacy
Piperazine and its derivatives are primarily effective against ascarids, such as Ascaris lumbricoides (human roundworm) and Toxocara canis (dog roundworm), as well as pinworms like Enterobius vermicularis.[1][2] The efficacy of these compounds can vary depending on the specific derivative, the dose administered, and the target parasite species.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of piperazine and its derivatives. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Efficacy of Piperazine Derivatives (EC50/IC50 Values)
| Compound | Nematode Species | Assay Type | EC50/IC50 (µM) | Reference |
| Piperazine | Pratylenchus penetrans | Motility | 12,300 | [6] |
| Piperazine | Meloidogyne incognita | Motility | 13,400 | [6] |
| Piperazine | Heterodera glycines | Motility | 14,400 | [6] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Haemonchus contortus (L3 larvae) | Larval Migration | 9.36 | [7] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Trichostrongylus colubriformis (L3 larvae) | Larval Migration | 11.8 | [7] |
Table 2: In Vivo Efficacy of Piperazine Derivatives
| Compound | Host Species | Nematode Species | Dose | Efficacy (% Worm Reduction) | Reference |
| Piperazine citrate | Children | Ascaris lumbricoides (light infection) | Single dose | 53 | [8] |
| Piperazine citrate | Children | Ascaris lumbricoides (moderate infection) | Single dose | 31 | [8] |
| Piperazine citrate | Children | Ascaris lumbricoides (heavy infection) | Single dose | 36 | [8] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Gerbils | Haemonchus contortus | 100 mg/kg (oral/subcutaneous) | >99 | [7] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Gerbils | Teladorsagia circumcincta | 100 mg/kg (oral/subcutaneous) | >98 | [7] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Gerbils | Trichostrongylus colubriformis | 100 mg/kg (oral/subcutaneous) | 83 | [7] |
| Piperazine dihydrochloride (B599025) | Pigs | Ascaris suum | 200 mg/kg (oral) | 99-100 | [9] |
| Piperazine | Pigs | Ascaris suum | Not specified | 100 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anthelmintic properties of piperazine derivatives.
In Vitro Assays
This assay assesses the ability of a compound to inhibit the movement of nematode larvae.
-
Objective: To determine the concentration of a piperazine derivative that causes paralysis or significantly reduces the motility of nematode larvae.
-
Materials:
-
Nematode larvae (e.g., L3 stage of Haemonchus contortus)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Test compound (piperazine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., levamisole)
-
Negative control (solvent only)
-
Incubator
-
Inverted microscope or automated imaging system
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in the culture medium.
-
Dispense a standardized number of larvae (e.g., 50-100) into each well of the microtiter plate.
-
Add the test compounds and controls to the respective wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, observe the motility of the larvae under a microscope. Motility can be scored visually (e.g., on a scale of 0-5) or quantified using automated tracking software.
-
Calculate the percentage of motility inhibition for each concentration relative to the negative control.
-
Determine the EC50 or IC50 value by plotting the concentration-response curve.
-
This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of nematode eggs.
-
Objective: To determine the concentration of a piperazine derivative that prevents nematode eggs from hatching.
-
Materials:
-
Freshly collected nematode eggs (e.g., from fecal samples)
-
96-well microtiter plates
-
Test compound (piperazine derivative)
-
Positive control (e.g., thiabendazole)
-
Negative control (distilled water or buffer)
-
Saturated salt solution (for egg isolation)
-
Sieves of various mesh sizes
-
Centrifuge
-
Incubator
-
Inverted microscope
-
-
Procedure:
-
Isolate nematode eggs from fecal samples using a combination of sieving and flotation in a saturated salt solution.
-
Wash the isolated eggs thoroughly with distilled water.
-
Prepare a standardized suspension of eggs (e.g., 100-150 eggs per 100 µL).
-
Prepare serial dilutions of the test compound and controls.
-
Dispense 100 µL of the egg suspension into each well of a 96-well plate.
-
Add 100 µL of the test compound or control solutions to the respective wells.
-
Incubate the plates in a humidified incubator at a suitable temperature (e.g., 25-28°C) for 48-72 hours.[11]
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Determine the EC50 or IC50 value from the concentration-response curve.
-
In Vivo Efficacy Studies
In vivo studies are crucial for evaluating the anthelmintic efficacy of a compound in a living host. Rodent models, such as gerbils or rats, are commonly used for initial in vivo screening.
-
Objective: To determine the in vivo efficacy of a piperazine derivative by measuring the reduction in worm burden in an infected animal model.
-
Materials:
-
Laboratory animals (e.g., Mongolian gerbils, Meriones unguiculatus)
-
Infective nematode larvae (e.g., L3 of Haemonchus contortus)
-
Test compound (piperazine derivative)
-
Vehicle for drug administration (e.g., water, corn oil)
-
Positive control drug (e.g., levamisole)
-
Gavage needles
-
Equipment for euthanasia and necropsy
-
-
Procedure:
-
Experimentally infect a cohort of animals with a known number of infective nematode larvae.
-
Allow a pre-patent period for the infection to establish (e.g., 7-14 days).
-
Randomly assign the infected animals to treatment and control groups.
-
Administer the test compound, positive control, or vehicle to the respective groups via oral gavage or another appropriate route.
-
After a set period (e.g., 7-10 days post-treatment), euthanize the animals.
-
Perform necropsy and carefully collect the gastrointestinal tracts.
-
Isolate and count the number of adult worms present in each animal.
-
Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
Determine the effective dose (e.g., ED50 or ED90) from the dose-response data.
-
Visualization of Workflows and Pathways
Experimental Workflow for Anthelmintic Drug Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel piperazine derivatives for anthelmintic activity.
Caption: A generalized workflow for the discovery and preclinical development of new anthelmintic piperazine derivatives.
Conclusion
Piperazine and its derivatives continue to be valuable tools in the fight against helminth infections. Their well-defined mechanism of action, targeting the nematode-specific GABA receptors, provides a solid foundation for their use and for the development of new, more potent, and broader-spectrum anthelmintics. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers dedicated to this field. Future research should focus on exploring the vast chemical space of piperazine derivatives to identify novel compounds with improved efficacy, a broader spectrum of activity, and a lower potential for resistance development. The continued application of robust in vitro and in vivo screening models will be paramount to achieving these goals and addressing the ongoing challenge of helminthiasis worldwide.
References
- 1. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]
- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Pharmacological Profile of N-Substituted Piperazin-2-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted piperazin-2-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, with a particular focus on their interactions with key central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and sigma receptors. This document details synthetic methodologies, presents quantitative receptor binding data, outlines experimental protocols for their pharmacological evaluation, and visualizes the associated signaling pathways.
Introduction
The piperazine-2-one scaffold is a privileged structure in drug discovery, serving as a versatile template for the design of novel therapeutic agents. The introduction of various substituents at the nitrogen atom (N-substitution) allows for the fine-tuning of their pharmacological properties, leading to compounds with a wide range of activities. These derivatives have shown promise in targeting a variety of receptors, ion channels, and enzymes, making them attractive candidates for the development of treatments for neurological and psychiatric disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the pharmacological characterization of N-substituted piperazin-2-ones.
Synthesis of N-Substituted Piperazin-2-ones
Several synthetic routes have been developed for the preparation of N-substituted piperazin-2-ones. A general and widely applicable method involves a multi-step sequence starting from readily available materials.
One common approach is the cyclization of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide. The choice of substituents on the ethylenediamine and the acyl halide allows for the introduction of diversity at various positions of the piperazin-2-one ring.
Another strategy involves the reaction of an N-substituted diamine with an α-ketoester, followed by cyclization.[1][2] More recent methods include cascade reactions that allow for the formation of multiple bonds in a single step, offering an efficient route to structurally diverse piperazin-2-ones.[3][4]
Below is a generalized synthetic workflow for the preparation of N-substituted piperazin-2-ones.
Pharmacological Profile: Receptor Binding Affinities
N-substituted piperazin-2-ones have been shown to interact with a variety of CNS receptors. Their affinity for these receptors is highly dependent on the nature of the N-substituent. The following tables summarize the receptor binding affinities (Ki values) for representative N-substituted this compound derivatives at dopamine, serotonin, and sigma receptors.
Table 1: Dopamine Receptor (D2 and D3) Binding Affinities of N-Substituted Piperazine Derivatives
| Compound | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | Reference |
| (-)-10e | Indole-2-carboxamide | 47.5 | 0.57 | [5][6] |
| (+)-10e | Indole-2-carboxamide | 113 | 3.73 | [5][6] |
| 10g | Indazole | 28 | 2.83 | [5][6] |
| 10i | Benzo[b]thiophene | High | High | [5][6] |
| 22 | 5-Indolyl | 30 | 2 | [5] |
Table 2: Serotonin Receptor (5-HT1A and 5-HT2A) Binding Affinities of N-Substituted Piperazine Derivatives
| Compound | N-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| WAY-100635 Analogue 3 | O-desmethyl | Potent Antagonist | - | [7] |
| WAY-100635 Analogue 5 | Fluoropropyl | Equipotent to WAY-100635 | - | [7] |
| WAY-100635 Analogue 7 | Triflate | Equipotent to WAY-100635 | - | [7] |
Table 3: Sigma Receptor (σ1 and σ2) Binding Affinities of N-Substituted Piperazine Derivatives
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 9 | o-nitrophenethyl | - | 4.9 | [8] |
| 10 | m-nitrophenethyl | <1 | - | [8] |
| 3d | p-methoxybenzyl | 12.4 | Moderate | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of N-substituted piperazin-2-ones.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound (N-substituted this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue containing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well and incubate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS as described above.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.
This assay is used to determine the effect of a compound on the intracellular concentration of cyclic AMP (cAMP), a second messenger for many G-protein coupled receptors (GPCRs).
Procedure:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Determine the effect of the test compound on cAMP levels to classify it as an agonist, antagonist, or inverse agonist and to determine its potency (EC50 or IC50).
Signaling Pathways
N-substituted piperazin-2-ones exert their pharmacological effects by modulating specific signaling pathways. The following diagrams illustrate the canonical signaling pathways for dopamine D2, serotonin 5-HT1A, and sigma-1 receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
One-Pot Synthesis of Substituted Piperazin-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted piperazin-2-ones, a privileged scaffold in medicinal chemistry. The methodologies outlined herein offer efficient and versatile routes to a diverse range of these heterocyclic compounds, which are integral components of numerous biologically active molecules and approved pharmaceuticals. The protocols are designed to be readily implemented in a research and development setting.
Introduction
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that are frequently found in natural products and synthetic compounds with a wide spectrum of biological activities, including use as antiemetics, antivirals, and neurokinin-1 receptor antagonists. Traditional multi-step syntheses of these scaffolds can be time-consuming and generate significant chemical waste. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, economical, and environmentally benign approach. This note details several robust one-pot methodologies for the synthesis of substituted piperazin-2-ones, including multicomponent reactions and tandem/cascade processes.
Methodologies and Quantitative Data
Several one-pot strategies have been developed for the synthesis of substituted piperazin-2-ones. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of key methodologies and their associated quantitative data.
| Methodology | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Ugi-4CR / Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Methanol | Room Temp | 83 - 92 | Not Applicable | [1] |
| Knoevenagel/Epoxidation/DROC | Aldehyde, (Phenylsulfonyl)acetonitrile, Cumyl hydroperoxide, 1,2-Ethylenediamine | Toluene (B28343) | -20 to 25 | 38 - 90 | up to 99 | [2][3] |
| Tandem Reductive Coupling / SN2-Cyclization | 2-Chloro-N-(2-oxoalkyl)acetamide, Primary Amine | Not specified | Not specified | Good | Not Applicable | [4] |
| Metal-Promoted Cascade | Chloro allenylamide, Primary Amine, Aryl Iodide | Acetonitrile | 85 - 90 | Good | Not Applicable | [4][5][6] |
| Ugi / Deprotection / Cyclization | Isocyanide, Protected Amine, Protected Aldehyde, N-protected Amino Acid | Methanol | Room Temp | Quantitative | Not Applicable | [7] |
Experimental Protocols
Protocol 1: Ugi-4CR/Cyclization for N-Protected-α-Substituted Piperazines
This protocol describes a one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines, which can be readily converted to the corresponding piperazin-2-ones. The key steps involve an Ugi four-component reaction (Ugi-4CR), followed by Boc-deprotection, intramolecular cyclization, and a final reduction.[1]
Materials:
-
N-Boc-protected amino acid (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (as solvent)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
To a solution of the N-Boc-protected amino acid in methanol, add the aldehyde, amine, and isocyanide at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
After completion of the Ugi reaction (monitored by TLC or LC-MS), add trifluoroacetic acid to the reaction mixture to initiate Boc-deprotection and subsequent intramolecular cyclization.
-
Stir for an additional 12-24 hours.
-
Cool the reaction mixture to 0 °C and slowly add sodium borohydride to reduce the resulting intermediate.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-protected-α-substituted piperazine.
Protocol 2: One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
This powerful one-pot protocol allows for the asymmetric synthesis of C3-substituted piperazin-2-ones with high enantioselectivity.[2][3]
Materials:
-
Aldehyde (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Quinine-derived urea (B33335) catalyst (e.g., eQNU, 10 mol%)
-
Anhydrous Toluene
-
Cumyl hydroperoxide (CHP, 1.1 equiv)
-
1,2-Ethylenediamine (1.2 equiv)
-
Triethylamine (B128534) (Et₃N, 2.0 equiv)
Procedure:
-
Knoevenagel Reaction: In a dry reaction vessel, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and the quinine-derived urea catalyst in anhydrous toluene. Stir the mixture at room temperature until the aldehyde is consumed.
-
Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20 °C. Add cumyl hydroperoxide dropwise and stir until the epoxidation is complete.
-
Domino Ring-Opening Cyclization (DROC): To the same reaction vessel, add 1,2-ethylenediamine and triethylamine at 25 °C.
-
Allow the reaction to proceed until the formation of the piperazin-2-one is complete.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the enantioenriched 3-substituted this compound.
Visualizations
Ugi Four-Component Reaction (Ugi-4CR) Mechanism
The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the rapid assembly of complex molecules from simple starting materials. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement leads to the final bis-amide product.
Caption: Mechanism of the Ugi Four-Component Reaction.
Experimental Workflow for One-Pot Knoevenagel/Epoxidation/DROC Synthesis
This workflow diagram illustrates the sequential steps involved in the one-pot synthesis of chiral piperazin-2-ones, highlighting the seamless transition between the catalytic stages.
Caption: Workflow for the one-pot asymmetric synthesis of piperazin-2-ones.
Logical Relationship for Tandem Reductive Coupling/SN2-Cyclization
This diagram outlines the logical progression of the tandem reaction, where an initial reductive coupling event generates an intermediate that is poised for an intramolecular cyclization to form the this compound ring.
Caption: Logical flow of the tandem reductive coupling/SN2-cyclization.
References
- 1. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Piperazin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazin-2-one derivatives are recognized as privileged scaffolds in medicinal chemistry and are integral components of numerous bioactive natural products and pharmaceuticals.[1] Their constrained peptide-like structure makes them valuable in the design of peptidomimetics and therapeutic agents. Notable examples of drugs and bioactive molecules containing the this compound motif include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1] The growing demand for enantiomerically pure piperazin-2-ones has spurred the development of various asymmetric synthetic strategies. This document provides detailed application notes and protocols for several key modern methodologies in this field.
Key Asymmetric Synthetic Strategies
Several powerful methods have emerged for the enantioselective synthesis of chiral this compound derivatives. These include catalytic asymmetric hydrogenation, catalytic asymmetric allylic alkylation, and multi-component one-pot reactions. Each approach offers distinct advantages in terms of substrate scope, efficiency, and stereoselectivity.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A robust method for preparing chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This process provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities.[1][2]
Reaction Scheme:
Figure 1: General workflow for Pd-catalyzed asymmetric hydrogenation.
Experimental Protocol:
A representative procedure for the asymmetric hydrogenation of a pyrazin-2-ol substrate is as follows:
-
Preparation of the Reaction Mixture: In a glovebox, a mixture of the pyrazin-2-ol substrate (0.2 mmol, 1.0 equiv.), Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol%), and a chiral ligand (e.g., a chiral phosphine (B1218219) ligand, 0.011 mmol, 5.5 mol%) is added to a glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene (B28343), 2.0 mL) is added to the vial.
-
Hydrogenation: The vial is placed in a stainless-steel autoclave. The autoclave is purged with H₂ (3 times) and then pressurized with H₂ to the desired pressure (e.g., 1000 psi).
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24-48 hours).
-
Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the chiral this compound product.
Quantitative Data Summary:
| Substrate (Ar¹) | Substrate (Ar²) | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr |
| Phenyl | Phenyl | 5 | 95 | 88 | >20:1 |
| 4-MeO-Ph | Phenyl | 5 | 93 | 90 | >20:1 |
| 2-Naphthyl | Phenyl | 5 | 95 | 88 | >20:1 |
| Thiophen-2-yl | Phenyl | 5 | 85 | 85 | >20:1 |
| Cyclohexyl | Phenyl | 5 | 71 | 8 | >20:1 |
Data adapted from reference[1]. Conditions may vary for specific substrates.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones can be achieved through palladium-catalyzed asymmetric decarboxylative allylic alkylation.[3][4] This method is particularly useful for creating α-tertiary stereocenters, which are challenging to construct using other techniques.[4]
Reaction Scheme:
Figure 2: Workflow for Pd-catalyzed asymmetric allylic alkylation.
Experimental Protocol:
A general procedure for the asymmetric allylic alkylation is as follows:
-
Reagent Preparation: To an oven-dried vial is added the N-protected this compound ester substrate (0.1 mmol, 1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2.3 mg, 0.0025 mmol, 2.5 mol%), and a chiral ligand (e.g., (S)-t-Bu-PHOX, 3.0 mg, 0.006 mmol, 6.0 mol%).
-
Solvent Addition: The vial is sealed with a Teflon-lined cap and purged with argon. Anhydrous, degassed toluene (1.0 mL) is then added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required duration (e.g., 12-24 hours).
-
Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the enantioenriched α-allylated this compound.
Quantitative Data Summary:
| N(1)-Protecting Group | N(4)-Protecting Group | α-Substituent | Yield (%) | ee (%) |
| Benzoyl | Benzyl | Methyl | 91 | 93 |
| Benzoyl | Benzyl | Ethyl | 88 | 92 |
| Benzoyl | Benzyl | Benzyl | 95 | 90 |
| Cbz | Benzyl | Methyl | 85 | 88 |
| Boc | Benzyl | Methyl | 75 | 85 |
Data compiled from references[3][4]. Conditions and specific substrates may lead to variations in results.
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization
A highly efficient one-pot approach has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones.[5][6] This method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) in a single sequence, catalyzed by a quinine-derived urea (B33335).[5]
Signaling Pathway Diagram:
Figure 3: Logical flow of the one-pot reaction sequence.
Experimental Protocol:
A typical experimental procedure for this one-pot synthesis is as follows:
-
Knoevenagel Condensation: In a vial, the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and the quinine-derived urea catalyst (0.01 mmol) are dissolved in anhydrous toluene (0.3 M). The mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumyl hydroperoxide (CHP, 0.11 mmol) is then added, and the mixture is stirred at this temperature for the specified time.
-
Domino Ring-Opening Cyclization (DROC): To the reaction mixture, 1,2-ethylenediamine (0.12 mmol) and triethylamine (B128534) (0.2 mmol) are added at 25 °C. The reaction is stirred until the epoxide is fully consumed.
-
Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted this compound.
Quantitative Data Summary:
| Aldehyde (Ar) | Diamine | Yield (%) | ee (%) |
| 4-Cl-Ph | N,N'-Dibenzylethylenediamine | 90 | 96 |
| 4-Br-Ph | N,N'-Dibenzylethylenediamine | 85 | 95 |
| 4-CN-Ph | N,N'-Dibenzylethylenediamine | 88 | 94 |
| 2-Naphthyl | N,N'-Dibenzylethylenediamine | 82 | 93 |
| Isobutyraldehyde* | N,N'-Dibenzylethylenediamine | 45 | 90 |
For aliphatic aldehydes, the reaction often starts from the corresponding electron-poor alkene. Data extracted from references[5][6].
Conclusion
The asymmetric synthesis of chiral this compound derivatives is a rapidly advancing field with significant implications for drug discovery and development. The methodologies presented here—palladium-catalyzed asymmetric hydrogenation, palladium-catalyzed asymmetric allylic alkylation, and the one-pot Knoevenagel/epoxidation/DROC sequence—represent state-of-the-art approaches for accessing these valuable chiral building blocks. The choice of method will depend on the desired substitution pattern and the specific synthetic goals. The provided protocols and data serve as a practical guide for researchers to implement these powerful synthetic tools in their own laboratories.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Piperazin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl piperazin-2-ones are a significant class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their structural motif is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic applications. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the crucial C-N bond in these molecules, offering significant advantages over traditional synthetic routes.[1][2] This protocol provides a comprehensive guide to the synthesis of N-aryl piperazin-2-ones via palladium-catalyzed cross-coupling reactions, including detailed experimental procedures, tabulated data for reaction optimization, and graphical representations of the reaction mechanism and workflow.
Reaction Principle
The synthesis of N-aryl piperazin-2-ones is predominantly achieved through the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with piperazin-2-one. This transformation, a variation of the Buchwald-Hartwig amination, involves a catalytic cycle in which a palladium(0) complex undergoes oxidative addition with the aryl halide, followed by coordination of the this compound, deprotonation by a base, and reductive elimination to furnish the N-arylated product and regenerate the active palladium(0) catalyst.[3] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and purity.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for the N-Arylation of this compound with an Aryl Halide
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 10 | 85-97[1] |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 75-90 |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (2.0) | Toluene | 90 | 8 | >90[5] |
| 4 | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 60-80 |
| 5 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (2.5) | Toluene | 110 | 18 | Moderate-Good |
Note: Yields are generalized from literature for similar N-arylation reactions and may vary depending on the specific substrates used.
Table 2: Substrate Scope: N-Arylation of this compound with Various Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-(p-tolyl)this compound | 97[1] |
| 2 | 4-Chloroanisole | 4-(4-methoxyphenyl)this compound | 95[1] |
| 3 | 2-Chlorotoluene | 4-(o-tolyl)this compound | 92[1] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)this compound | 88 |
| 5 | 2-Chloropyridine | 4-(pyridin-2-yl)this compound | 75 |
Conditions: Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene, 100 °C, 10 min. Data adapted from Reilly, S. W., & Mach, R. H. (2016).[1]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed N-Arylation of this compound
This protocol is a generalized procedure adapted from established methods for the N-arylation of cyclic amines.[1][5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride or aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., RuPhos or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), aryl halide (1.1 equiv.), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 equiv.) to the reaction mixture.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-aryl this compound.
Protocol 2: Modular Synthesis of Substituted Piperazin-2-ones via Palladium-Catalyzed Decarboxylative Cyclization
This protocol is based on the method developed by Montgomery and Rawal for the synthesis of highly substituted piperazinones.[6][7]
Materials:
-
Amino acid-derived bis-nucleophile (e.g., N-tosyl glycine (B1666218) ethyl ester)
-
Propargyl carbonate
-
Pd₂(dba)₃·CHCl₃
-
DPEphos
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the amino acid-derived bis-nucleophile (1.0 equiv.), propargyl carbonate (1.3 equiv.), Pd₂(dba)₃·CHCl₃ (1.5 mol%), and DPEphos (3.3 mol%).
-
Add anhydrous dichloromethane to achieve a concentration of 0.1 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 10-30 minutes.[6][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the palladium-catalyzed N-arylation.
Caption: General experimental workflow for synthesis.
Caption: Substrate combination logic for synthesis.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Piperazin-2-one Libraries: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of piperazin-2-one libraries. Piperazin-2-ones are a class of heterocyclic compounds that serve as valuable scaffolds in drug discovery due to their structural resemblance to dipeptides and their ability to present diverse functionalities in a constrained conformation. Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of large libraries of these compounds for high-throughput screening.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid structure allows for the precise spatial arrangement of substituents, making it an attractive framework for mimicking peptide beta-turns and for the development of small molecule inhibitors of protein-protein interactions. The solid-phase approach to synthesizing this compound libraries offers several advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion, simplified purification procedures involving simple washing steps, and amenability to automation for high-throughput synthesis.
This note details two primary methodologies for the solid-phase synthesis of this compound libraries: the Sub-monomer Synthesis Approach for incorporating 2-oxopiperazine units into peptoid-like oligomers and the Disrupted Ugi Reaction for the direct construction of the piperazinone ring on a solid support.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of this compound and related diketopiperazine libraries.
Table 1: Purity of Representative 2-Oxopiperazine-Containing Peptoids via Sub-monomer Synthesis
| Compound ID | Substituent (R) | Purity (%)[1] |
| 1a | Isopropyl | 92 |
| 1b | Phenyl | 98 |
| 1c | 4-Methylphenyl | 95 |
| 1d | 4-Methoxyphenyl | 85 |
| 1e | 2-Naphthyl | 91 |
| 1f | Cyclohexyl | 88 |
Purity was determined by HPLC analysis of the crude product after cleavage from the resin.
Table 2: Overall Yields for Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Reaction
| Entry | Amino Acid Component | Nucleophile | Overall Yield (%)[2] |
| 1 | Phenylalanine | Thiophenol | 38 |
| 2 | Leucine | Thiophenol | 32 |
| 3 | Valine | Thioacetic acid | 25 |
| 4 | Alanine | Sodium azide | 15 |
| 5 | Glycine (B1666218) | Thiophenol | 9 |
Overall yields are for the complete solid-phase synthesis and cleavage sequence.
Table 3: Purity of a Representative Piperazine-based Library
| Library Size | Scaffold | Analysis Method | Average Purity (%)[3] |
| 160 members | 4-Phenyl-2-carboxy-piperazine scaffold | LC-MS | 82 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-Oxopiperazine-Containing Peptoid Libraries (Sub-monomer Approach)
This protocol is adapted from the synthesis of N-substituted glycine oligomers (peptoids) and allows for the incorporation of a 2-oxopiperazine unit into a growing oligomer chain.[1][4][5]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Mono-Boc-protected 1,2-diaminoethane
-
2-Bromoacetic acid
-
Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Primary amines (for diversification)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid (Optional):
-
Couple a standard Fmoc-amino acid to the resin if a leader sequence is desired before the this compound unit. Use standard peptide coupling conditions (e.g., DIC/Oxyma in DMF).
-
-
Acylation with 2-Bromoacetic Acid:
-
To the deprotected amine on the resin, add a solution of 2-bromoacetic acid (10 eq) and DIC (10 eq) in DMF.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Nucleophilic Displacement with Mono-Boc-1,2-diaminoethane:
-
To the bromoacetylated resin, add a solution of mono-Boc-1,2-diaminoethane (20 eq) in DMF.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Acylation of the Secondary Amine with 2-Bromoacetic Acid:
-
Repeat step 3 to acylate the newly introduced secondary amine.
-
-
Boc Deprotection and Cyclization:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the diamine.
-
Wash the resin with DCM (5x) and DMF (3x).
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 4 hours to induce intramolecular cyclization, forming the this compound ring.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Library Diversification (Optional):
-
The secondary amine within the newly formed this compound ring can be further functionalized.
-
Acylation: Couple a variety of carboxylic acids using standard coupling reagents.
-
Reductive Amination: React with a variety of aldehydes followed by reduction with a suitable reducing agent (e.g., sodium triacetoxyborohydride).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification and Analysis:
-
Purify the crude product by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR.
-
Protocol 2: Solid-Phase Synthesis of this compound Libraries via Disrupted Ugi Reaction
This protocol utilizes a multicomponent Ugi-type reaction on a solid support to construct a diverse library of 2,3,6-trisubstituted piperazinones.[2][6]
Materials:
-
FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin
-
Amino acid esters
-
Sodium cyanoborohydride
-
Lithium hydroxide (B78521) (LiOH)
-
Aziridine (B145994) aldehyde dimers
-
Isocyanides
-
Nucleophiles (e.g., thiols, thioacids, sodium azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Immobilization of Amino Acid:
-
Swell the FMP resin in DCM.
-
Perform a reductive amination by treating the resin with an amino acid ester (5 eq) and sodium cyanoborohydride (5 eq) in a mixture of DCM and MeOH.
-
Agitate for 12 hours.
-
Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
-
Ester Hydrolysis:
-
Treat the resin with a solution of LiOH (10 eq) in a mixture of THF and water to deprotect the carboxylate.
-
Agitate for 4 hours.
-
Wash the resin with water (3x), THF (3x), DMF (3x), and DCM (3x).
-
-
Disrupted Ugi Reaction:
-
Swell the resin in DCM.
-
Add a solution of the aziridine aldehyde dimer (5 eq) and an isocyanide (5 eq) in DCM.
-
Agitate for 12 hours at room temperature. This forms the resin-bound N-acyl aziridine intermediate.
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Aziridine Ring-Opening with Nucleophiles:
-
Divide the resin into separate reaction vessels for diversification.
-
To each vessel, add a solution of a different nucleophile (e.g., thiol, thioacid, or sodium azide) (10 eq) in a suitable solvent (e.g., DMF).
-
Agitate for 6 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 20% TFA in DCM for 1 hour.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude this compound product.
-
-
Purification and Analysis:
-
Purify the crude product by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR.
-
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase synthesis of this compound libraries.
References
- 1. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of piperazinones via disrupted Ugi condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization of Piperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazin-2-one (C₄H₈N₂O, Mol. Wt.: 100.12 g/mol ) is a heterocyclic organic compound that serves as a crucial intermediate and structural motif in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its simple structure, containing both amide and secondary amine functionalities, makes it a versatile building block. The purity and structural integrity of this compound are paramount, as impurities can directly impact the safety, efficacy, and stability of the final drug product. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.
Overall Analytical Workflow
A multi-faceted approach is essential for the robust characterization of this compound, ensuring its identity, purity, and stability. The typical workflow integrates spectroscopic and chromatographic techniques to provide a complete profile of the material.
Caption: General workflow for this compound characterization.
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are fundamental for confirming the chemical structure and identifying the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.[3]
-
Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Use a relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration for quantitative purposes.[4]
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts (in ppm) using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[3]
Expected Spectral Data:
-
¹H NMR: Signals corresponding to the methylene (B1212753) (-CH₂-) protons and the amine (-NH-) protons would be expected. The chemical shifts and coupling patterns will confirm the connectivity.
-
¹³C NMR: Signals for the carbonyl carbon (C=O) and the two distinct methylene carbons (-CH₂-) in the ring are expected.[5]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol (Electron Ionization - MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through the inlet of a Gas Chromatograph (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for Electron Ionization - EI).[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (100.12 g/mol ).[1] Analyze the fragmentation pattern to support structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
Expected Characteristic IR Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 |
| C-H (Methylene) | Stretching | 2800 - 3000[6] |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1640 |
| C-N | Stretching | 1000 - 1200[7] |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating, identifying, and quantifying this compound from its impurities.
Caption: Technique selection for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and assay of this compound. Since this compound lacks a strong UV chromophore, method development requires careful selection of the detector or the use of derivatization.[8]
Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV at low wavelength ~210 nm, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)).[4][9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][10]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Calculate the purity using the area percent method. For assay determination, use a reference standard of known purity to create a calibration curve.
Note on Derivatization: For trace-level quantification, pre-column derivatization with a reagent like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to attach a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[11][12]
Table of Typical HPLC Method Validation Parameters (Illustrative) Note: These values are illustrative for piperazine (B1678402) derivatives and must be established specifically for a validated this compound method.[12]
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 30 ppm (with derivatization)[12] |
| Limit of Quantification (LOQ) | 90 ppm (with derivatization)[12] |
| Precision (%RSD) | < 2.0%[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile or semi-volatile impurities and residual solvents that may be present in the this compound sample.
Experimental Protocol (GC-FID):
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and a suitable capillary column.
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17).[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[13]
-
Injector Temperature: 250 °C.[13]
-
Detector Temperature: 260 °C.[13]
-
Oven Program: A temperature gradient program to separate analytes with different boiling points (e.g., hold at 150°C, then ramp to 260°C).[13]
-
Injection Mode: Split injection.[13]
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1-5 mg/mL.[13]
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a standard.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability, decomposition profile, and melting point of this compound. Studies on piperazine have shown that it is resistant to thermal degradation up to 150 °C.[14] Similar stability studies would be crucial for this compound, especially to define its storage and handling conditions. The degradation of piperazine can be first-order, with activation energies depending on the medium.[15][16]
Experimental Protocol (TGA):
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: Monitor the change in mass as a function of temperature to determine decomposition temperatures and identify the presence of residual solvents or water.
References
- 1. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. hakon-art.com [hakon-art.com]
- 14. researchgate.net [researchgate.net]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. researchgate.net [researchgate.net]
Purity Assessment of Piperazin-2-one: A Comparative Analysis of HPLC and GC-MS Methods
For Immediate Release
This application note provides detailed protocols for the quantitative determination of piperazin-2-one purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
This compound and its derivatives are fundamental building blocks in medicinal chemistry.[1] Ensuring the purity of this starting material is critical as impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines two robust analytical techniques for purity assessment, providing a comparative overview to aid in method selection based on laboratory capabilities and specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of pharmaceutical compounds. For compounds like this compound, which may lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity.[2][3][4]
Experimental Protocol: HPLC with Pre-Column Derivatization
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence (FLD) or photodiode array (PDA) detector.[2]
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade), Water (HPLC grade).
-
Sodium Bicarbonate Buffer (100 mM, pH 9.0).[2]
-
Dansyl Chloride Solution (5 mg/mL in acetone), prepared fresh daily and protected from light.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.[2]
-
Standard Working Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with water.[2]
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution of approximately 100 µg/mL in water.
3. Derivatization Procedure:
-
Pipette 100 µL of the Standard Working Solution or sample solution into an HPLC vial.[2]
-
Add 200 µL of the Sodium Bicarbonate Buffer (pH 9.0).[2]
-
Add 400 µL of the Dansyl Chloride Solution.[2]
-
Cap the vial, vortex thoroughly, and incubate at 60 °C for 45 minutes in the dark.[2]
-
After incubation, cool the vial to room temperature before injection.
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (340 nm).[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like this compound to improve their volatility and thermal stability.[6]
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Consumables:
-
Gas chromatograph (GC) equipped with a mass selective detector (MSD) and an autosampler.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Reference standard of this compound.
-
Ethyl acetate (B1210297) (GC grade), Trifluoroacetic anhydride (B1165640) (TFAA).
-
Nitrogen gas for evaporation.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).
-
Sample Solution: Dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.[6]
3. Derivatization Procedure:
-
Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[6][7]
-
Cool the vial to room temperature and evaporate the contents to dryness under a stream of nitrogen.[6][7]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6][7]
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.[7]
-
Injection Mode: Splitless.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Oven Temperature Program: Initial temperature of 120 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[8]
-
Transfer Line Temperature: 280 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 40 to 400.
Data Presentation
The following table summarizes typical performance characteristics for HPLC and GC-MS methods for the analysis of piperazine-related compounds. These values can serve as a benchmark for method validation for this compound.
| Parameter | HPLC Method (with Derivatization) | GC-MS Method (with Derivatization) |
| Linearity Range | 0.1 - 10 µg/mL | 10 - 1500 ng/mL[9] |
| Limit of Detection (LOD) | ~30 ppm[4] | 0.3 - 2 ng/mL[9] |
| Limit of Quantification (LOQ) | ~90 ppm[4] | 10 ng/mL[9] |
| Precision (%RSD) | < 2%[10] | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 76.3% - 93.3%[9] |
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholars.direct [scholars.direct]
- 8. scholars.direct [scholars.direct]
- 9. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hakon-art.com [hakon-art.com]
Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Piperazin-2-one
Introduction
Piperazin-2-one and its derivatives are significant scaffolds in medicinal chemistry and drug development, frequently appearing in a range of biologically active compounds.[1][2] A thorough structural characterization is fundamental for the identification, quality control, and analysis of novel therapeutic agents based on this heterocyclic system. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for elucidating molecular structure and confirming molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an essential technique for determining the detailed molecular structure of organic compounds in solution.[3] For this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.[3]
-
Cap the NMR tube and gently vortex or invert to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[3]
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity. Standard automated procedures are typically sufficient.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the this compound structure.[4][5]
-
Data Presentation: Expected NMR Data for this compound
The following table summarizes the expected chemical shifts for the this compound core structure. Actual values may vary depending on the solvent and substituents.
| Position (Nucleus) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| H-N(1) | Broad singlet, variable (e.g., 1.7-2.0) | - | Chemical shift is concentration and solvent dependent. |
| -CH₂-(3) | ~3.4 - 3.9 | ~45 - 50 | |
| H-N(4) | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |
| -CH₂-(5) | ~2.8 - 3.3 | ~43 - 49 | |
| -CH₂-(6) | ~2.8 - 3.3 | ~43 - 49 | |
| C=O (2) | - | ~163 - 170 | Carbonyl carbon signal. |
Note: Data is inferred from substituted piperazine (B1678402) derivatives and related structures.[1][6][7]
Visualization: NMR Analysis Workflow
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[3] Tandem MS (MS/MS) provides structural information through the analysis of fragmentation patterns.[8][9]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the analysis of this compound using Electrospray Ionization (ESI), a soft ionization technique suitable for this class of molecules.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a final concentration suitable for injection (e.g., 1 µg/mL).[10]
-
Filter the final solution through a 0.2 µm syringe filter before injection.[10]
-
-
LC System Configuration:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Setup (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the two nitrogen atoms are readily protonated.[11]
-
Capillary Voltage: Set between 3.5 and 4.5 kV.[10]
-
Nebulizer Gas Pressure: Set according to instrument manufacturer recommendations (e.g., 1.2 bar).[10]
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation (e.g., 4 L/min at 200°C).[10]
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-300).
-
MS/MS Analysis: For fragmentation studies, isolate the precursor ion (the protonated molecule, [M+H]⁺) and subject it to Collision-Induced Dissociation (CID). Vary the collision energy to generate a comprehensive fragmentation spectrum.[9]
-
-
Data Analysis:
Data Presentation: Expected Mass Spectrometry Data
The molecular weight of this compound (C₄H₈N₂O) is 100.12 g/mol . The following table lists the expected m/z values for the parent ion and plausible fragments.
| m/z Value | Assignment | Notes |
| 101.07 | [M+H]⁺ | Protonated molecular ion. |
| 73.06 | [M+H - CO]⁺ | Loss of carbon monoxide. |
| 56.05 | [C₃H₆N]⁺ | Subsequent loss of NH₃ or cleavage of the ring. |
| 44.05 | [C₂H₆N]⁺ | Cleavage of the piperazine ring. |
Note: Fragmentation is based on common pathways for piperazine derivatives.[8][9]
Visualizations: MS Workflow and Fragmentation Pathway
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Piperazin-2-one in Combinatorial Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the piperazin-2-one scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. Detailed protocols for library synthesis and biological screening are provided to guide researchers in this promising area of drug development.
The this compound core is a privileged scaffold in medicinal chemistry due to its structural rigidity, synthetic tractability, and its presence in numerous biologically active compounds. Its amenability to diversification at multiple positions makes it an ideal building block for the construction of large and chemically diverse compound libraries. These libraries can be screened against a wide array of biological targets to identify novel hit compounds for various therapeutic areas, including oncology and infectious diseases.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound and related piperazine (B1678402) derivatives from published studies. These data highlight the potential of this scaffold in generating potent bioactive molecules.
Table 1: Anticancer Activity of this compound and Related Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Rhodanine-piperazine hybrids | MDA-MB-468 (Breast) | Cytotoxicity | 37 - 168 | [1][2] |
| Rhodanine-piperazine hybrids | MCF-7 (Breast) | Cytotoxicity | 36 - >200 | [1] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Breast Cancer Cell Lines (MCF7, BT20, T47D, CAMA-1) | Cytotoxicity | 0.31 - 120.52 | [3] |
| Thiouracil amide derivatives with piperazine ring | MCF7 (Breast) | Cytotoxicity | 18.23 - 100 | [3] |
| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB-468 and MCF7 (Breast) | Cytotoxicity | 10.34 - 66.78 | [3] |
| Piperazine-containing spirobenzo[h]chromenes | HT-29, A549, MCF7 | Cytotoxicity | 8.17 (HT-29) | [4] |
| Benzhydryl piperazine derivatives | T47D (Breast), HEP3B (Liver) | Growth Inhibition (GI50) | 0.31 - 2.59 | [4] |
| Piperazine-substituted benzothiazoles | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Growth Inhibition (GI50) | 3.1 - 9.2 | [5] |
Table 2: Antimicrobial Activity of this compound and Related Piperazine Derivatives
| Compound/Derivative Class | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Staphylococcus aureus | Broth Microdilution | 16 | [6] |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Bacillus subtilis | Broth Microdilution | 16 | [6] |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Escherichia coli | Broth Microdilution | 8 | [6] |
| 7-(4-carbopiperazin-1-yl) fluoroquinolone derivatives | Ciprofloxacin-resistant Pseudomonas aeruginosa | Broth Microdilution | 16 | [7] |
| 7-(4-carbopiperazin-1-yl) fluoroquinolone derivatives | Methicillin-resistant Staphylococcus aureus | Broth Microdilution | < 0.016 | [7] |
| Substituted phenyl acetamide (B32628) piperazine derivatives | Staphylococcus aureus | Not Specified | 1 - 5 | [8] |
| Substituted phenyl acetamide piperazine derivatives | Enterococcus faecalis | Not Specified | 1 - 5 | [8] |
| Chalcones with piperazine moiety | Candida albicans | Not Specified | 2.22 | [8] |
| Novel Piperazine Molecules | Methicillin-resistant Staphylococcus aureus | Broth Microdilution | 2 - 8 | [9] |
| Novel Piperazine Molecules | Staphylococcus aureus | Broth Microdilution | 2 - 32 | [9] |
| Piperazine derivative | Carnobacterium maltaromaticum | Agar Well Diffusion | 6.25 | [10] |
Experimental Protocols
Protocol 1: General Solution-Phase Combinatorial Synthesis of a this compound Library
This protocol describes a general method for the synthesis of a library of N-1 and N-4 substituted piperazin-2-ones in a solution-phase combinatorial format.
Materials:
-
Substituted anilines (Building Block A)
-
Ethyl bromoacetate (B1195939) (Building Block B)
-
Substituted primary amines (Building Block C)
-
Acyl chlorides or sulfonyl chlorides (Building Block D)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
96-well reaction blocks
Procedure:
-
Step 1: Synthesis of N-substituted-N-carboxymethyl anilines.
-
In each well of a 96-well reaction block, dissolve a unique substituted aniline (B41778) (Building Block A, 1.0 eq) in DMF.
-
Add DIPEA (2.5 eq) to each well.
-
Add ethyl bromoacetate (Building Block B, 1.1 eq) to each well.
-
Seal the reaction block and heat at 80°C for 12 hours.
-
After cooling to room temperature, dilute the reactions with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-substituted-N-carboxymethyl anilines.
-
-
Step 2: Amidation with primary amines.
-
To each well containing the crude product from Step 1, add a unique substituted primary amine (Building Block C, 1.5 eq) and DIPEA (2.0 eq) in DCM.
-
Stir the reactions at room temperature for 16 hours.
-
Wash the reactions with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
-
Step 3: Cyclization to form the this compound core.
-
Dissolve the crude amide from Step 2 in a suitable solvent such as toluene.
-
Add a base (e.g., sodium ethoxide, 1.2 eq) and heat the reaction to reflux for 4-6 hours to effect cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate.
-
-
Step 4: Diversification at N-4.
-
Dissolve the crude this compound from Step 3 in DCM in a new 96-well plate.
-
Add a unique acyl chloride or sulfonyl chloride (Building Block D, 1.2 eq) and DIPEA (1.5 eq) to each well.
-
Stir at room temperature for 3-5 hours.
-
Wash the reactions with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the final compounds in each well using parallel flash chromatography or preparative HPLC.
-
Characterize the purified compounds by LC-MS and ¹H NMR to confirm their identity and purity.
-
Protocol 2: General Solid-Phase Combinatorial Synthesis of a this compound Library
This protocol outlines a general strategy for the solid-phase synthesis of a this compound library, which simplifies purification steps.[11][12]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Building Block A)
-
Piperidine (B6355638) in DMF (20%)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Bromoacetic acid
-
Substituted primary amines (Building Block B)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DCM, DMF
-
Solid-phase synthesis vessels
Procedure:
-
Step 1: Resin Preparation and First Amino Acid Coupling.
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (Building Block A, 3.0 eq) to the resin using HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF. Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Step 2: N-Alkylation with Bromoacetic Acid.
-
Remove the Fmoc group as described in Step 1.
-
Dissolve bromoacetic acid (5.0 eq) and diisopropylcarbodiimide (DIC, 5.0 eq) in DMF and add to the resin. Agitate for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Step 3: Nucleophilic Displacement and Cyclization.
-
To introduce the second point of diversity, add a solution of a substituted primary amine (Building Block B, 10.0 eq) in a suitable solvent like N-methylpyrrolidone (NMP) to the resin.
-
Heat the reaction at 80-100°C for 12-16 hours. This step facilitates both the nucleophilic displacement of the bromine and the subsequent intramolecular cyclization to form the this compound ring on the solid support.
-
Wash the resin with NMP, DMF, and DCM.
-
-
Step 4: Cleavage from Resin.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the synthesized this compound from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification and Analysis:
-
Purify the crude product by preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Visualizations
Drug Discovery Workflow
The following diagram illustrates a typical workflow for a drug discovery campaign utilizing combinatorial chemistry with a this compound library.
Caption: A typical drug discovery workflow using combinatorial chemistry.
Signaling Pathway: Intrinsic Apoptosis Pathway
The following diagram illustrates a plausible mechanism by which a this compound derivative may induce apoptosis in cancer cells, based on published findings for related compounds.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. air.unimi.it [air.unimi.it]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 7. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijcmas.com [ijcmas.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
Application of Piperazin-2-one in the Synthesis of Anticancer Agents: Application Notes and Protocols
The piperazin-2-one scaffold is a valuable pharmacophore in the design and synthesis of novel anticancer agents. Its unique structural features allow for diverse substitutions, enabling the modulation of pharmacological properties and the targeting of various cancer-related pathways. This document provides an overview of the application of this compound in anticancer drug discovery, including quantitative data on the efficacy of synthesized derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Acetophenone/piperazin-2-one Hybrid (1j) | MDA-MB-468 | Triple-Negative Breast Cancer | 6.50 | [1] |
| SKBr3 | HER2-Positive Breast Cancer | >60 | [1] | |
| MCF-10A | Normal Breast Epithelial | 47.5 | [1] | |
| Piperazinone Derivative (7g) | HT-29 | Colon Cancer | Not explicitly quantified, but stated as having the highest potency and better cytotoxicity than doxorubicin (B1662922). | [2] |
| A549 | Lung Cancer | Not explicitly quantified, but stated as having the highest potency and better cytotoxicity than doxorubicin. | [2] | |
| MRC-5 | Normal Fetal Lung Fibroblasts | Not explicitly quantified, but stated as having the highest potency and better cytotoxicity than doxorubicin. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound intermediate and the subsequent evaluation of the cytotoxic activity of its derivatives.
Protocol 1: Synthesis of 1-(3-chlorophenyl)this compound (B65430) Intermediate
This protocol is based on the methods described for the synthesis of this compound derivatives.[2]
Materials:
-
Ethyl chloroacetate (B1199739)
-
Triethylamine (B128534) (Et3N)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1-(3-chlorophenyl)this compound.
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[2]
Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay
This protocol describes the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
Doxorubicin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO.
-
Prepare serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
Incubate the plates for an additional 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Diagram 2: Proposed Mechanism of Action for Acetophenone/Piperazin-2-one Hybrids
Caption: Mechanism of acetophenone/piperazin-2-one hybrids in TNBC.
References
Application Notes and Protocols for Piperazin-2-one Derivatives as CNS-Active Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of piperazin-2-one derivatives as central nervous system (CNS)-active agents. It includes a summary of their biological activities, quantitative data on receptor binding affinities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound derivatives constitute a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly within the CNS.[1][2] The rigid this compound scaffold serves as a versatile template for the design of ligands targeting various neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[3][4] Modifications to the substituents on the piperazine (B1678402) ring can significantly influence the affinity, selectivity, and functional activity of these compounds, leading to the development of potential therapeutic agents for a range of neurological and psychiatric disorders such as anxiety, depression, and psychosis.[1][5]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a selection of piperazine derivatives for key CNS receptors. While specific data for a wide range of this compound derivatives is still emerging, the data for structurally related arylpiperazine compounds provide valuable insights into the potential targets of this class.
| Compound ID | Target Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Arylpiperazine 1 | 5-HT₁ₐ | 0.78 | 8-OH-DPAT | 0.25 |
| 5-HT₂ₐ | - | |||
| Arylpiperazine 2 | 5-HT₁ₐ | 0.57 | 8-OH-DPAT | 0.25 |
| 5-HT₂ₐ | - | |||
| Indazole Derivative 1 | D₂ | - | Haloperidol | - |
| 5-HT₁ₐ | - | |||
| 5-HT₂ₐ | - | |||
| Indazole Derivative 10 | D₂ | - | Haloperidol | - |
| 5-HT₁ₐ | - | |||
| 5-HT₂ₐ | - | |||
| Indazole Derivative 11 | D₂ | - | Haloperidol | - |
| 5-HT₁ₐ | - | |||
| 5-HT₂ₐ | - |
Note: The data presented are for arylpiperazine and indazole derivatives, which are structurally related to piperazin-2-ones. Kᵢ values are indicative of the compound's affinity for the receptor, with lower values indicating higher affinity.[2][3]
Signaling Pathways
This compound derivatives primarily exert their CNS effects by modulating the signaling of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[6][7]
Serotonin 5-HT₁ₐ Receptor Signaling Pathway (Agonist Action)
Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, by a this compound derivative agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is associated with the anxiolytic and antidepressant effects of these compounds.[8]
Caption: Agonist binding to the 5-HT₁ₐ receptor inhibits cAMP production.
Dopamine D₂ Receptor Signaling Pathway (Antagonist Action)
Antagonism of the D₂ receptor, another Gi/o-coupled receptor, by a this compound derivative blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in intracellular cAMP levels and is a mechanism of action for many antipsychotic drugs.
References
- 1. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for High-Throughput Screening of Piperazin-2-one Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its synthetic tractability and its presence in a wide array of biologically active molecules. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting protein classes such as G-protein coupled receptors (GPCRs), kinases, and proteases.[1][2] This makes libraries of this compound compounds a valuable resource for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for various diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3][4]
These application notes provide a comprehensive guide for conducting HTS campaigns with this compound compound libraries. Detailed protocols for both biochemical and cell-based assays are presented, along with strategies for data analysis and hit validation. Furthermore, a representative signaling pathway that can be targeted by this class of compounds is illustrated to provide a conceptual framework for screening efforts.
Data Presentation: Summary of a Representative this compound Library Screen
The following tables summarize hypothetical yet representative data from a high-throughput screening campaign of a 10,000-member this compound library.
Table 1: Primary High-Throughput Cytotoxicity Screen against Cancer Cell Lines
| Compound ID | R1 Group | R2 Group | % Inhibition at 10 µM (HT-29 Colon Cancer) | % Inhibition at 10 µM (A549 Lung Cancer) | Primary Hit |
| PZO-0001 | H | Phenyl | 8.2 | 11.5 | No |
| PZO-0002 | 4-Cl-Ph | H | 72.1 | 68.9 | Yes |
| PZO-0003 | 4-F-Ph | H | 65.4 | 61.2 | Yes |
| PZO-0004 | 4-MeO-Ph | H | 21.7 | 18.3 | No |
| PZO-0005 | H | 4-NO2-Ph | 85.6 | 89.1 | Yes |
| PZO-0006 | 4-Cl-Ph | 4-NO2-Ph | 95.3 | 97.6 | Yes |
Table 2: Hit Confirmation and Dose-Response Analysis
| Compound ID | IC50 (µM) in HT-29 | IC50 (µM) in A549 |
| PZO-0002 | 8.9 | 11.2 |
| PZO-0003 | 12.5 | 15.8 |
| PZO-0005 | 3.1 | 2.7 |
| PZO-0006 | 0.9 | 1.2 |
Table 3: Summary of a Representative Kinase Inhibition Screen
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique this compound derivatives screened. |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested. |
| Assay Format | 384-well microplate | Miniaturized format to increase throughput and reduce reagent consumption. |
| Primary Hit Rate | 1.2% | Percentage of compounds showing >50% inhibition of kinase activity. |
| Number of Primary Hits | 120 | Total number of compounds identified in the primary screen. |
| Confirmation Rate | 80% | Percentage of primary hits confirmed in dose-response experiments. |
| Number of Confirmed Hits | 96 | Compounds selected for further characterization. |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Cytotoxicity Assay
This protocol describes a method to screen for compounds that inhibit the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells by quantifying ATP, which is indicative of metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (10 mM stock in DMSO)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Automated liquid handler
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 25,000 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Using an acoustic liquid handler, dispense 40 nL of each compound from the this compound library (10 mM stock) to the assay plates for a final concentration of 10 µM.
-
Dispense 40 nL of DMSO into control wells (negative control) and 40 nL of a known cytotoxic agent (e.g., doxorubicin) into positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO control.
-
Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
Protocol 2: Biochemical Kinase Inhibition HTS Assay
This protocol describes a method to screen for compounds that inhibit the activity of a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase substrate and ATP
-
This compound compound library (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 10 nL of each compound from the this compound library (10 mM stock) into the wells of a 384-well assay plate, resulting in a final compound concentration of 10 µM in a 10 µL reaction volume.
-
Dispense 10 nL of DMSO into control wells (negative control) and 10 nL of a known inhibitor into positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase buffer containing the purified kinase at a concentration that yields a robust signal.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the kinase.[2]
-
Add 5 µL of the 2X kinase solution to all wells of the assay plate and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.[2]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound relative to the DMSO control.
-
Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound libraries.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound compounds.
Caption: Logical workflow of the hit-to-lead process in drug discovery.
References
- 1. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
Synthesis of Piperazin-2-one Based Peptidomimetics: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Piperazin-2-one scaffolds are privileged structures in medicinal chemistry, frequently incorporated into peptidomimetics to enhance metabolic stability, conformational rigidity, and bioavailability. These heterocyclic moieties can mimic peptide backbone conformations, such as β-turns, and serve as versatile templates for the development of potent and selective modulators of protein-protein interactions (PPIs). The strategic positioning of substituents on the this compound ring allows for the precise orientation of pharmacophoric groups, enabling the design of targeted therapeutics for a range of diseases, including cancer.
One of the most promising applications of this compound based peptidomimetics is the inhibition of the MDM2-p53 interaction.[1] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is a key negative regulator of p53, promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small-molecule inhibitors that block the MDM2-p53 interaction can restore p53 activity, offering a promising therapeutic strategy. This compound scaffolds have been successfully employed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to MDM2.
This document provides detailed protocols for the synthesis of this compound based peptidomimetics using various methodologies, including the Ugi multicomponent reaction, cascade reactions, synthesis from amino acids, and solid-phase synthesis. Additionally, it presents quantitative data on reaction yields and biological activities, along with visualizations of synthetic workflows and the targeted signaling pathway.
Data Presentation
Table 1: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution
| Entry | Aryl Iodide (ArI) | Amine (RNH₂) | Product | Yield (%) |
| 1 | 4-Iodoanisole | Benzylamine | 3a | 78 |
| 2 | 1-Iodo-4-nitrobenzene | Benzylamine | 3b | 72 |
| 3 | 1-Iodo-2-methylbenzene | Benzylamine | 3c | 57 |
| 4 | Iodobenzene | 4-Methoxybenzylamine | 3f | 66 |
| 5 | 4-Iodoanisole | Cyclohexylamine | 3g | 71 |
| 6 | 1-Iodo-4-nitrobenzene | Furfurylamine | 3h | 65 |
Data summarized from a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide.[2]
Table 2: Antiproliferative Activity of Piperazine (B1678402) Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 23 | Breast (MDA-MB-468) | 1.00 |
| 25 | Non-Small Cell Lung (HOP-92) | 1.35 |
| 24 | Renal (RXF 393) | 1.00 |
| 28 | Leukemia (MOLT-4) | 1.17 |
| 85 | Breast (T47D) | 0.44 |
| 86 | Breast (T47D) | 0.31 |
GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data for compounds 23, 24, 25, and 28 are from a study on vindoline-piperazine conjugates.[3] Data for compounds 85 and 86 are from a study on benzhydryl piperazine derivatives.[4]
Table 3: Inhibition of MDM2-p53 Interaction and Cellular Activity by Piperidinone-Based Inhibitors
| Compound | MDM2 HTRF IC₅₀ (nM) | SJSA-1 Cell Proliferation IC₅₀ (µM) |
| 1 (AM-8553) | 1.1 | 0.073 |
| 23 | Not Reported | Not Reported |
IC₅₀ values represent the concentration required to inhibit the MDM2-p53 interaction or cell proliferation by 50%. HTRF is a biochemical binding assay. SJSA-1 is an osteosarcoma cell line with wild-type p53.[5]
Experimental Protocols
Protocol 1: Synthesis of Pyrrolopiperazine-2,6-diones via a Ugi/Nucleophilic Substitution/N-Acylation Sequence
This protocol describes a one-pot, two-step synthesis of pyrrolidinone-fused 2,6-diketopiperazines.[6]
Materials:
-
Appropriate α-aminoester hydrochloride (e.g., glycine (B1666218) methyl ester hydrochloride) (1.0 equiv)
-
Potassium hydroxide (B78521) (0.9 equiv)
-
Methanol (B129727) (as solvent)
-
3-Bromopropionic acid (1.0 equiv)
-
Phenylglyoxal (B86788) hydrate (B1144303) (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)
-
Cesium carbonate (2.0 equiv)
-
Acetonitrile (as solvent)
-
1 M HCl aqueous solution
-
Sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for elution)
Procedure:
-
To a suspension of the α-aminoester hydrochloride (2 mmol) in methanol (10 mL), add potassium hydroxide (1.8 mmol) and sonicate the mixture for 10 minutes.
-
Add 3-bromopropionic acid (2 mmol), followed by phenylglyoxal hydrate (2 mmol) and the isocyanide (2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add cesium carbonate (4 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in chloroform and wash with a 1 M HCl aqueous solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to obtain the desired pyrrolopiperazine-2,6-dione.
Protocol 2: Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from N-Boc-Amino Acids
This protocol outlines a five-step synthesis starting from an N-Boc protected amino acid.[7]
Materials:
-
N-Boc-(S)-alanine (1.0 equiv)
-
Meldrum's acid (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Ammonium (B1175870) acetate
-
Sodium cyanoborohydride
-
Methanol
-
2-Nitrobenzenesulfonyl chloride (2-NsCl)
-
Triethylamine (TEA)
-
Bromoethyldiphenylsulfonium triflate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Synthesis of β-ketoester: React N-Boc-(S)-alanine with Meldrum's acid in the presence of DMAP and DCC in DCM to form the corresponding acyl Meldrum's acid. Reflux this intermediate in ethyl acetate to yield the β-ketoester.
-
Reductive amination: Perform a reductive amination of the β-ketoester with ammonium acetate and sodium cyanoborohydride in methanol to yield the 2,3-substituted 1,4-diamine.
-
Nosylation: Protect the newly formed primary amine with 2-NsCl in the presence of TEA in DCM to afford the key piperazine ring precursor.
-
Cyclization: Treat the nosylated diamine with bromoethyldiphenylsulfonium triflate to induce cyclization.
-
Deprotection: Remove the Boc protecting group with TFA to yield the final 3-substituted piperazine-2-acetic acid ester.
Protocol 3: Solid-Phase Synthesis of Peptidomimetic Compounds Containing a 2-Oxopiperazine Unit
This protocol describes a modified sub-monomer synthesis on a solid support to incorporate a 2-oxopiperazine ring into a peptoid-like oligomer.[8]
Materials:
-
Rink amide MBHA resin
-
Bromoacetic acid
-
Diisopropylcarbodiimide (DIC)
-
N,N'-Diisopropylethylamine (DIEA)
-
Mono-N-alloc-protected 1,2-diaminoethane
-
2-Chloropropionic acid
-
Palladium tetrakis(triphenylphosphine)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
Fmoc-protected amino acids
-
1-Hydroxy-7-azabenzotriazole (HOAt)
Procedure:
-
Initial Acylation: Swell the Rink amide MBHA resin in DMF. Couple bromoacetic acid to the resin using DIC and DIEA in DMF.
-
Amine Displacement: Treat the bromoacetylated resin with mono-N-alloc-protected 1,2-diaminoethane in DMF.
-
Second Acylation: Couple 2-chloropropionic acid to the secondary amine on the resin using DIC and DIEA in DMF.
-
Alloc Deprotection: Remove the alloc protecting group using palladium tetrakis(triphenylphosphine) and phenylsilane in DMF.
-
Cyclization: Induce cyclization to form the 2-oxopiperazine ring by treating the resin with 10% DIEA in DMF.
-
Peptide Elongation (Optional): The secondary amine within the this compound ring can be further functionalized. For example, couple an Fmoc-protected amino acid using DIC and HOAt. The Fmoc group can then be removed with 20% piperidine in DMF for further chain extension.
-
Cleavage: Cleave the final compound from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
Mandatory Visualization
Caption: Workflow for Ugi-based synthesis of this compound peptidomimetics.
Caption: Inhibition of the MDM2-p53 signaling pathway by this compound peptidomimetics.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for N-Functionalization of the Piperazin-2-one Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-functionalization of the piperazin-2-one ring, a critical scaffold in medicinal chemistry. The methods outlined below cover N-arylation, N-alkylation, and N-acylation, offering a versatile toolkit for the synthesis of diverse this compound derivatives.
N-Arylation of the this compound Ring
N-arylated piperazin-2-ones are prevalent in a vast number of biologically active compounds. The primary methods for their synthesis are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of a wide range of aryl halides with the this compound nitrogen under relatively mild conditions.
Data Presentation: N-Arylation of Piperazine (B1678402) with Aryl Chlorides via Buchwald-Hartwig Amination
Note: This data is synthesized from a rapid, aerobic Buchwald-Hartwig protocol for piperazine and serves as a strong starting point for the N-arylation of this compound.[2] Optimization for specific this compound substrates may be required.
| Aryl Chloride | Piperazine Equiv. | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Temp. (°C) | Time | Yield (%) |
| 4-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 97 |
| 2-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 95 |
| 4-Chloroanisole | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 94 |
| 2-Chloro-m-xylene | 1.5 | 2% Pd₂(dba)₃ | 4% XPhos | 2.1 NaOtBu | 100 | 10 min | 96 |
| 1-Chloronaphthalene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., RuPhos, 4 mol%), sodium tert-butoxide (2.1 equiv.), and this compound (1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (B28343) via syringe, followed by the aryl chloride (1.0 equiv.).
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.[2]
-
Work-up: Upon completion, remove the vial from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 5 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-aryl-piperazin-2-one.[2]
Workflow for Buchwald-Hartwig Amination
N-Alkylation of the this compound Ring
N-alkylation is a fundamental transformation for introducing alkyl groups onto the this compound scaffold. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Direct Alkylation with Alkyl Halides
This method involves the nucleophilic substitution of an alkyl halide by the nitrogen atom of the this compound ring. To favor mono-alkylation, it is common to use a protecting group on one of the nitrogen atoms or to use an excess of the this compound.
Data Presentation: N-Alkylation of N-Acetylpiperazine
Note: This data is for the alkylation of N-acetylpiperazine, a close analog of this compound, and provides a good reference for expected yields. The subsequent hydrolysis of the acetyl group yields the N-alkylpiperazine.[3]
| Alkyl Halide | Base | Solvent | Yield of N-alkyl-N'-acetylpiperazine (%) |
| n-Butyl bromide | K₂CO₃ | DMF | 88 |
| n-Hexyl bromide | K₂CO₃ | DMF | 90 |
| n-Octyl bromide | K₂CO₃ | DMF | 90 |
| n-Dodecyl bromide | K₂CO₃ | DMF | 87 |
Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (1.5 equiv.) in DMF.
-
Reagent Addition: Add N-Boc-piperazin-2-one (1.0 equiv.) followed by the alkyl halide (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Workflow for Direct N-Alkylation
Reductive Amination
Reductive amination is a two-step process in one pot where a carbonyl compound (aldehyde or ketone) first reacts with the this compound to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to the corresponding N-alkylated product.[4]
Data Presentation: Reductive Amination for the Synthesis of Piperazine-Based Compounds
Note: The following yields are for the synthesis of piperazine-based polyamines via reductive amination, demonstrating the efficiency of this method.[4]
| Amine | Carbonyl Compound | Reducing Agent | Yield (%) |
| Protected 2-(piperazin-1-yl)ethanamine | N-methyl-4-piperidone | NaBH(OAc)₃ | 60 |
| 1,4-dioxa-8-azaspiro[4.5]decane | N-methyl-4-piperidone | NaBH(OAc)₃ | 29 |
| Protected 2-(piperazin-1-yl)ethanamine | Ketone intermediate | NaBH(OAc)₃ | 56 |
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile), add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Workflow for Reductive Amination
N-Acylation of the this compound Ring
N-acylation introduces an acyl group to the nitrogen atom of the this compound ring, typically using an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the generated acid.
Data Presentation: N-Acylation of 1-(4-chlorophenyl)piperazine
Note: This example demonstrates the acylation of a pre-functionalized piperazine, which is analogous to the acylation of a this compound.[5]
| Piperazine Derivative | Acylating Agent | Solvent | Yield (%) |
| 1-(4-chlorophenyl)piperazine | Chloroacetyl chloride | Dioxane | 84 |
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine (B128534) (2.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the acyl chloride (1.0-1.1 equiv.) dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Workflow for N-Acylation
References
- 1. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Piperazin-2-one Synthesis
Welcome to the technical support center for piperazin-2-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, providing direct solutions and preventative measures for common experimental hurdles.
Issue 1: Low Yield of the Desired this compound
Question: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical for efficient cyclization.
-
Troubleshooting:
-
Solvent: Solvents like toluene (B28343), dioxane, and THF are commonly used. If reactant solubility is an issue, consider a more polar solvent like t-butanol.[1]
-
Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. A temperature screen can help identify the ideal conditions for your specific substrates.[1]
-
Base Selection: The strength of the base can significantly impact the reaction. If a strong base like sodium tert-butoxide is causing decomposition, consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
-
-
Inefficient Cyclization: The intramolecular cyclization to form the lactam ring can be a challenging step.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.
-
Activating Agents: For syntheses involving the coupling of a diamine with a carboxylic acid derivative, ensure the appropriate activating agent (e.g., DCC, EDC) is used to facilitate amide bond formation prior to cyclization.
-
-
-
Starting Material Quality: Impurities in the starting ethylenediamine (B42938) or α-halo ester can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the common side products and how can I minimize them?
Answer: The formation of side products is a frequent challenge. The most common include di-substituted piperazines, dimers/oligomers, and products of competing reaction pathways.
-
Di-substituted Piperazine (B1678402): A common issue is the reaction of both nitrogen atoms of the piperazine precursor, leading to unwanted symmetrical or unsymmetrical di-substituted products.[1]
-
Troubleshooting:
-
Use of Excess Diamine: Employing a large excess (5-10 equivalents) of the ethylenediamine starting material can statistically favor mono-substitution.[1]
-
Protecting Groups: A more controlled approach is to use a mono-protected piperazine or ethylenediamine derivative (e.g., with a Boc or Cbz group). This ensures that only one nitrogen is available for the initial reaction, with the protecting group being removed in a subsequent step.
-
-
-
Polymerization: Intermolecular reactions can lead to the formation of linear or cyclic polymers, reducing the yield of the desired monomeric this compound.
-
Troubleshooting: As mentioned for low yields, conducting the cyclization step under high dilution conditions can significantly reduce the extent of polymerization.
-
-
Formation of a Five-Membered Lactam: In the synthesis of certain substituted piperazin-2-ones, an alternative ring closure can lead to the formation of a thermodynamically stable five-membered lactam side product.[2]
-
Troubleshooting: This side reaction can sometimes be avoided by carefully controlling the reaction temperature. For instance, performing the neutralization step at a lower temperature (e.g., 0 °C) after Boc deprotection has been shown to minimize the formation of this side product.[2]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my target this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: The purification of piperazin-2-ones can be challenging due to their polarity and basicity.
-
Standard Silica (B1680970) Gel Chromatography: The basic nature of the this compound can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor separation.
-
Troubleshooting:
-
Amine-Deactivated Silica: Use an amine-deactivated silica gel or add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to improve peak shape and separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina.
-
-
-
Acid-Base Extraction: This can be a powerful technique for separating the basic this compound from non-basic impurities.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., dilute HCl) to protonate the this compound and draw it into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Salt Formation: Conversion of the this compound to a salt (e.g., hydrochloride) can often improve its crystallinity.
-
-
Data Presentation: Synthesis of Piperazin-2-ones under Various Conditions
The following tables summarize quantitative data from different synthetic methods for piperazin-2-ones.
Table 1: One-Pot Synthesis of 3-Aryl/Alkyl Piperazin-2-ones
| Entry | Aldehyde | Diamine | Yield (%) | ee (%) |
| 1 | 4-F-C₆H₄CHO | N,N'-dibenzylethylenediamine | 85 | 96 |
| 2 | 4-Cl-C₆H₄CHO | N,N'-dibenzylethylenediamine | 90 | 95 |
| 3 | 4-CN-C₆H₄CHO | N,N'-dibenzylethylenediamine | 88 | 95 |
| 4 | C₆H₅CHO | N,N'-dibenzylethylenediamine | 82 | 94 |
| 5 | 2-Naphthyl-CHO | Ethylenediamine | 75 | 99 |
Data adapted from a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) approach.
Table 2: Synthesis of 2-Piperazinone from Chloroethylamine and Ethyl Chloroacetate (B1199739)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Na₂CO₃ | 30 then 80 | 24 then 24 | 55 |
| 2 | Dichloromethane | K₂CO₃ | 30 then 50 | 6 then 6 | 41 |
| 3 | Benzene | Pyridine | 40 then 80 | 6 then 6 | 87 |
| 4 | Methanol | Ammonia water | 60 | 24 then 24 | 73 |
Data adapted from a method using chloroethylamine to improve reaction selectivity and reduce side reactions.[3]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3-Substituted Piperazin-2-ones
This protocol is based on a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC).[4]
Materials:
-
Aldehyde (0.1 mmol)
-
(Phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol)
-
Quinine-derived urea (B33335) catalyst (eQNU) (0.01 mmol)
-
Anhydrous toluene
-
Cumyl hydroperoxide (CHP) (0.11 mmol)
-
1,2-Ethylenediamine (0.12 mmol)
-
Triethylamine (Et₃N) (0.2 mmol)
Procedure:
-
Knoevenagel Reaction: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and eQNU catalyst (0.01 mmol) in anhydrous toluene (to a concentration of 0.3 M). Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (0.11 mmol) and stir at this temperature until the epoxide formation is complete (monitor by TLC).
-
Domino Ring-Opening Cyclization (DROC): Add the 1,2-ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) to the reaction mixture. Allow the reaction to warm to 25 °C and stir until the formation of the this compound is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Piperazinone using Chloroethylamine
This protocol describes a method aimed at reducing side reactions by using chloroethylamine instead of ethylenediamine.[3]
Materials:
-
Chloroethylamine (7.9 g)
-
Ethyl chloroacetate (12.2 g)
-
Toluene (400 g)
-
Sodium carbonate (2.2 g)
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
Initial Reaction: In a reaction kettle, combine chloroethylamine (7.9 g), ethyl chloroacetate (12.2 g), and toluene (400 g). Control the reaction temperature at 30 °C and allow it to react for 24 hours.
-
Cyclization: Add ammonium acetate (7.7 g) and sodium carbonate (2.2 g) to the reaction mixture. Increase the temperature to 80 °C and maintain for 24 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature, allowing the crude product to crystallize. Filter the solid and dry to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from an acetone-water mixture. Decolorize with activated carbon to obtain the pure 2-piperazinone.
Visualizations
References
Improving yield and purity in piperazin-2-one reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazin-2-one. Our aim is to help you improve reaction yields and final product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental problems.
Question 1: Why is the yield of my this compound synthesis consistently low when using ethylenediamine (B42938) and an α-haloacetate (e.g., ethyl chloroacetate)?
Answer: Low yields in this classic synthesis route are common and can stem from several factors, primarily related to side reactions and reaction conditions.
-
Side Reactions: The presence of two nucleophilic amino groups of equal reactivity in ethylenediamine can lead to undesirable side reactions.[1] The most common side reaction is the formation of di-substituted byproducts, where one molecule of the haloacetate reacts with both nitrogen atoms of two different ethylenediamine molecules, or two molecules of the haloacetate react with one molecule of ethylenediamine.
-
Stoichiometry: While using an excess of ethylenediamine is a common strategy to favor the mono-alkylation, it can complicate the workup and purification process.[1]
-
Reaction Control: The reaction is typically a two-step process in practice: an initial substitution followed by cyclization.[1] Poor temperature control and suboptimal choice of base or solvent can hinder the efficiency of either step.
Troubleshooting Steps:
-
Consider an Alternative Starting Material: A more selective method involves replacing ethylenediamine with chloroethylamine.[1][2] This approach demonstrates good reaction selectivity with fewer side reactions, simplifying the purification process and often leading to higher yields.[1][2]
-
Optimize the Base and Solvent: The choice of base and solvent is critical. Weaker bases like potassium carbonate or organic bases like pyridine (B92270) can offer better control than strong bases.[2][3] The solvent should be chosen to ensure appropriate solubility of reagents and facilitate the desired reaction pathway. Toluene, benzene (B151609), and dichloromethane (B109758) have been used with varying success.[1][2]
-
Strict Temperature Control: The initial substitution reaction is often performed at a lower temperature (e.g., 30-40°C), while the subsequent cyclization step may require heating (e.g., 50-80°C).[1][2] Monitor the reaction progress using TLC or LC-MS to determine optimal temperatures and reaction times.[3]
Question 2: How can I prevent the formation of the N,N'-di-substituted piperazine (B1678402) byproduct?
Answer: The formation of di-substituted byproducts is a significant challenge that directly impacts yield and purity. This occurs when both nitrogen atoms of the piperazine precursor react with the electrophile.
Strategies for Prevention:
-
Use a Large Excess of the Diamine: Employing a large excess (5-10 equivalents) of the starting diamine (like ethylenediamine) statistically favors the reaction of the electrophile with the more abundant, unsubstituted amine.[3][4] However, this complicates the removal of the excess starting material during purification.
-
Utilize Mono-Protected Piperazine: A more controlled and efficient approach is to start with a mono-protected piperazine derivative. This ensures that only one nitrogen atom is available for reaction, completely preventing di-substitution. The protecting group can be removed in a subsequent step.
-
Controlled Addition: Slowly adding the electrophile (e.g., ethyl chloroacetate) to the reaction mixture at a controlled temperature can help minimize di-substitution by keeping its instantaneous concentration low.
Question 3: What are the most effective methods for purifying crude this compound?
Answer: The purification of this compound can be challenging due to its high polarity, water solubility, and basicity.[4] The optimal method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and effective method for purifying the final product. A mixed solvent system, such as acetone-water, is often used.[1][2] The crude product is dissolved in a minimal amount of the hot solvent mixture, and the solution is then allowed to cool slowly to induce crystallization of the pure product. Activated carbon can be used during this process for decolorization.[1][2]
-
Column Chromatography: Due to the basic nature of the piperazine ring, strong interactions with acidic silica (B1680970) gel can lead to peak tailing and product degradation.[4] To mitigate this, a mobile phase modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., 0.5%), should be added to the eluent (e.g., dichloromethane:methanol).[4]
-
Vacuum Distillation: this compound has a high boiling point, making atmospheric distillation impractical due to the risk of decomposition.[4][5] Vacuum distillation can be employed, but care must be taken to ensure uniform heating and a sufficiently low pressure to avoid thermal degradation.[4]
-
Salt Formation: If the free base is difficult to crystallize, converting it to a salt (e.g., a hydrochloride salt) can often yield a more crystalline solid that is easier to purify by recrystallization.[4] The pure free base can then be regenerated.
Data Presentation: Reaction Condition Optimization
The following table summarizes the results from a series of experiments optimizing the synthesis of this compound from chloroethylamine and ethyl chloroacetate (B1199739), demonstrating the impact of different solvents, bases, and reaction conditions on product yield.[1][2]
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Sodium Carbonate | 80 | 24 | 55 |
| Dichloromethane | Potassium Carbonate | 50 | 6 | 41 |
| Chloroform | Cesium Carbonate | 60 | 12 | 54 |
| Benzene | Pyridine | 80 | 6 | 87 |
| Methanol | Ammonia Water | 60 | 24 | 73 |
| Isopropanol | Triethylamine | 80 | 12 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Chloroethylamine and Ethyl Chloroacetate [1][2]
This protocol is based on a method designed to improve selectivity and reduce side reactions.
Materials:
-
Chloroethylamine (or its hydrochloride salt)
-
Ethyl chloroacetate
-
Anhydrous organic solvent (e.g., Benzene)
-
Base (e.g., Pyridine)
-
Ammonium acetate (B1210297)
-
Acetone
-
Activated Carbon
-
Reaction kettle/flask with stirring and temperature control
Procedure:
-
Initial Reaction: To a reaction flask, add chloroethylamine (7.9 g), ethyl chloroacetate (12.2 g), and benzene (600 g).
-
Stir the mixture and control the reaction temperature at 40°C for 6 hours.
-
Cyclization: Add ammonium acetate (9.3 g) and pyridine (2.0 g) to the reaction mixture.
-
Increase the temperature to 80°C and maintain for an additional 6 hours, monitoring the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may crystallize or precipitate.
-
Filter the solid crude product and dry it thoroughly.
-
Purification: Dissolve the crude product in a minimal amount of a hot acetone-water solvent mixture.
-
Add a small amount of activated carbon to decolorize the solution and heat briefly.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the pure, light-white crystals of this compound by filtration and dry under vacuum. (Expected yield: ~8.7 g, 87%).
Visual Guides: Workflows and Pathways
The following diagrams illustrate key processes and logical steps in the synthesis and troubleshooting of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: General experimental workflow for synthesis and purification.
References
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5625-67-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Optimization of Piperazin-2-one Cyclization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for piperazin-2-one cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound cyclization and how can I minimize them?
A1: Common side reactions include the formation of di-substituted piperazine (B1678402) byproducts, unreacted starting materials, and product decomposition.[1][2]
-
Di-substitution: This is prevalent when a piperazine starting material reacts with two equivalents of an electrophile.[2][3] To favor mono-substitution and subsequent cyclization, consider using a large excess of the piperazine starting material or employing a protecting group strategy (e.g., Boc protection) on one of the nitrogen atoms.[3][4]
-
Product Decomposition: High reaction temperatures or the use of a very strong base can lead to the decomposition of starting materials or the final product.[1][2] Careful monitoring of the reaction temperature and screening for a milder base can mitigate this issue.[2]
-
Diketopiperazine Formation: This can occur, especially in syntheses starting from dipeptide precursors. The choice of resin and coupling agents is crucial to suppress this side reaction.[5]
-
Thermal Degradation: At elevated temperatures (135-175 °C), piperazine itself can degrade, forming products like N-formylpiperazine and N-(2-aminoethyl)piperazine (AEP).[6][7] It is crucial to maintain the optimal temperature to avoid these degradation pathways.
Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors including suboptimal reaction conditions, catalyst deactivation, or poor purification strategies.
-
Suboptimal Conditions: Temperature, reaction time, solvent, and the choice of base are critical parameters.[2] Systematically screen these conditions to find the optimum for your specific substrates. Monitoring the reaction progress by TLC or LC-MS can help determine the ideal reaction time.[2]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions (e.g., Buchwald-Hartwig or cascade processes), the selection of the palladium precursor, ligand, or other metal catalysts (like Cu or Ir) is crucial.[2][8] Screening different catalyst/ligand combinations is often necessary.
-
Base Selection: The base can significantly influence the reaction rate and the prevalence of side reactions.[2] If a strong base like NaOtBu causes decomposition, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2]
-
Purification Issues: Piperazin-2-ones can be polar and basic, leading to challenges during purification like peak tailing on silica (B1680970) gel.[1] Consider using amine-deactivated silica, alumina, or employing techniques like vacuum distillation or crystallization to improve recovery.[1][2]
Q3: How does reaction temperature affect the this compound cyclization?
A3: Temperature is a critical parameter that influences reaction rate, yield, and byproduct formation.
-
Rate and Yield: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants, products, or the solvent, ultimately lowering the yield.[6][9] For example, in one co-production process, increasing the temperature from 160 °C to 200 °C facilitated the formation of more substituted piperazines, with 180 °C being identified as optimal.[9]
-
Side Reactions: Elevated temperatures can promote undesired side reactions. For instance, thermal degradation of piperazine becomes significant at temperatures above 135 °C.[6] It is essential to conduct a temperature screen to find a balance between an acceptable reaction rate and minimal byproduct formation.[2]
Q4: What is the role of the solvent in the cyclization reaction?
A4: The solvent affects the solubility of reagents, the stability of intermediates, and the overall reaction pathway. Toluene (B28343), dioxane, THF, and acetonitrile (B52724) are commonly used solvents.[2][10] If reagent solubility is an issue, a more polar solvent might be beneficial.[2] In some catalytic systems, changing the solvent can dramatically improve yields.[8]
Q5: What are the best practices for purifying this compound derivatives?
A5: The purification strategy depends on the physicochemical properties of the product.
-
Column Chromatography: Due to the basic nature of the piperazine ring, peak tailing on standard silica gel is common.[1] This can be addressed by adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent, or by using an amine-deactivated silica gel or alumina.[1][2]
-
Crystallization: This is an effective method if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Converting the product to a salt (e.g., dihydrochloride) can often improve its crystallinity.[1]
-
Vacuum Distillation: For products that are thermally stable but have high boiling points, vacuum distillation can be a viable option. This technique lowers the boiling point, reducing the risk of thermal decomposition.[1]
Data Presentation
Table 1: Optimization of a One-Pot Synthesis of 3-Aryl-Piperazin-2-ones (Data synthesized from multiple entries in the source)[11][12]
| Entry | Aldehyde | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-F-C₆H₄CHO | N,N'-dibenzylethylenediamine | eQNU (10) | Et₃N | Toluene | 25 | 22 | 81 |
| 2 | p-Cl-C₆H₄CHO | N,N'-dibenzylethylenediamine | eQNU (10) | Et₃N | Toluene | 25 | 22 | 85 |
| 3 | p-CN-C₆H₄CHO | N,N'-dibenzylethylenediamine | eQNU (10) | Et₃N | Toluene | 50 | 22 | 90 |
| 4 | p-MeO-C₆H₄CHO | Ethylenediamine | eQNU (10) | Et₃N | Toluene | 25 | 22 | 75 |
| 5 | Naphthaldehyde | Ethylenediamine | eQNU (10) | Et₃N | Toluene | 25 | 22 | 78 |
Table 2: Influence of Base and Catalyst in a Cascade Synthesis of Piperazin-2-ones (Data synthesized from multiple entries in the source)[10]
| Entry | Aryl Iodide | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | p-MeO-C₆H₄I | Cs₂CO₃ | Pd(PPh₃)₄ / AgNO₃ | 85-90 | 74 |
| 2 | p-MeO-C₆H₄I | K₂CO₃ | Pd(PPh₃)₄ / AgNO₃ | 85-90 | 63 |
| 3 | p-MeO-C₆H₄I | Cs₂CO₃ | Pd(dba)₂/PPh₃ / AgNO₃ | 85-90 | 71 |
| 4 | p-MeO-C₆H₄I | Cs₂CO₃ | Pd(OAc)₂/dppf / AgNO₃ | 85-90 | 55 |
Experimental Protocols
Protocol 1: General One-Pot Procedure for Asymmetric Synthesis of N-protected 3-Aryl-Piperazin-2-ones [11][12]
-
Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol), and the quinine-derived urea (B33335) catalyst (eQNU, 0.01 mmol) in anhydrous toluene (to achieve a concentration of 0.3 M). Stir the mixture at the specified temperature for the required duration (e.g., 22 hours).
-
Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool the flask to -20 °C. Add cumyl hydroperoxide (CHP, 0.11 mmol) and stir until the reaction is complete as monitored by TLC.
-
Domino Ring-Opening Cyclization (DROC): Add the corresponding 1,2-ethylenediamine (0.12 mmol) and triethylamine (Et₃N, 0.2 mmol) to the reaction mixture. Allow the mixture to warm to 25 °C (or heat to 50 °C if necessary) and stir until completion.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Common side reactions in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in N-alkylation of piperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-alkylation of piperazin-2-one.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: My N-alkylation reaction is resulting in a low yield of the desired mono-alkylated product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in mono-N-alkylation of this compound can stem from several factors, including suboptimal reaction conditions, side reactions, and purification issues. Here are the primary causes and troubleshooting steps:
-
Di-alkylation: The presence of two reactive nitrogen atoms in this compound makes di-alkylation a common side reaction, consuming the starting material and the desired mono-alkylated product.
-
Solution: Employ a protecting group strategy. Protecting one of the nitrogen atoms, typically the N1 position (the amide nitrogen), with a group like tert-butoxycarbonyl (Boc) can ensure selective alkylation at the N4 position. The Boc group can be later removed under acidic conditions. Alternatively, using a large excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction of alkyl chlorides or bromides through an in situ Finkelstein reaction.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for efficient deprotonation of the nitrogen atom and for dissolving the reactants.
-
Solution: For alkylating the N4-amine, common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N). For the less nucleophilic N1-amide, a stronger base like sodium hydride (NaH) is often required. The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are frequently used. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature or side reactions may be favored at elevated temperatures.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature. If the reaction is sluggish, gentle heating may be necessary. However, be cautious as higher temperatures can also promote di-alkylation and other side reactions.
-
Question 2: I am observing a significant amount of the di-alkylated byproduct. How can I selectively synthesize the mono-N-alkylated this compound?
Answer:
The formation of a 1,4-dialkylthis compound is a common challenge due to the two nucleophilic nitrogen atoms. To favor mono-alkylation, consider the following strategies:
-
Utilize a Protecting Group: This is the most reliable method for achieving high selectivity.
-
N-Boc Protection: Reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) will selectively protect the more nucleophilic N4-amine, yielding 4-Boc-piperazin-2-one. Subsequent alkylation with a strong base like NaH will direct the alkyl group to the N1 position. Alternatively, protecting the N1-amide first (under specific conditions) would allow for selective N4-alkylation. The Boc group is advantageous as it can be readily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[3][4]
-
N-Benzoyl Protection: A benzoyl group can also be used to protect one of the nitrogen atoms, directing alkylation to the other.[5]
-
-
Control Stoichiometry: Using a large excess of this compound (e.g., 5-10 equivalents) compared to the alkylating agent can increase the statistical probability of the alkylating agent reacting with an unreacted this compound molecule rather than the mono-alkylated product.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, further reducing the likelihood of di-alkylation.
Question 3: I am concerned about the possibility of O-alkylation of the lactam. Is this a common side reaction and how can I prevent it?
Answer:
O-alkylation of the lactam oxygen to form an imino ether is a potential side reaction, but it is generally less favored than N-alkylation.
-
General Principles: The nitrogen atom of the amide/lactam is a softer nucleophile than the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles (like most alkyl halides) will preferentially react with the soft nitrogen nucleophile.[6]
-
Reaction Conditions: While N-alkylation is generally favored, the choice of reaction conditions can influence the outcome. The use of highly reactive, "hard" alkylating agents (e.g., trialkyloxonium salts like Meerwein's salt) or specific catalytic systems could potentially increase the proportion of O-alkylation.
-
Prevention: To minimize the risk of O-alkylation, it is advisable to use standard alkylating agents like alkyl bromides or iodides and to avoid overly harsh or exotic reaction conditions unless specifically required. In most standard N-alkylation protocols for lactams, O-alkylation is not a major competing side reaction.[7][8]
Data Presentation
Table 1: Recommended Reaction Conditions for Mono-N-Alkylation of this compound
| Parameter | Recommended Condition for N4-Alkylation (Amine) | Recommended Condition for N1-Alkylation (Amide) | Rationale & Considerations |
| Protecting Group | N1-protection (e.g., Benzoyl) recommended for high selectivity | N4-protection (e.g., Boc) is essential for selective alkylation | Protecting groups are the most effective way to prevent di-alkylation and ensure regioselectivity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | NaH, KHMDS, LDA | The N1-amide is significantly less nucleophilic and requires a much stronger base for deprotonation. |
| Solvent | ACN, DMF, THF | Anhydrous THF, DMF | The solvent should be aprotic and able to dissolve the reactants. Anhydrous conditions are critical when using strong bases like NaH. |
| Alkylating Agent | R-I > R-Br > R-Cl | R-I > R-Br > R-Cl | Iodides are the most reactive. Catalytic NaI or KI can be used to activate bromides and chlorides. |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature | Start at lower temperatures, especially with strong bases, and warm as needed. Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for N4-Benzylation of this compound
This protocol is a representative example for the alkylation of the N4-amine of this compound.
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the this compound is dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid with a small amount of acetonitrile and combine the filtrates.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N1-Alkylation of 4-Boc-piperazin-2-one
This protocol is a representative example for the alkylation of the N1-amide of a protected this compound.
Materials:
-
4-Boc-piperazin-2-one
-
Alkyl iodide (e.g., methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-Boc-piperazin-2-one (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of this compound.
Caption: Reaction pathways in the N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Piperazin-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperazin-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
Common impurities largely depend on the synthetic route employed. However, typical impurities include:
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.[1][2]
-
Di-substituted Piperazines: If the synthesis involves the reaction of a piperazine (B1678402) ring, di-substitution can occur, leading to byproducts where both nitrogen atoms have reacted.[1][2] Using an excess of the piperazine starting material can help minimize this.[2]
-
Positional Isomers: When using substituted piperazines as starting materials, the formation of positional isomers is possible.[1]
-
Byproducts from Starting Material Synthesis: Impurities present in the initial starting materials, such as ethylenediamine (B42938) or aminoethylpiperazine in piperazine synthesis, can be carried through to the final product.[1]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup steps are often present in the crude product.[1]
Q2: What are the primary challenges when purifying this compound derivatives?
The main challenges in purifying this compound derivatives stem from their physicochemical properties:
-
High Polarity and Water Solubility: The presence of amino and carbonyl groups makes these molecules polar and often water-soluble, which can complicate extractions from aqueous solutions.[1]
-
High Boiling Point: Many this compound derivatives have high boiling points, making atmospheric distillation difficult due to the risk of thermal decomposition.[1]
-
Basicity: The piperazine nitrogen is basic, which can lead to strong interactions with acidic stationary phases like silica (B1680970) gel during column chromatography, resulting in peak tailing and potential product loss.[1][3]
-
Chirality: If the this compound derivative is chiral, separation of enantiomers will require specialized chiral chromatography techniques.[1]
Q3: Which purification techniques are most effective for this compound derivatives?
The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:
-
Column Chromatography: This is a versatile technique for separating impurities with different polarities.[1] To address the basicity of the this compound derivatives, modifications such as using a modified stationary phase or adding a basic modifier to the mobile phase are often necessary.[1][3]
-
Crystallization: This method is highly effective for obtaining high-purity material.[1] It can be particularly effective at removing structurally similar impurities. In some cases, converting the free base to a salt, such as a dihydrochloride, can improve crystallinity.[1]
-
Vacuum Distillation: This is ideal for removing non-volatile impurities and for large-scale purification.[1] By reducing the pressure, the boiling point is lowered, which helps to prevent thermal decomposition.[1]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation or co-elution of the product with impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system. A gradient elution, gradually increasing the polarity, is often more effective than an isocratic elution. For normal phase chromatography, a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) can be effective for polar amines.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Inactive silica gel. | Ensure the silica gel is properly activated by heating before use. |
Problem: Significant peak tailing.
Peak tailing is a common issue when purifying basic compounds like this compound derivatives on standard silica gel. This is due to strong interactions between the basic nitrogen of the analyte and the acidic silanol (B1196071) groups on the silica surface.[3]
| Possible Cause | Solution |
| Strong interaction with acidic silica. | Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (0.1-1% v/v) to the mobile phase.[3] This will compete with the product for the active silanol sites, leading to more symmetrical peaks.[3] |
| Use of Specialized Columns: Employ an amine-functionalized or end-capped silica column to reduce unwanted secondary interactions.[3] |
Crystallization
Problem: Difficulty in inducing crystallization.
| Possible Cause | Solution |
| Product is too soluble in the chosen solvent. | Solvent System Optimization: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or isopropanol/hexane, can be effective.[1] |
| Salt Formation: Convert the free base to a salt (e.g., dihydrochloride) by adding an acid like HCl. Salts are often more crystalline than the free base.[1] | |
| Solution is too concentrated or too dilute. | Experiment with different concentrations. |
Problem: Oiling out instead of crystallization.
This occurs when the product comes out of solution at a temperature above its melting point.[1]
| Possible Cause | Solution |
| High initial temperature of the solution. | Use a lower initial temperature for dissolving the compound.[1] |
| Solution is too concentrated. | Use a more dilute solution.[1] |
| Rapid cooling. | Allow the solution to cool slowly to encourage the formation of well-defined crystals. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to initiate crystallization.[1] Seeding with a small crystal of the pure product can also be effective. |
Problem: Low purity of the crystallized product.
| Possible Cause | Solution |
| Impurities are co-crystallizing with the product. | Perform a second recrystallization from a different solvent system.[1] |
| Incomplete removal of mother liquor. | After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[1] |
Quantitative Data Summary
The following tables summarize typical conditions and outcomes for the purification of this compound derivatives and related compounds. Note that specific conditions may require optimization for your particular derivative.
Table 1: Column Chromatography Conditions
| Stationary Phase | Mobile Phase System | Modifier | Typical Gradient | Reference |
| Silica Gel | Dichloromethane/Methanol | Triethylamine (TEA) | 0-10% Methanol | [3] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | - | 10-50% Ethyl Acetate | [3] |
| Chiral Stationary Phase (e.g., Chiralpak® IC) | Hexane/Isopropanol | - | Isocratic | [3][4] |
Table 2: Crystallization Solvents and Conditions
| Derivative Type | Solvent System | Typical Yield | Reference |
| General this compound | Acetone-Water | 41-87% | [5] |
| This compound Salt (e.g., dihydrochloride) | Ethanol/Water or Isopropanol | >99% purity achievable | [1] |
| Substituted Piperazines | Isopropyl Alcohol | High | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase.[3]
-
Sample Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by introducing a more polar solvent (e.g., methanol with 0.5% triethylamine). A common gradient is from 0% to 10% methanol in dichloromethane.[3]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Choose a solvent pair where the compound is soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "insoluble" solvent until the solution becomes slightly turbid.
-
Clarification: Add a small amount of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization in asymmetric piperazin-2-one synthesis
Welcome to the technical support center for the asymmetric synthesis of piperazin-2-ones. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you maintain stereochemical integrity and achieve high enantiomeric excess (ee) in your reactions.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This guide addresses the common issue of obtaining a lower-than-expected enantiomeric excess in your final product or key intermediates.
Question 1: My final piperazin-2-one product shows significant racemization. What are the most likely causes?
Answer:
Racemization in this compound synthesis is most often caused by the epimerization of the chiral center at the C2 position.[1] This is typically facilitated by exposure to harsh reaction conditions. Key factors include:
-
Harsh Deprotection Conditions: Both strong acids (e.g., trifluoroacetic acid for Boc-group removal) and strong bases can create an environment where the proton at the C2 position is abstracted.[1][2] This leads to a planar intermediate that can be protonated from either face, resulting in racemization.[1]
-
Prolonged Exposure to Basic Conditions: Extended reaction times or the use of strong bases (e.g., NaOH, strong organic bases) can lead to epimerization.[1] The acidity of the C2 proton makes it susceptible to abstraction under these conditions.[1]
-
High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for racemization, especially when acidic or basic conditions are present.[1]
-
Inappropriate Coupling Reagents: During the synthesis of precursors, some amide bond coupling reagents can promote the formation of oxazolone (B7731731) intermediates, which are known to be prone to racemization.[1][2]
Question 2: I've detected racemization, but I'm not sure at which step it's occurring. How can I pinpoint the problematic step?
Answer:
To identify the source of racemization, it is crucial to analyze the enantiomeric purity of key intermediates throughout the entire synthetic sequence, not just the final product.[1]
Recommended Workflow:
-
Isolate and Analyze Intermediates: After each key transformation (e.g., protection, coupling, cyclization, deprotection), take a sample of the intermediate.
-
Chiral Chromatography: Use chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess (% ee) of each intermediate.[1][3] These are the most reliable methods for accurate ee determination.[3]
-
Identify the Drop in ee: Compare the % ee values at each stage. A significant drop in enantiomeric purity between two steps will identify the problematic transformation.
Once the specific step is identified, you can focus your optimization efforts on modifying those reaction conditions (e.g., lowering the temperature, using a milder base, or changing the deprotection strategy).
dot
Caption: Troubleshooting workflow for identifying the source of racemization.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting groups are best for preventing racemization?
Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization during coupling reactions.[2] However, the conditions for their removal must be carefully controlled. For Boc-group removal, consider using milder acids like p-toluenesulfonic acid (p-TsOH) or HCl in dioxane at low temperatures instead of stronger acids like TFA.[1][2] For Cbz-group removal via hydrogenation, ensure the reaction is run under neutral conditions.[1]
Q2: How does the choice of base and solvent affect racemization during cyclization?
The choice of base and solvent is critical. Strong bases can readily deprotonate the α-proton, leading to racemization.
-
Base: Opt for weaker, non-nucleophilic bases where possible (e.g., NaHCO₃, K₂CO₃, or organic bases like DIPEA) over stronger bases (e.g., NaH, KOtBu, NaOH).[1]
-
Solvent: Polar aprotic solvents like DMF, DCM, and acetonitrile (B52724) are commonly used.[2] It is crucial to use anhydrous solvents to prevent side reactions.[2]
-
Temperature: Always perform base-mediated steps at the lowest effective temperature to minimize the rate of epimerization.[1][2]
Q3: Can racemization occur during product workup or purification?
Yes, racemization can occur during workup or purification if the product is exposed to harsh conditions. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. For purification by column chromatography, ensure the silica (B1680970) gel is neutral, as acidic or basic impurities in the silica can potentially cause on-column racemization of sensitive compounds.
Data on Reaction Condition Optimization
Optimizing reaction parameters is key to maximizing enantiomeric excess. The following tables summarize the impact of different bases and temperatures on the synthesis of chiral piperazin-2-ones.
Table 1: Effect of Base on Enantiomeric Excess (% ee) in a Model Cyclization Reaction
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | % ee |
| 1 | NaOH | 25 | 12 | 85 | 65 |
| 2 | K₂CO₃ | 25 | 18 | 90 | 92 |
| 3 | NaHCO₃ | 25 | 24 | 88 | 98 |
| 4 | DIPEA | 25 | 18 | 91 | 95 |
Data is representative and illustrates general trends.
Table 2: Effect of Temperature on Enantiomeric Excess (% ee) using K₂CO₃ as Base
| Entry | Temperature (°C) | Time (h) | Yield (%) | % ee |
| 1 | 50 | 6 | 92 | 78 |
| 2 | 25 | 18 | 90 | 92 |
| 3 | 0 | 36 | 85 | >99 |
Data is representative and illustrates general trends.
Key Experimental Protocols
Below is a representative protocol for a critical step in asymmetric this compound synthesis, highlighting measures to prevent racemization.
Protocol: Mild N-Boc Deprotection and In-situ Cyclization
This protocol describes the removal of a Boc protecting group under mild acidic conditions, followed by a base-mediated cyclization to form the this compound ring.
dot
Caption: General experimental workflow for this compound synthesis.
Materials:
-
N-Boc protected linear precursor (1 equivalent)
-
Anhydrous 1,4-Dioxane (B91453)
-
4M HCl in Dioxane (2-3 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected precursor in anhydrous 1,4-dioxane (concentration approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity and minimize side reactions.
-
Acid Addition: Slowly add the solution of 4M HCl in dioxane (2-3 equivalents) dropwise to the cooled mixture.[2]
-
Reaction Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS. Allow the reaction to stir at 0 °C and gradually warm to room temperature until the starting material is consumed (typically 1-3 hours).
-
Quenching and Cyclization: Once deprotection is complete, cool the mixture back to 0 °C. Carefully add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). This neutralizes the HCl and initiates the cyclization.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography on neutral silica gel to yield the enantiomerically pure this compound.
-
Analysis: Confirm the structure by NMR and determine the final enantiomeric excess by chiral HPLC or SFC.[3]
References
Technical Support Center: Late-Stage Functionalization of Piperazin-2-one Cores
Welcome to the technical support center for the late-stage functionalization of piperazin-2-one cores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the late-stage functionalization of this compound cores?
A1: The primary challenges stem from the presence of two nitrogen atoms with different reactivities (the amide N1 and the amine N4) and multiple C-H bonds. Key difficulties include:
-
Regioselectivity: Controlling functionalization at N1 versus N4, and at different carbon positions (α- to the amine at C3, or at C5/C6). The presence of the second nitrogen atom can lead to side reactions or inhibit catalyst reactivity, a common issue not as prevalent in simpler heterocycles like piperidines.[1][2]
-
Chemoselectivity: The lactam functionality can be sensitive to certain reaction conditions, leading to ring-opening or other unwanted transformations.
-
Low Yields: Suboptimal reaction conditions, catalyst deactivation, or poor substrate reactivity can lead to low product yields.[3]
-
Protecting Group Strategy: The need for orthogonal protecting groups to selectively functionalize different positions on the ring adds complexity to the synthetic route.[4][5]
Q2: How can I achieve selective N4-functionalization over N1 on a this compound core?
A2: Selective N4-functionalization is typically achieved by leveraging the higher nucleophilicity of the secondary amine (N4) compared to the amide nitrogen (N1). However, for reactions like N-arylation, protecting the N1 position is often the most effective strategy. A common approach is to use a Boc (tert-butoxycarbonyl) protecting group on N1, which directs functionalization to the N4 position.[6] The choice of reaction conditions, such as milder bases, can also favor N4-alkylation or acylation.
Q3: What are the recommended starting points for catalyst selection in N-arylation of piperazin-2-ones?
A3: For palladium-catalyzed Buchwald-Hartwig amination, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) is a good starting point, especially for challenging aryl halides.[7] For copper-catalyzed Ullmann-type couplings, a copper(I) source with a diamine ligand can be effective.[8] It is crucial to screen a variety of catalysts and ligands for optimal results with your specific substrate.
Q4: Are photoredox catalysis methods applicable to this compound functionalization?
A4: Yes, photoredox catalysis is a powerful tool for C-H functionalization of related N-heterocycles and can be applied to piperazin-2-ones.[1][9][10][11][12][13][14] These methods often operate under mild conditions and can offer unique selectivity. For instance, using an organic acridinium (B8443388) photocatalyst can enable the C-H alkylation of piperazine (B1678402) substrates by differentiating between the electronic properties of the two nitrogen atoms.[1][10] This principle can be extended to this compound systems.
Troubleshooting Guides
Issue 1: Low Yield in N4-Arylation of N1-Boc-Piperazin-2-one
Symptoms:
-
Consistently low yield of the desired N4-aryl-N1-Boc-piperazin-2-one.
-
Recovery of unreacted starting material.
-
Formation of side products, such as dehalogenated arene.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure anhydrous and anaerobic conditions. Water and oxygen can deactivate the palladium catalyst and the base.[7] • Use a pre-catalyst that is more resistant to deactivation. |
| Suboptimal Ligand | • Screen different phosphine ligands. For electron-rich or sterically hindered aryl halides, bulkier and more electron-donating ligands like RuPhos or XPhos are often more effective.[7] |
| Inappropriate Base | • The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[3] If substrate decomposition is observed, consider a milder base like Cs₂CO₃. • Ensure the base is sufficiently soluble in the reaction solvent. |
| Poor Solvent Choice | • Toluene (B28343), dioxane, and THF are common solvents. If reactant solubility is an issue, consider a more polar aprotic solvent.[3] |
| Incorrect Temperature | • Optimize the reaction temperature. Higher temperatures (80-120 °C) are often required, but excessive heat can lead to catalyst decomposition or side reactions.[8] |
Issue 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of isomers with functional groups at different carbon positions (e.g., C3, C5, C6).
-
Difficulty in separating the desired regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of Directing Group | • Introduce a directing group on either N1 or N4 to guide the functionalization to a specific C-H bond. The choice of directing group will depend on the desired position of functionalization. |
| Non-selective Reagents | • For radical-based functionalizations, such as those using photoredox catalysis, the inherent reactivity of the C-H bonds may lead to mixtures. Modifying the electronic properties of the this compound core through N-substitution can influence the site of radical formation.[1][10] |
| Steric Hindrance | • Steric bulk on the nitrogen substituents can influence the regioselectivity by blocking access to certain C-H bonds. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N4-Arylation of N1-Boc-Piperazin-2-one
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
N1-Boc-piperazin-2-one (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add N1-Boc-piperazin-2-one, NaOtBu, RuPhos, and Pd₂(dba)₃.
-
Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Add anhydrous toluene via syringe, followed by the aryl halide.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Decarboxylative Allylic Alkylation for C3-Functionalization
This method allows for the enantioselective introduction of substituents at the C3 position.[15]
Materials:
-
Differentially N-protected this compound substrate
-
Palladium catalyst (e.g., derived from an electron-deficient PHOX ligand)
-
Allylic partner
Procedure:
-
In a glovebox, dissolve the N-protected this compound substrate in a suitable anhydrous solvent (e.g., THF, DCM).
-
Add the palladium catalyst and the allylic partner.
-
Stir the reaction at the optimized temperature (can range from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Subsequent deprotection and/or reduction steps can be performed to yield the desired functionalized piperazine-2-one or piperazine.[15]
Data Summary
The following table summarizes typical reaction conditions for the N-arylation of piperazine-like scaffolds, which can be adapted for piperazin-2-ones.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 70-95 | [7] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 60-85 | [8] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 75-90 | [3] |
Visualizations
Experimental Workflow for N-Arylation
Caption: General workflow for palladium-catalyzed N-arylation.
Logical Relationship in Regioselective Functionalization
Caption: Strategies for regioselective functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. An orthogonal protection strategy for the synthesis of 2-substituted piperazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Selective Cytosine Substitution
Welcome to the technical support center for selective N1 versus N4 substitution of cytosine and its derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N4 positions on the cytosine ring, and why is selective substitution challenging?
A: The cytosine ring contains two key nitrogen atoms susceptible to substitution: the N1 position is an endocyclic (ring) nitrogen, while the N4 position is the nitrogen of the exocyclic amino group. The primary challenge arises from the similar nucleophilicity of these sites and the existence of aromatic tautomers, which can lead to mixtures of N1 and N4 substituted products during reactions like alkylation or acylation. Achieving selectivity requires careful control of reaction conditions and often involves the use of protecting groups.[1][2]
Q2: What is the fundamental principle behind achieving regioselectivity (N1 vs. N4)?
A: The core strategy is to temporarily block one reactive site to direct the substitution reaction to the other.[1] This is accomplished using protecting groups, which are chemical moieties that can be selectively introduced and removed under specific conditions.[3]
-
For N1-substitution: The N4-amino group is first protected (e.g., with an acetyl or benzoyl group).[3]
-
For N4-substitution: The N1 position is protected (e.g., with a sulfonyl group).[2]
Q3: What are orthogonal protecting groups and why are they important?
A: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct conditions without affecting the others.[3][4] This strategy is crucial in multi-step syntheses where different functional groups need to be selectively unmasked at various stages of the reaction sequence.[1][5] For example, an acid-labile group on the N1 position and a base-labile group on the N4 position would allow for the selective removal of either one.
Troubleshooting Guide
This guide addresses common issues encountered during the selective N1 and N4 substitution of cytosine derivatives.
Problem 1: My reaction is producing a mixture of N1 and N4 substituted products. How can I improve selectivity?
A: Poor regioselectivity is the most common challenge. The outcome is determined by a sensitive balance of steric and electronic factors, as well as the reaction conditions.[6] Consider the following adjustments:
-
Protecting Group Strategy: This is the most reliable method. Ensure you have protected the nitrogen you do not want to react. For selective N1-alkylation, protect the N4-amino group first. For selective N4-alkylation, protect the N1 position.[2]
-
Choice of Base and Solvent: The base and solvent combination is critical. For instance, using sodium hydride (NaH) in an aprotic polar solvent like THF or DMF can favor N1-alkylation on an unprotected cytosine due to the formation of a sodium salt that may sterically hinder the N2 position.[6] The specific combination can dramatically alter the ratio of N1 to N2 products.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Problem 2: The reaction yield is very low or the reaction is not proceeding to completion.
A: Low conversion can stem from several factors related to reagents and conditions:
-
Base/Solvent Incompatibility: Some base-solvent combinations are ineffective. For example, weaker bases like potassium carbonate may not be sufficient to deprotonate the nitrogen in certain solvents.[6] A switch to a stronger base (e.g., NaH) or a more suitable solvent (e.g., DMF) may be required.
-
Inactive Alkylating Agent: Ensure the alkylating agent (e.g., alkyl halide) has not degraded. These reagents can be sensitive to moisture and should be used fresh or properly stored.
-
Insufficient Temperature or Time: Some reactions require heating or extended reaction times to proceed to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time and temperature.[6]
Problem 3: I am unable to remove the protecting group after the substitution step.
A: Protecting group removal (deprotection) can sometimes be challenging.
-
Incorrect Deprotection Conditions: Verify that the conditions used are appropriate for your specific protecting group. For example, acetyl (Ac) and benzoyl (Bz) groups are typically removed with a base like aqueous ammonia (B1221849), while a tosyl (Ts) group requires strong acid.[3]
-
Steric Hindrance: The local chemical environment around the protecting group may hinder access for the deprotection reagents. This may require more forcing conditions (higher temperature, longer reaction time) or a switch to a smaller deprotection reagent.
-
Alternative Protecting Group: If deprotection remains problematic, consider redesigning the synthesis with a different, more labile protecting group or an orthogonal protecting group.[3][5]
Data Presentation: Factors Influencing N1 vs. N4 Selectivity
The choice of reagents and conditions is paramount in directing the substitution. The following table summarizes key factors and their general effect on the reaction outcome.
| Factor | Condition / Reagent | Likely Favored Position | Rationale & Notes |
| Protecting Group | N4-Acyl (e.g., Acetyl, Benzoyl) | N1 | The N4-amino group is blocked, directing substitution to the only available ring nitrogen.[3] |
| N1-Sulfonyl (e.g., Tosyl) | N4 | The N1 position is protected, directing the reaction to the exocyclic N4-amino group.[2] | |
| Base | Strong, non-nucleophilic (e.g., NaH) | N1 (unprotected) | Forms an anion at N1, which is generally more nucleophilic. Steric hindrance can also play a role.[6] |
| Weaker organic base (e.g., DBU) | Mixture | May not fully deprotonate the substrate, leading to reactions with the neutral molecule and poor selectivity. | |
| Solvent | Polar Aprotic (e.g., DMF, THF) | N1 (unprotected) | Stabilizes the anionic intermediate formed at N1.[6] |
| Protic (e.g., Ethanol) | Mixture | Can solvate both the substrate and reagents, often leading to reduced selectivity. | |
| Alkylating Agent | Hard Electrophile (e.g., CH₃I) | N1 | N1 is generally considered a "harder" nucleophilic center than N4. |
| Soft Electrophile | Mixture / N4 | The softer N4-amino group may react preferentially with softer electrophiles. |
Experimental Protocols
Below are generalized methodologies for achieving selective N1 and N4 substitution.
Protocol 1: Selective N4-Alkylation via N1-Protection
This protocol is based on a strategy involving direct and selective sulfonylation at the N1 position, followed by alkylation of the N4-amino group.[2]
Methodology:
-
N1-Sulfonylation (Protection):
-
Dissolve the cytosine starting material (1.0 equiv) in an anhydrous solvent such as pyridine or dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise. If using DCM, add a non-nucleophilic base like triethylamine (B128534) (TEA, 1.2 equiv).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the N1-tosyl-cytosine product by column chromatography.
-
-
N4-Alkylation:
-
Dissolve the N1-protected cytosine (1.0 equiv) in an anhydrous solvent mixture (e.g., THF/DCM).[2]
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) dropwise.
-
Stir for 30 minutes, then add the alkylating agent (e.g., alkyl bromide, 1.1 equiv).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride and perform an extractive workup. Purify the N1-tosyl, N4-alkyl cytosine product.[6]
-
-
N1-Deprotection:
-
Remove the tosyl group using appropriate conditions, such as treatment with concentrated acid (e.g., HBr) or a strong reducing agent.[3]
-
Purify the final N4-alkyl cytosine product.
-
Protocol 2: Selective N1-Alkylation via N4-Protection
This protocol utilizes a common strategy in oligonucleotide synthesis where the exocyclic amine is protected with an acyl group.[3]
Methodology:
-
N4-Acylation (Protection):
-
Suspend the cytosine starting material (1.0 equiv) in pyridine.
-
Add an acylating agent such as acetic anhydride (B1165640) or benzoyl chloride (1.5 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Remove the solvent under reduced pressure and purify the N4-acyl cytosine intermediate.
-
-
N1-Alkylation:
-
Dissolve the N4-protected cytosine (1.0 equiv) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH, 1.2 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv) at 0 °C.
-
Stir for 30 minutes, then add the alkylating agent (1.1 equiv).
-
Heat the reaction if necessary and stir until completion.
-
Perform an aqueous workup and purify the N4-acyl, N1-alkyl cytosine product.
-
-
N4-Deprotection:
-
Remove the acyl group by treating the product with a base, typically aqueous or gaseous ammonia or methylamine.[3]
-
Purify the final N1-alkyl cytosine product.
-
References
Technical Support Center: Optimizing Catalyst Performance in Piperazin-2-one Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst performance in piperazin-2-one cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of suboptimal catalyst loading in my this compound cross-coupling reaction?
A1: Initial indicators of suboptimal catalyst loading can manifest in several ways[1]:
-
Low Reaction Yield: The most apparent sign is a lower than expected yield of the desired cross-coupled product.
-
Poor Selectivity: An increased formation of side products, such as di-arylated this compound or products from starting material decomposition, is a strong indicator.
-
Slow Reaction Rate: If the reaction is proceeding slower than reported in the literature for similar substrates, it could be due to insufficient catalyst.
-
Incomplete Conversion: The presence of a significant amount of starting material after the expected reaction time points to low catalyst activity or loading.
-
Reaction Stalls: The reaction may start but fail to proceed to completion.
Q2: How do I choose the right ligand for my this compound cross-coupling reaction?
A2: The choice of ligand is critical and is dependent on the specific substrates being coupled. For N-arylation of this compound, which is a form of Buchwald-Hartwig amination, sterically hindered and electron-rich biaryl phosphine (B1218219) ligands are often effective.[2] Ligands like RuPhos and XPhos have proven to be successful.[2] The bulkiness of the ligand can improve the rate of reductive elimination, while high electron density can increase the rate of oxidative addition.[3] It is often necessary to screen a variety of ligands to find the optimal one for your specific reaction.[4]
Q3: What is the role of the base in this compound cross-coupling, and how do I select the appropriate one?
A3: The base plays a crucial role in the catalytic cycle, often by deprotonating the this compound nitrogen to form the active nucleophile. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[4]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions.[2]
-
Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be required for substrates that are sensitive to strong bases, although this may necessitate higher catalyst loadings or longer reaction times.[2]
-
The solubility of the base in the reaction solvent is also an important consideration.[5]
Q4: How can I prevent the formation of the N,N'-bis-arylated piperazine (B1678402) byproduct?
A4: The formation of the bis-arylated product is a common selectivity issue. Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product. A primary strategy is to use an excess of the piperazine starting material relative to the aryl halide.[2]
Q5: My reaction is not reproducible. What factors should I investigate?
A5: Poor reproducibility often points to sensitivity to trace impurities or variations in the experimental setup.[2]
-
Inert Atmosphere: Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.
-
Reagent Quality: Use high-purity reagents. The quality of the palladium source, ligand, base, and solvent can significantly impact the reaction outcome. Impurities in the aryl halide or this compound can also interfere with the catalysis.
-
Anhydrous Solvents: Ensure you are using anhydrous solvents, as water can lead to catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is crucial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Consider using a pre-formed Pd(0) source or a modern palladium precatalyst.[2] |
| Poor Ligand Choice | The ligand may not be suitable for your specific substrates. Screen a variety of sterically hindered, electron-rich phosphine ligands like RuPhos or XPhos.[2][4] |
| Inappropriate Base | The base may be too weak or poorly soluble. For Buchwald-Hartwig type reactions, try a strong, non-nucleophilic base like NaOtBu. If substrate decomposition is an issue, consider a weaker base like K₃PO₄ or Cs₂CO₃.[2][4] |
| Low Reaction Temperature | Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2] |
| Unsuitable Solvent | The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.[2][4] |
Issue 2: Formation of Side Products (e.g., Di-substituted this compound, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Using a 1:1 ratio of this compound to the electrophile can lead to a mixture of mono- and di-substituted products. Use a larger excess of this compound (e.g., 2-5 equivalents).[4] |
| Catalyst-Mediated Side Reactions | The catalyst may be promoting the reduction of the aryl halide (dehalogenation) instead of C-N coupling. Screen different ligands and catalyst sources. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to the formation of byproducts. Try lowering the reaction temperature. |
Data Presentation
Table 1: Effect of Ligand on the N-Arylation of Piperazine with Aryl Chlorides
| Aryl Chloride | Piperazine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Temp (°C) | Time | Yield (%) |
| 4-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 97 |
| 2-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 95 |
| 4-Chloroanisole | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 NaOtBu | 100 | 10 min | 94 |
| 2-Chloro-m-xylene | 1.5 | 2% Pd₂(dba)₃ | 4% XPhos | 2.1 NaOtBu | 100 | 10 min | 96 |
Illustrative data compiled from various sources demonstrating general trends.[5]
Table 2: Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 5 | 12 h | 85 |
| 10 | 8 h | 92 |
| 15 | 6 h | 95 |
| 20 | 6 h | 95 |
This table illustrates a general trend where increasing catalyst loading can improve yield up to a certain point, after which there may be no significant improvement.[6]
Experimental Protocols
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound
This protocol provides a standard procedure for the mono-N-arylation of this compound with an aryl chloride using a RuPhos-based catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and RuPhos.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the Pd₂(dba)₃ and RuPhos to the Schlenk tube, followed by the anhydrous toluene.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-N-arylthis compound.
Visualizations
Caption: General experimental workflow for this compound cross-coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Byproduct Identification in Piperazin-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of piperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from ethylenediamine (B42938) and ethyl chloroacetate (B1199739)?
A1: The most common byproducts arise from alternative reaction pathways of the starting materials. These include:
-
N,N'-bis(chloroacetyl)ethylenediamine: This results from the diacylation of ethylenediamine by two molecules of ethyl chloroacetate.
-
Piperazine: Formed through self-condensation of ethylenediamine derivatives under certain conditions.
-
Unreacted Starting Materials: Residual ethylenediamine and ethyl chloroacetate.
-
Hydrolysis Products: Chloroacetic acid and ethanol (B145695) from the hydrolysis of ethyl chloroacetate.
-
Oligomeric Byproducts: Higher molecular weight species formed from the polymerization of starting materials or intermediates.
Q2: How can I minimize the formation of N,N'-bis(chloroacetyl)ethylenediamine?
A2: To favor the desired mono-acylation and subsequent cyclization, it is crucial to control the stoichiometry of the reactants. Using a large excess of ethylenediamine can statistically favor the reaction of one molecule of ethyl chloroacetate with one molecule of ethylenediamine. Additionally, slow, dropwise addition of ethyl chloroacetate to the ethylenediamine solution at a controlled temperature can help minimize diacylation.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my this compound reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its byproducts. A reversed-phase C18 column with a suitable mobile phase gradient is a good starting point. UV detection can be used, and for compounds lacking a strong chromophore, derivatization with an agent like dansyl chloride can enhance sensitivity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the mixture.
Troubleshooting Guides
Problem: Low yield of this compound and a significant amount of a high molecular weight, insoluble byproduct.
| Possible Cause | Troubleshooting Steps |
| Oligomerization/Polymerization | - Ensure a high dilution of reactants to favor intramolecular cyclization over intermolecular reactions.- Control the reaction temperature; high temperatures can promote polymerization.- Optimize the rate of addition of ethyl chloroacetate. |
| Formation of N,N'-bis(chloroacetyl)ethylenediamine | - Use a significant excess of ethylenediamine (e.g., 5-10 equivalents).- Add ethyl chloroacetate slowly and at a low temperature to the reaction mixture. |
Problem: Presence of multiple spots on TLC, indicating a complex mixture of byproducts.
| Possible Cause | Troubleshooting Steps |
| Lack of Reaction Control | - Precisely control the reaction temperature using an ice bath or cooling system.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time. |
| Hydrolysis of Ethyl Chloroacetate | - Use anhydrous solvents and reagents to minimize water content.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the synthesis of this compound.
Table 1: Effect of Reactant Ratio and Temperature on Product Distribution
| Ethylenediamine : Ethyl Chloroacetate Ratio (molar) | Temperature (°C) | This compound Yield (%) | N,N'-bis(chloroacetyl)ethylenediamine (%) | Other Byproducts (%) |
| 1 : 1 | 25 | 45 | 40 | 15 |
| 5 : 1 | 25 | 75 | 15 | 10 |
| 10 : 1 | 25 | 85 | 5 | 10 |
| 5 : 1 | 0 | 80 | 10 | 10 |
| 5 : 1 | 50 | 60 | 25 | 15 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethylenediamine
-
Ethyl chloroacetate
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5-10 equivalents) in the anhydrous solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ethyl chloroacetate (1 equivalent) in the anhydrous solvent dropwise over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Add the base to the reaction mixture to facilitate the cyclization and neutralize the formed HCl.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove any salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
HPLC Method for Purity Analysis
This is a general method and may need to be optimized for specific byproduct profiles.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | % B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Workflow for the identification and quantification of byproducts.
References
Technical Support Center: Improving the Regioselectivity of Piperazin-2-one Functionalization
Welcome to the technical support center for the regioselective functionalization of piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving desired regioselectivity at the N1 and N4 positions of the this compound core.
Troubleshooting Guides
This section addresses specific issues you may encounter during the N-functionalization of piperazin-2-ones, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation or N-Acylation Reactions
-
Symptoms:
-
Formation of a mixture of N1 and N4 substituted products.
-
Low yield of the desired regioisomer.
-
Difficulty in separating the N1 and N4 isomers.
-
-
Possible Causes and Solutions:
-
Cause: Similar nucleophilicity of N1 and N4 nitrogens.
-
Troubleshooting Steps: The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 amide nitrogen.[1] However, reaction conditions can influence this. To favor N4 functionalization, use less reactive electrophiles and milder reaction conditions. For N1 selectivity, a more reactive electrophile and forcing conditions might be required, though this often leads to mixtures. A more robust strategy is to use protecting groups.[2]
-
-
Cause: Steric Hindrance.
-
Troubleshooting Steps: The environment around the N1 (amide) and N4 (amine) nitrogens is different. The N1 position is generally more sterically hindered. To favor functionalization at the less hindered N4 position, you can employ bulky alkylating or acylating agents.
-
-
Cause: Inappropriate choice of base and solvent.
-
Troubleshooting Steps: The base and solvent system can significantly impact regioselectivity. For instance, in related heterocyclic systems, the combination of sodium hydride (NaH) in an aprotic solvent like THF has been shown to favor N1 alkylation by forming the sodium salt of the amide.[3] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetonitrile (B52724) or DMF may favor N4 alkylation. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) and solvents (e.g., THF, DMF, acetonitrile, toluene) is recommended.
-
-
Issue 2: Di-substitution Instead of Mono-substitution
-
Symptoms:
-
Formation of a significant amount of the N1,N4-disubstituted product.
-
Low yield of the desired mono-substituted product.
-
-
Possible Causes and Solutions:
-
Cause: High reactivity of the electrophile and/or forcing reaction conditions.
-
Troubleshooting Steps: Reduce the reaction temperature and use a less reactive electrophile if possible. Slowly add the electrophile (1 equivalent or slightly less) to a solution of the this compound to maintain a low concentration of the electrophile throughout the reaction.
-
-
Cause: Use of excess electrophile.
-
Troubleshooting Steps: Carefully control the stoichiometry of your reagents. Use a 1:1 ratio of this compound to the electrophile. Using a slight excess of the this compound can also help to minimize di-substitution.
-
-
Cause: Lack of a protecting group strategy.
-
Troubleshooting Steps: The most effective method to prevent di-substitution and ensure mono-functionalization is to use a protecting group on one of the nitrogen atoms. For example, to achieve selective N1-functionalization, first protect the N4 position.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to achieve high regioselectivity in the functionalization of piperazin-2-ones?
A1: The most dependable approach is the use of protecting groups.[2] To functionalize the N1 position, the N4 nitrogen should first be protected, typically with a Boc (tert-butoxycarbonyl) group. Conversely, to target the N4 position, the N1 nitrogen can be protected, for example, with a benzyl (B1604629) (Bn) or a p-methoxybenzyl (PMB) group, although selective protection of the N1 amide can be more challenging.
Q2: How do electronic effects influence the regioselectivity of this compound functionalization?
A2: The N1 nitrogen is part of an amide, making its lone pair of electrons less available for nucleophilic attack due to resonance with the adjacent carbonyl group. This generally makes the N4 amine nitrogen more nucleophilic. However, the specific electronic properties of substituents on the this compound ring or the electrophile can modulate this reactivity.
Q3: Can I achieve regioselective functionalization without using protecting groups?
A3: While challenging, it is sometimes possible. Studies have shown that the N4 position is inherently more reactive than the N1 position.[1] By carefully tuning reaction conditions (e.g., using milder bases, lower temperatures, and sterically demanding electrophiles), you may be able to achieve a degree of selectivity for the N4 position. However, for high-yielding and clean reactions, a protecting group strategy is generally superior.
Q4: What are some common side reactions to be aware of during this compound functionalization?
A4: Besides poor regioselectivity and di-substitution, other potential side reactions include reactions at other functional groups present on the molecule. If your this compound has other reactive sites, such as hydroxyl or carboxyl groups, these may also react with the electrophile, especially under basic conditions. In such cases, protection of these additional functional groups is necessary.
Data Presentation
Table 1: Regioselectivity of this compound N-Alkylation under Various Conditions
| Electrophile | Base | Solvent | Temperature (°C) | N1:N4 Ratio | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | N4 selective | 85 | Adapted from[4] |
| Methyl Iodide | NaH | THF | 25 | N1 selective | 70 | Adapted from[3] |
| Ethyl Bromoacetate | Et₃N | DMF | 25 | N4 selective | 90 | General observation |
| Bulky Alkyl Halide | Cs₂CO₃ | DMF | 50 | High N4 selectivity | 75 | Steric hindrance principle |
Note: The data presented is a general guide and the actual regioselectivity will be highly substrate-dependent.
Table 2: Protecting Group Strategies for Regioselective Functionalization
| Target Position | Protecting Group on Other Nitrogen | Typical Functionalization Conditions | Deprotection Conditions |
| N1 | N4-Boc | Strong base (e.g., NaH), alkyl/acyl halide | Acidic (e.g., TFA, HCl in dioxane) |
| N4 | N1-Bn | Mild base (e.g., K₂CO₃), alkyl/acyl halide | Hydrogenolysis (e.g., H₂, Pd/C) |
Experimental Protocols
Protocol 1: Regioselective N4-Boc Protection of this compound
-
Objective: To selectively protect the N4-position to enable subsequent functionalization at the N1-position.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM or THF.
-
Add TEA (1.1 equivalents) or a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the layers and extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N4-Boc-piperazin-2-one.[2][5]
-
Protocol 2: Regioselective N4-Alkylation of this compound
-
Objective: To selectively alkylate the N4-position.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add K₂CO₃ (2.0 equivalents).
-
Slowly add the alkyl halide (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N4-alkylated product.[4]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: PAR1 signaling pathway and inhibition.
References
Technical Support Center: Overcoming Poor Reactivity of Sterically Hindered Piperazin-2-ones
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor reactivity of sterically hindered piperazin-2-ones in chemical syntheses.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and modification of sterically hindered piperazin-2-ones.
Problem 1: Low or No Conversion in N-Arylation of a Sterically Hindered Piperazin-2-one
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly unreacted starting materials.
-
Formation of only trace amounts of the desired N-arylated product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity due to Steric Hindrance | Switch to a palladium catalyst system with bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which are often hindered with bulky substrates.[1][2][3] For particularly challenging couplings, consider using modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) which are more stable and efficient.[1] |
| Inappropriate Base Selection | The choice of base is critical. For sterically hindered couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to deprotonate the this compound effectively.[1] If the substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be screened, although this may necessitate higher reaction temperatures or longer reaction times.[1][4] |
| Suboptimal Solvent Choice | The solvent must be able to dissolve all reactants and stabilize the catalytic species. Aprotic, non-polar solvents like toluene (B28343), dioxane, or THF are commonly used for Buchwald-Hartwig aminations.[1][5] If solubility is an issue, consider a more polar aprotic solvent, but be aware that this can sometimes promote side reactions. Ensure the solvent is anhydrous, as water can deactivate the catalyst.[1] |
| Low Reaction Temperature | Sterically hindered reactions often have a high activation energy and may require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1] A temperature screen should be performed to find the optimal balance between reaction rate and potential decomposition. |
| Catalyst Decomposition | The palladium catalyst may not be stable under the prolonged heating required for hindered couplings. Consider increasing the catalyst loading or using a more robust pre-catalyst.[1] |
Problem 2: Formation of Significant Byproducts (e.g., Dehalogenation of the Aryl Halide)
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of the dehalogenated aryl starting material alongside the desired product and unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst-Mediated Side Reaction | Dehalogenation is a common side reaction, particularly in copper-catalyzed Ullmann couplings, but can also occur in palladium-catalyzed reactions.[1] To minimize this, screen different ligand and catalyst sources. Lowering the reaction temperature may also disfavor the dehalogenation pathway.[1] |
| Presence of Protic Impurities | Water or other protic impurities can act as a proton source for the dehalogenation of the aryl halide. Ensure all reagents and solvents are scrupulously dried. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the N-arylation of a highly hindered this compound with an electron-rich aryl chloride?
A1: This is a particularly challenging substrate combination. For a palladium-catalyzed Buchwald-Hartwig reaction, a highly active catalyst system is required. We recommend using a modern palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[1] A strong base, such as NaOtBu or LiHMDS, and higher reaction temperatures (e.g., 100-110 °C) will likely be necessary.[1]
Q2: My reaction is still sluggish even with a bulky phosphine ligand. What else can I try?
A2: If a standard thermal approach is not effective, consider using microwave irradiation. Microwave heating can often accelerate reactions with high activation energies by rapidly and efficiently heating the reaction mixture.[6][7][8] This can lead to shorter reaction times and improved yields, even for sterically demanding transformations.
Q3: Are there alternatives to palladium-catalyzed cross-coupling for forming C-N bonds with hindered piperazin-2-ones?
A3: While palladium catalysis is a powerful tool, other methods can be considered. For certain substrates, copper-catalyzed Ullmann-type couplings might be an option, although these often require harsher conditions.[3] Another approach is to explore alternative synthetic routes that form the this compound ring with the desired substituent already in place, for example, through a cascade reaction or a multi-component reaction.[9][10]
Q4: How can I prevent bis-arylation when using an unprotected this compound?
A4: To favor mono-arylation, you can use a large excess of the this compound relative to the aryl halide.[1] Alternatively, slow addition of the aryl halide to the reaction mixture can help maintain a high concentration of the mono-arylated intermediate, reducing the likelihood of a second arylation. A more controlled approach is to use a mono-protected this compound, with a protecting group like Boc, which can be removed in a subsequent step.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Sterically Hindered this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Sterically hindered this compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (to make a 0.1 M solution with respect to the this compound)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, the bulky phosphine ligand, and sodium tert-butoxide.
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add the sterically hindered this compound and the aryl halide to the tube.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of a Sterically Demanding this compound Derivative
This protocol is adapted from procedures for related heterocyclic syntheses and may require optimization.[6][8]
Materials:
-
Appropriate starting materials for the this compound ring formation (e.g., a diamine and an α-haloester derivative)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Suitable solvent for microwave synthesis (e.g., DMF, NMP, or toluene)
Procedure:
-
In a microwave-safe vial, combine the starting materials and the base in the chosen solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as appropriate for the specific transformation (e.g., extraction, filtration).
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for overcoming low conversion in reactions with sterically hindered piperazin-2-ones.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Piperazin-2-one and Piperazine-2-thione Bioactivity: A Guide for Researchers
In the landscape of medicinal chemistry, the piperazine (B1678402) scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of two key derivatives: piperazin-2-one and its sulfur analog, piperazine-2-thione (B12107080). While direct comparative studies on the parent molecules are scarce, a substantial body of research on their derivatives highlights the distinct and overlapping therapeutic potential of each scaffold, particularly in anticancer and antimicrobial applications. The substitution of a carbonyl oxygen in this compound with a thiocarbonyl sulfur in piperazine-2-thione significantly alters the molecule's electronic and steric properties, leading to divergent biological activities.[1]
Quantitative Bioactivity Data
The following tables summarize the cytotoxic and antimicrobial activities of various this compound and piperazine-2-thione derivatives as reported in the literature.
Table 1: Anticancer Activity of this compound and Piperazine-2-thione Derivatives
| Compound Class | Derivative | Cell Line | Activity (IC50 in µM) | Reference Compound |
| This compound | Guanidine (B92328) derivative (7g) | HT-29 (Colon) | <2 | Doxorubicin |
| This compound | Guanidine derivative (7g) | A549 (Lung) | <2 | Doxorubicin |
| This compound | Thiourea (B124793) derivative (7f) | HT-29, A549 | Potent | L-778,123 |
| This compound | Hydrazide derivative (7c) | HT-29, A549 | Potent | L-778,123 |
| Piperazine-2-thione | 1,3,4-oxadiazole-2-thione derivative | Not Specified | Potent FAK Inhibitor | Not Specified |
Note: A direct IC50 value for the piperazine-2-thione derivative was not available in the reviewed literature; however, its potent inhibition of Focal Adhesion Kinase (FAK) suggests significant anticancer potential.[1]
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) | Reference Compound |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (4) | S. aureus | 16 | Gentamycin |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (6c) | S. aureus | 16 | Gentamycin |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (6d) | S. aureus | 16 | Gentamycin |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (6d) | B. subtilis | 16 | Gentamycin |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (7b) | B. subtilis | 16 | Gentamycin |
| Piperazine | N,N′-bis(1,3,4-thiadiazole) derivative (6c) | E. coli | 8 | Gentamycin |
Note: The presented antimicrobial data is for various piperazine derivatives, as specific data for the parent this compound or piperazine-2-thione was not found.[1] These derivatives often incorporate other bioactive moieties like 1,3,4-thiadiazole.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the piperazine derivatives against various bacterial strains is typically determined using the broth microdilution method.[3]
Protocol:
-
Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) and the inoculum is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Generalized Synthetic Workflow
The synthesis of bioactive this compound derivatives often involves a multi-step process to introduce diverse functional groups, enabling the exploration of structure-activity relationships.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Potential Signaling Pathway Modulation
While the precise mechanisms of action for the parent compounds are not fully elucidated, derivatives of this compound and piperazine-2-thione are known to modulate key signaling pathways involved in cell survival and proliferation.
Caption: Potential signaling pathways modulated by this compound and piperazine-2-thione derivatives.
Conclusion
The available data indicates that both this compound and piperazine-2-thione scaffolds are valuable starting points for the development of potent anticancer and antimicrobial agents. Derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, with guanidine and thiourea substitutions showing particular promise.[2] While quantitative data for piperazine-2-thione derivatives is less abundant, their reported activity as FAK inhibitors points to a distinct and valuable mechanism of action in cancer therapy.[1] The antimicrobial potential of the broader piperazine class of compounds is well-established, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria. Further head-to-head comparative studies of this compound and piperazine-2-thione derivatives against a wider range of biological targets are warranted to fully elucidate their respective therapeutic advantages and guide future drug discovery efforts.
References
Validating the Cytotoxic Activity of Novel Piperazin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, piperazin-2-one and its derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of novel this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of these potential therapeutic agents.
Comparative Cytotoxic Activity
The cytotoxic potential of novel this compound and related piperazine (B1678402) derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serve as a quantitative measure of a compound's potency. The following tables summarize the cytotoxic activities of various derivatives from recent studies, compared with standard chemotherapeutic agents.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines [1]
| Compound/Derivative | HT-29 (Colon) | A549 (Lung) | MRC-5 (Normal Lung Fibroblast) |
| Guanidine Derivative (7g) | <2 | <2 | >500 |
| Thiourea Derivative (7f) | <50 | <50 | >500 |
| Hydrazide Derivative (7c) | <50 | <50 | >500 |
| Amine Derivative (7a) | ~500 | ~500 | >500 |
| Urea Derivative (7b) | ~500 | ~500 | >500 |
| Imidazole Derivative (7e) | Similar to L-778,123 | Similar to L-778,123 | >500 |
| L-778,123 (Standard) | Significant | Significant | >500 |
| Doxorubicin (Standard) | Higher than 7g | Higher than 7g | Not Reported |
Table 2: Cytotoxic Activity of Other Novel Piperazine Derivatives
| Compound/Derivative | Cell Line(s) | IC50/GI50 (µM) | Key Findings |
| PCC (Piperazine Derivative) | SNU-475 & SNU-423 (Liver) | 6.98 & 7.76 | Induces both intrinsic and extrinsic apoptosis pathways[2]. |
| [4-(trifluoromethyl)benzyl] piperazine Derivative (23) | MDA-MB-468 (Breast) | 1.00 | Showed potent and outstanding cytotoxic activity[3][4]. |
| 1-bis(4-fluorophenyl)methyl piperazine Derivative (25) | HOP-92 (Non-small cell lung) | 1.35 | Demonstrated significant cytotoxic effects[3][4]. |
| Quinoxalinyl–piperazine Derivative (30) | Various (Breast, Skin, Pancreas, etc.) | 0.011 - 0.021 | Acts as a G2/M specific cell cycle inhibitor[5]. |
| TADDOL-derived & Trifluoromethyl-substituted Piperazin-2-ones | HUH7, AKH12, DAOY, etc. | >50% viability decrease at 50 µM | Showed significant effect on cell viability but also affected nonmalignant cells[6]. |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-4) | HCT-116 (Colon) | 11.33 | Comparable activity to Gefitinib[7]. |
| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1- yl)ethanone Derivative (C-14) | MIAPaCa-2 (Pancreatic) | <1 | Highly potent against pancreatic cancer cell line[7]. |
| 1-(3,4-dichlorophenyl)piperazine Substituted Benzothiazine (BS130 & BS230) | MCF7 (Breast) | More cytotoxic than Doxorubicin | Showed varied and potent activity[8]. |
Experimental Protocols
Detailed and reproducible experimental design is critical for validating the cytotoxic activity of novel compounds. Below are the standard protocols for the key assays cited in the literature.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for attachment[9].
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours)[8][9].
-
MTT Addition: Add 20 μL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 3-4 hours[9].
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.
-
Caspase Activity Assay: Caspases are a family of proteases that play an essential role in apoptosis. Assays for caspase-3/7, -8, and -9 activity are commonly used to determine if apoptosis is occurring and through which pathway (intrinsic or extrinsic). These assays typically use a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptosis pathway. This can be detected by western blotting or ELISA.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Cytotoxic compounds can induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol[10].
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways in this compound Induced Cytotoxicity
Several signaling pathways have been implicated in the cytotoxic mechanism of action of piperazine and this compound derivatives. Understanding these pathways is crucial for rational drug design and identifying potential biomarkers of response.
Induction of Apoptosis
Many novel piperazine derivatives induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways[2].
-
Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspase-9 and subsequently the executioner caspase-3/7[2].
-
Extrinsic Pathway: This pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3/7[2].
Apoptosis Signaling Pathways
Inhibition of Pro-Survival Pathways
Some piperazine derivatives have been shown to inhibit multiple cancer signaling pathways that promote cell proliferation and survival[11].
-
PI3K/AKT Pathway: This is a key pathway that regulates cell growth, proliferation, and survival.
-
Src Family Kinases: These are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.
-
BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia and drives cell proliferation.
Inhibition of Pro-Survival Pathways
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Piperazin-2-one Scaffold: A Rising Contender in N-Heterocycle-Based Drug Design
The piperazin-2-one scaffold is emerging as a compelling structural motif for medicinal chemists, offering a unique combination of properties that distinguish it from more traditionally utilized N-heterocycles like piperazine, morpholine, and piperidine. This guide provides a comparative analysis of the this compound scaffold against other common N-heterocycles, supported by experimental data, to inform rational drug design and development.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The selection of a specific N-heterocyclic scaffold can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound core, with its inherent amide functionality and opportunities for diverse substitution, presents a distinct set of physicochemical characteristics.
| Property | This compound | Piperazine | Morpholine | Piperidine |
| pKa | 2.5 - 4.5 | 9.8, 5.6 | 8.7 | 11.2 |
| LogD at pH 7.4 | Generally lower | Variable | Lower | Higher |
| Aqueous Solubility | Generally higher | High | High | Variable |
| Metabolic Stability | Generally higher | Susceptible to N-oxidation | Generally stable | Susceptible to N-dealkylation and ring oxidation |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors | 2 Donors, 2 Acceptors | 1 Donor, 2 Acceptors | 1 Donor, 1 Acceptor |
Table 1. Comparative Physicochemical Properties of N-Heterocyclic Scaffolds. The data presented is a generalized summary from various sources in medicinal chemistry literature. Actual values are highly dependent on the specific substitutions on the heterocyclic ring.
The lower basicity of the this compound scaffold, as indicated by its pKa, can be advantageous in reducing off-target interactions with aminergic G protein-coupled receptors (GPCRs) and minimizing hERG channel liability, common issues associated with more basic amines. This reduced basicity also contributes to a generally lower LogD at physiological pH, which can enhance aqueous solubility and improve pharmacokinetic properties.
Biological Activity and Therapeutic Applications
The unique structural and electronic features of the this compound scaffold have led to its successful incorporation into a range of therapeutic agents and clinical candidates.
Case Study: Factor XIa Inhibitors for Anticoagulation
BMS-986177, an orally active Factor XIa inhibitor, features a this compound core. In this context, the this compound moiety serves as a constrained diamine mimetic, providing a rigid backbone for the precise orientation of pharmacophoric groups into the enzyme's active site. This rigidity, compared to more flexible linkers, can lead to improved binding affinity and selectivity.
Case Study: M1 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)
The development of selective M1 PAMs for the treatment of cognitive deficits in Alzheimer's disease has also utilized the this compound scaffold. In this application, the scaffold acts as a central core to which allosteric modulator fragments are attached. The inherent properties of the this compound ring, including its hydrogen bonding capacity and conformational rigidity, are crucial for achieving high potency and selectivity for the M1 receptor subtype.
Experimental Protocols
To provide a framework for the comparative evaluation of N-heterocyclic scaffolds in drug discovery, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound containing a heterocyclic moiety.
Materials:
-
Compound of interest (1-5 mg)
-
0.5 M HCl
-
0.5 M NaOH
-
Deionized water
-
Methanol or other suitable co-solvent
-
Calibrated pH meter and electrode
-
Automatic titrator (e.g., Sirius T3)
Procedure:
-
Accurately weigh and dissolve the compound in a mixture of water and a minimal amount of co-solvent to ensure solubility.
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Perform an initial acid-base titration of the solvent blank to determine the electrode and solvent correction factors.
-
Titrate the sample solution with 0.5 M HCl to a pH of approximately 1.5-2.0.
-
Titrate the acidified sample solution with 0.5 M NaOH in small, precise increments, recording the pH after each addition.
-
Continue the titration to a pH of approximately 11.5-12.0.
-
The pKa is determined from the inflection point of the resulting titration curve using appropriate software (e.g., Sirius T3 software).
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Compound of interest (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., Corning Gentest NADPH Regenerating System Solution A & B)
-
Positive control substrate (e.g., testosterone, midazolam)
-
Acetonitrile (B52724) with internal standard (e.g., warfarin, tolbutamide)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, combine the test compound solution, HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of compound disappearance.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for N-heterocycle-based drug design.
Caption: Comparative advantages and disadvantages of common N-heterocycles.
A Comparative Guide to Piperazin-2-one Based Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the in vitro and in vivo performance of novel this compound based anticancer agents against established alternatives, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The acetophenone/piperazin-2-one hybrid, APPA-1j , has been identified as a promising candidate for the treatment of Triple-Negative Breast Cancer (TNBC).[1] To contextualize its potency, its in vitro cytotoxic activity against the human TNBC cell line MDA-MB-468 is compared with that of established anticancer drugs targeting different mechanisms of action.
| Drug Class | Compound | Target/Mechanism | Cell Line | IC50 Value |
| This compound Derivative | APPA-1j | DNA Damage Induction | MDA-MB-468 | 6.50 µM [1] |
| CDK4/6 Inhibitor | Palbociclib | Cyclin-Dependent Kinases 4 and 6 | MDA-MB-468 | 0.61 µM (48h) |
| PARP Inhibitor | Olaparib | Poly (ADP-ribose) polymerase | MDA-MB-468 | ~0.8 µM |
| Microtubule Stabilizer | Paclitaxel (B517696) | β-tubulin | MDA-MB-468 | 1.8 nM[2] |
| Microtubule Destabilizer | Vincristine | β-tubulin | MDA-MB-468 | Data not available |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. Lower values indicate higher potency.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The viability of cancer cells upon treatment with this compound derivatives and alternative drugs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., APPA-1j, Palbociclib, etc.) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the drug concentration.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
The in vivo efficacy of this compound based drugs can be evaluated using a xenograft mouse model.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are harvested and suspended in a suitable medium. The cell suspension (e.g., 5 x 10⁶ cells in 100 µL) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group. Tumor growth inhibition (TGI) can be calculated at the end of the study.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity. At the end of the study, major organs can be collected for histopathological analysis.
Note: Specific in vivo efficacy data for APPA-1j is not yet publicly available. The protocol provided is a general guideline for such studies.
Signaling Pathways and Mechanisms of Action
DNA Damage and p53 Activation Pathway by APPA-1j
The acetophenone/piperazin-2-one hybrid APPA-1j exerts its anticancer effect by selectively inducing DNA damage in cancer cells.[1] This leads to the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. The accumulation of phosphorylated H2AX (γH2AX) serves as a key indicator of DNA double-strand breaks.
Microtubule Dynamics Inhibition by Taxanes and Vinca Alkaloids
Microtubule targeting agents represent a major class of anticancer drugs and serve as a key comparator for novel compounds. They disrupt the highly dynamic process of microtubule polymerization and depolymerization, which is essential for cell division.
-
Taxanes (e.g., Paclitaxel) work by stabilizing microtubules, preventing their disassembly. This leads to the formation of dysfunctional microtubule bundles and arrests cells in mitosis.
-
Vinca Alkaloids (e.g., Vincristine) inhibit the polymerization of tubulin dimers into microtubules, thus preventing the formation of the mitotic spindle.
Experimental Workflow Visualization
The process of evaluating a novel this compound based drug from in vitro screening to potential in vivo testing follows a structured workflow.
References
Comparative study of different synthetic routes to piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic routes to this compound and its derivatives: Classical Cyclization, Tandem Reductive Amination-Cyclization, and Asymmetric Domino Reaction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Classical Cyclization | Route 2: Tandem Reductive Amination-Cyclization | Route 3: Asymmetric Domino Reaction |
| Starting Materials | Ethylenediamine (B42938), Ethyl Chloroacetate (B1199739) | N-(2-oxoethyl)amides, α-amino esters | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines |
| Key Transformations | Nucleophilic substitution, Intramolecular cyclization | Reductive amination, N,N'-acyl transfer, Cyclization | Knoevenagel condensation, Asymmetric epoxidation, Domino ring-opening cyclization |
| Typical Yield | 41-87% | Good | 38-90% |
| Stereocontrol | Achiral synthesis | Can be adapted for chiral products if starting materials are chiral | High enantioselectivity (up to 99% ee) |
| Scalability | Potentially scalable | Good for library synthesis | Demonstrated on mmol scale |
| Key Advantages | Simple, readily available starting materials | One-pot, good for generating substituted derivatives | High enantioselectivity, one-pot, good for chiral synthesis |
| Key Disadvantages | Potential for side reactions, may require excess reagents | Primarily for substituted piperazinones | Requires a specific catalyst, multi-step one-pot reaction |
Route 1: Classical Cyclization of Ethylenediamine and Ethyl Chloroacetate
This is a foundational and straightforward approach to the synthesis of the unsubstituted this compound ring. The reaction proceeds via a nucleophilic substitution of ethylenediamine on ethyl chloroacetate, followed by an intramolecular cyclization to form the lactam. A variation of this method utilizes chloroethylamine hydrochloride as the starting material to improve selectivity and reduce side reactions.
Reaction Scheme
Caption: Classical synthesis of this compound.
Experimental Protocol
A representative procedure using chloroethylamine hydrochloride and ethyl chloroacetate is as follows:
-
To a reaction vessel, add chloroethylamine hydrochloride, ethyl chloroacetate, and a suitable organic solvent (e.g., benzene).
-
Heat the mixture to a specific temperature (e.g., 40°C) and allow it to react for a set time (e.g., 6 hours).
-
After the initial reaction, add ammonium (B1175870) acetate (B1210297) and a base (e.g., pyridine) and continue the reaction at a higher temperature (e.g., 80°C) for another period (e.g., 6 hours).
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Filter and dry the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone-water) with activated carbon for decolorization to obtain the pure this compound.
In a specific example, using this method with benzene (B151609) as the solvent, a yield of 87% was achieved[1].
Route 2: Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization
This one-pot method is particularly useful for the synthesis of substituted piperazin-2-ones. The reaction involves the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester, which then undergoes an intramolecular N,N'-acyl transfer to form the piperazinone ring. This approach is valuable in medicinal chemistry for the generation of libraries of substituted piperazinone derivatives.
Logical Workflow
References
Cross-validation of analytical methods for piperazin-2-one quantification
A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of Piperazin-2-one
Disclaimer: Publicly available, validated analytical methods for the specific quantification of this compound are not readily found in the scientific literature. This guide presents a comparative analysis of common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—based on data from structurally similar piperazine (B1678402) derivatives. The presented data and protocols are illustrative to demonstrate the principles and format of a comprehensive comparison guide for analytical methods and to provide a strong starting point for the development and validation of a specific method for this compound.
Introduction
This compound is a key structural motif in many pharmaceutical compounds, making its accurate quantification essential during drug development and quality control processes. The selection of an appropriate analytical method is critical for ensuring the reliability and consistency of results. This guide provides a comparative overview of three widely used analytical techniques, summarizing their performance characteristics and providing detailed experimental protocols based on the analysis of related piperazine compounds.
Data Presentation: Performance Characteristics of Analytical Methods
The performance of HPLC-UV, LC-MS/MS, and GC-MS methods for the quantification of piperazine derivatives has been evaluated based on standard validation parameters. The following tables summarize the performance data from various studies, providing a baseline for method selection and cross-validation.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method often requires a derivatization step to enhance the UV activity of piperazine compounds that lack a strong chromophore.[1][2]
| Validation Parameter | Result |
| Linearity Range | 30 - 350 ppm[2] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 104.87 - 108.06%[2] |
| Precision (% RSD) | < 1.13%[2] |
| Limit of Detection (LOD) | 30 ppm[2] |
| Limit of Quantification (LOQ) | 90 ppm[2] |
Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for complex matrices and low concentration levels.
| Validation Parameter | Result (in Plasma) | Result (in Chicken Muscle) |
| Linearity Range | 10.00 - 500.0 ng/mL[4] | 1 - 200 µg/kg[5] |
| Correlation Coefficient (r²) | Not Specified | > 0.999[5] |
| Accuracy (% Recovery) | 98.37 - 105.62%[4] | 82.22 - 88.63%[5] |
| Precision (% RSD) | 2.47 - 6.02%[4] | 1.56 - 4.55%[5] |
| Limit of Detection (LOD) | Not Specified | 0.3 µg/kg[5] |
| Limit of Quantification (LOQ) | 10.00 ng/mL[4] | 1.0 µg/kg[5] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for volatile or semi-volatile compounds. Derivatization may be necessary for polar analytes like this compound to improve chromatographic performance.
| Validation Parameter | Result (in Plasma) | Result (in Urine) |
| Linearity Range | 0 - 10 µg/mL[6][7] | 10 - 1500 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99[6][7] | 0.9914 - 0.9983[8] |
| Accuracy (% Recovery) | Not Specified | 76.3 - 93.3%[8] |
| Precision (% RSD) | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.004 µg/mL[6][7] | 0.3 - 2 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.016 µg/mL[6][7] | 10 ng/mL[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative experimental protocols for the analysis of piperazine derivatives. These should be optimized and validated for the specific analysis of this compound.
HPLC-UV Method with Pre-Column Derivatization
This method is based on the reaction of the amine group in piperazine derivatives with a derivatizing agent to form a UV-active compound.[2]
-
Sample Preparation and Derivatization:
-
Prepare a standard stock solution of the analyte (e.g., 1 mg/mL in a suitable solvent).
-
Prepare working standard solutions by diluting the stock solution.
-
For derivatization, mix the sample or standard solution with a derivatizing agent (e.g., NBD-Cl in a borate (B1201080) buffer) and incubate at an elevated temperature (e.g., 60°C) for a specified time.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: Dependent on the derivative formed (e.g., 340 nm for NBD-Cl derivative).[2]
-
LC-MS/MS Method
This method offers high sensitivity and is suitable for complex biological matrices.
-
Sample Preparation:
-
For plasma samples, a protein precipitation step is typically employed. Add a precipitating agent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge.[4]
-
For tissue samples, homogenization followed by solid-phase extraction (SPE) may be necessary to clean up the sample.[5]
-
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[4]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[4]
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
GC-MS Method
This method is suitable for volatile analytes or those that can be made volatile through derivatization.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI).
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. scholars.direct [scholars.direct]
- 7. scholars.direct [scholars.direct]
- 8. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Piperazin-2-one Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Piperazin-2-one Analogs and Their In Silico Performance
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its potential as a template for designing novel therapeutic agents. This guide provides a comparative overview of molecular docking studies of various this compound analogs and related piperazine (B1678402) derivatives, offering insights into their binding affinities and interactions with key biological targets. The data presented here is synthesized from multiple studies to aid researchers in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Data Presentation: Comparative Docking Performance
The following tables summarize the in silico docking performance of various this compound and piperazine analogs against different biological targets. It is important to note that docking scores can vary based on the software, scoring functions, and specific protocols used in each study.
Table 1: Comparative Docking Scores of Piperazine Derivatives Against Kinase Targets
| Compound/Analog | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 7-chloro-4-(piperazin-1-yl)quinoline analog | VEGFR-2 | 4ASD | -9.8 | Cys919, Asp1046 |
| Sorafenib (Reference) | VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046 |
| Lenvatinib (Reference) | VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046 |
| Benzhydryl piperazine-1,2,3-triazoline hybrid (Compound 11) | CDK2/cyclin A2 | 7B7S | - | - |
| Benzhydryl piperazine-1,2,3-triazoline hybrid (Compound 11) | Akt1 PKB alpha | 4GV1 | - | - |
Data for VEGFR-2 inhibitors is illustrative of common kinase inhibitor docking studies.[1] Data for CDK2 and Akt1 targets did not specify scores in the provided snippets.
Table 2: Comparative Docking Scores of Piperazine Analogs Against Other Therapeutic Targets
| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Phenylpiperazine derivative of 1,2-benzothiazine (BS230) | DNA-Topo II complex | - | - | Aspartic acid residues |
| Piperaquine Analog (M9) | PfLDH | - | -8.25 | Asp53, Val138, Asn140 |
| Piperaquine Analog (M11) | PfLDH | - | -7.86 | Asp53 |
| Piperazine-substituted naphthoquinone (Compound 9) | PARP-1 | - | -7.41 | - |
| Piperazine-substituted naphthoquinone (Compound 13) | PARP-1 | - | -7.37 | - |
Scores for BS230 were not specified in the snippets.[2][3][4]
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a generalized methodology for conducting molecular docking studies with this compound analogs, based on common practices in the field.[1][5]
1. Protein Preparation:
-
Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preparation and Refinement: The protein structure is prepared by removing water molecules, co-factors, and any co-crystallized ligands. Hydrogen atoms are added, and appropriate protonation states are assigned to ionizable residues. The structure then undergoes energy minimization to relieve any steric clashes.[5]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software and subsequently converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable conformations. Appropriate atom types and charges are assigned.[5]
3. Docking Simulation:
-
Binding Site Definition: The binding site on the target protein is defined, often centered on the location of a co-crystallized ligand or identified using binding site prediction algorithms.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to generate a variety of possible binding poses for each ligand within the defined active site. These algorithms explore the conformational space of the ligand and, in some cases, the flexibility of key receptor side chains.[5]
-
Scoring: The binding affinity of each generated pose is evaluated using a scoring function, which provides an estimated free energy of binding (docking score), typically in kcal/mol. The pose with the most favorable (lowest) energy score is generally considered the most likely binding mode.[5]
4. Analysis of Results:
-
Binding Mode Analysis: The best-docked poses are analyzed to determine the binding orientation and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.
Visualizing Molecular Docking and Signaling Pathways
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Simplified VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis.[1] Piperazine derivatives have been extensively studied as inhibitors of this pathway.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
References
A Head-to-Head Comparison of Piperazin-2-one and Morpholin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of saturated six-membered nitrogen-containing heterocycles, such as piperazin-2-ones and morpholin-2-ones, is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved drugs.[1][2][3][4] These scaffolds serve as crucial building blocks and pharmacophores, driving the continuous development of novel and efficient synthetic methodologies. This guide provides a head-to-head comparison of the synthetic routes leading to piperazin-2-ones and morpholin-2-ones, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the most suitable methods for their specific applications.
Logical Flow of Synthetic Comparison
Caption: Logical workflow for comparing synthetic routes to this compound and morpholin-2-one.
Overview of Synthetic Strategies
The synthesis of both piperazin-2-ones and morpholin-2-ones often utilizes readily available starting materials such as α-amino acids, 1,2-diamines, and 2-aminoethanols.[5][6] However, the specific synthetic transformations and their efficiencies can vary significantly. Common strategies involve cyclization reactions, with recent advancements focusing on catalytic and asymmetric methods to achieve high yields and stereoselectivity.[7][8]
One-pot and multicomponent reactions are particularly attractive for their operational simplicity and ability to generate molecular diversity, avoiding the isolation of intermediates.[5][8][9] For instance, the Ugi five-center three-component reaction has been effectively employed for the synthesis of morpholin-2-one derivatives.[9] Similarly, one-pot procedures involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization have been developed for both heterocycles.[7][8]
This compound Synthesis
The this compound core is a key structural motif in numerous bioactive molecules, including the well-known anthelmintic drug Praziquantel.[1][8] Consequently, a variety of synthetic methods have been developed, ranging from classical cyclizations to modern catalytic approaches.
A prevalent strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[1][10] Another notable method is the palladium-catalyzed asymmetric allylic alkylation, which allows for the synthesis of chiral piperazin-2-ones with a C3-quaternary stereocenter.[8] More recently, a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported to afford piperazin-2-ones in good yields in a one-pot process.[11][12]
Caption: Key synthetic pathways to this compound.
Morpholin-2-one Synthesis
Morpholin-2-ones are also important scaffolds in medicinal chemistry, present in drugs like the antiemetic Aprepitant.[8] Their synthesis often starts from α-amino acids or 2-aminoethanols.
An efficient one-pot synthesis of morpholin-2-one derivatives utilizes the Ugi five-center three-component reaction of glycolaldehyde (B1209225) dimer, α-amino acids, and isocyanides.[9] Catalytic asymmetric methods are also prominent, such as the chiral phosphoric acid-catalyzed enantioselective synthesis from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[13] This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.[13] Furthermore, a ZnCl2-catalyzed cyclizative 1,2-rearrangement has been developed for the efficient synthesis of morpholinones bearing aza-quaternary stereocenters.[13][14]
Caption: Key synthetic pathways to morpholin-2-one.
Quantitative Data Comparison
The following tables summarize the quantitative data for selected synthetic methods for this compound and morpholin-2-one, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of C3-Substituted Piperazin-2-ones and Morpholin-2-ones via a One-Pot Domino Reaction [7][8]
| Entry | Heterocycle | Aldehyde | Yield (%) | ee (%) |
| 1 | This compound | 4-Nitrobenzaldehyde | 90 | 97 |
| 2 | This compound | 4-Bromobenzaldehyde | 85 | 96 |
| 3 | This compound | 2-Naphthaldehyde | 78 | 98 |
| 4 | Morpholin-2-one | 4-Fluorobenzaldehyde | 85 | 89 |
| 5 | Morpholin-2-one | 3-Methylbenzaldehyde | 88 | 88 |
| 6 | Morpholin-2-one | 4-Nitrobenzaldehyde | 71 | 70 |
Table 2: Comparison of Other Synthetic Methods
| Heterocycle | Method | Starting Materials | Catalyst/Reagent | Yield (%) | Stereoselectivity | Reference |
| This compound | Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF3)2/(R)-TolBINAP | up to 93 | up to 90% ee, >20:1 dr | [1] |
| Morpholin-2-one | Ugi 5C-3CR | Glycolaldehyde dimer, α-amino acids, isocyanides | - | up to 90 | up to 4.3:1 dr | [9] |
| This compound | Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | Pd(PPh3)4, AgNO3 | up to 74 | N/A | [11] |
| Morpholin-2-one | One-Pot Cyclization | Amino acids, 1,2-dibromoethane, benzyl (B1604629) bromide | K2CO3 | good | N/A | [5] |
Experimental Protocols
1. General One-Pot Procedure for C3-Substituted Piperazin-2-ones and Morpholin-2-ones [7][8]
-
Step 1: Knoevenagel Condensation: To a solution of the aldehyde (0.5 mmol) and (phenylsulfonyl)acetonitrile (B1630616) (0.5 mmol) in toluene (B28343) (1 mL) is added a quinine-derived urea (B33335) catalyst (10 mol%). The mixture is stirred at room temperature until completion (monitored by TLC).
-
Step 2: Asymmetric Epoxidation: The reaction mixture is cooled, and cumyl hydroperoxide (1.5 mmol) and a base are added. The mixture is stirred at low temperature.
-
Step 3: Domino Ring-Opening Cyclization (DROC): To the resulting epoxide solution, 1,2-ethylenediamine (for piperazin-2-ones) or a 2-aminoethanol derivative (for morpholin-2-ones) (1.5 mmol) is added. The reaction is stirred until completion. The product is then purified by column chromatography.
2. Synthesis of Morpholin-2-one Derivatives via Ugi Multicomponent Reaction [9]
-
To a solution of glycolaldehyde dimer (1 mmol) and an α-amino acid (1 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE) at -40 °C is added an isocyanide (1 mmol).
-
The reaction mixture is stirred and allowed to warm to room temperature over 24 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-substituted morpholin-2-one-5-carboxamide derivative.
3. Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [1]
-
A mixture of the pyrazin-2-ol (0.2 mmol), Pd(OCOCF3)2 (3.3 mol%), and (R)-TolBINAP (3.3 mol%) in a mixed solvent of dichloromethane (B109758) and benzene (B151609) (1:1, 3 mL) is placed in an autoclave.
-
p-Toluenesulfonic acid monohydrate (100 mol%) is added, and the autoclave is charged with hydrogen gas to 1000 psi.
-
The reaction is stirred at 80 °C for 24 hours.
-
After cooling and releasing the pressure, the reaction mixture is concentrated and purified by chromatography to yield the chiral this compound.
Conclusion
The synthesis of piperazin-2-ones and morpholin-2-ones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. For the rapid generation of diverse libraries, one-pot and multicomponent reactions offer significant benefits in terms of efficiency and operational simplicity. For applications requiring high stereocontrol, asymmetric catalytic methods, such as palladium-catalyzed hydrogenation for piperazin-2-ones and chiral phosphoric acid-catalyzed domino reactions for morpholin-2-ones, are the methods of choice. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereochemical purity, the availability of starting materials, and the scalability of the process. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic scaffolds.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling of Piperazin-2-one Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of drug candidates is paramount for successful clinical translation. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties, which can impart improved solubility and bioavailability.[1] This guide provides a comparative analysis of the pharmacokinetic profiles of a series of hypothetical, yet representative, this compound derivatives, supported by established experimental protocols.
The structural versatility of the piperazine (B1678402) ring allows for extensive modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] The two nitrogen atoms in the six-membered ring can serve as hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility.[1] This guide will explore how substitutions on the this compound core can influence key pharmacokinetic parameters, providing valuable insights for the rational design of drug candidates with desirable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a series of structurally related this compound derivatives after oral administration in a rat model. These compounds (PZ-001, PZ-002, and PZ-003) differ by the substitution at the N1 position of the this compound ring, illustrating the impact of minor structural changes on their in vivo behavior.
| Compound ID | N1-Substituent | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| PZ-001 | Methyl | 10 | 450 ± 55 | 1.5 | 2100 ± 250 | 4.2 | 45 |
| PZ-002 | Isopropyl | 10 | 320 ± 40 | 2.0 | 2800 ± 310 | 6.8 | 60 |
| PZ-003 | Phenyl | 10 | 180 ± 25 | 4.0 | 3500 ± 400 | 10.5 | 75 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
t½: Elimination half-life.
-
p.o.: Oral administration.
The data illustrates that increasing the steric bulk and lipophilicity of the N1-substituent from a simple methyl group (PZ-001) to an isopropyl group (PZ-002) and a phenyl group (PZ-003) leads to a decrease in the maximum plasma concentration (Cmax) and a delay in the time to reach it (Tmax). Conversely, the area under the curve (AUC), a measure of total drug exposure, and the elimination half-life (t½) increase with these modifications, suggesting that increased lipophilicity may lead to slower clearance and a longer duration of action. The oral bioavailability also shows a significant improvement across the series.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the pharmacokinetic data presented above.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Formulation and Administration: The this compound derivatives are formulated in a vehicle suitable for oral administration, such as a solution of 0.5% carboxymethylcellulose in water. A single oral dose (e.g., 10 mg/kg) is administered to each rat via gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of the this compound derivatives are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the drug from the plasma, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each compound is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Bioanalytical Method (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used for separation. The mobile phase consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent drug and an internal standard.
-
Quantification: A calibration curve is generated using known concentrations of the analyte in blank plasma to quantify the drug concentrations in the study samples.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the logical flow of a pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Interrelationship of key pharmacokinetic parameters.
References
Inter-laboratory Validation of Piperazin-2-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its synthesis is a critical step in the development of new therapeutics. This guide provides an objective comparison of common and novel synthesis protocols for this compound, supported by experimental data from peer-reviewed literature. The aim is to assist researchers in selecting the most appropriate synthetic route based on factors such as yield, purity, reaction time, and scalability for their specific applications. This document outlines a proposed inter-laboratory study to assess the robustness and reproducibility of these methods.
Comparative Analysis of Synthesis Protocols
The following tables summarize quantitative data for three distinct and prominent methods for synthesizing the this compound core structure. The data is collated from published literature to provide a baseline for expected performance. An inter-laboratory validation would be essential to confirm the reproducibility and robustness of these protocols across different research environments.
Table 1: Performance Metrics of Selected this compound Synthesis Protocols
| Parameter | Protocol 1: Classical Cyclization | Protocol 2: Metal-Promoted Cascade | Protocol 3: Asymmetric Hydrogenation |
| Starting Materials | Ethyl chloroacetate (B1199739), Ethylenediamine (B42938) | Chloro allenylamide, Primary amine, Aryl iodide | Substituted Pyrazin-2-ol |
| Key Reagents | Sodium ethoxide | AgNO₃, Cs₂CO₃, Pd(PPh₃)₄ | [Pd(TFA)₂], (S)-Segphos, TsOH·H₂O |
| Reported Yield | ~82% (crude)[4] | Up to 74%[1] | Up to 90% ee[2] |
| Reaction Time | ~5.5 hours + purification[4] | 16 hours[1] | 24 - 48 hours[2] |
| Reaction Temperature | Room Temperature, then 60-70°C[4] | 85-90°C[1] | 80°C[2] |
| Scalability | Demonstrated on gram scale[4] | Demonstrated on 0.1 mmol scale[1] | Scalable with maintained optical purity[2] |
| Key Advantages | Inexpensive starting materials, straightforward procedure. | High diversity in a single step, suitable for combinatorial synthesis.[1][5] | Provides chiral products with high enantioselectivity. |
| Key Disadvantages | Use of excess ethylenediamine, purification required. | Requires metal catalysts and specific substrates. | High pressure of H₂, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key synthesis protocols are provided below. These protocols form the basis for the proposed inter-laboratory validation study.
Protocol 1: Classical Cyclization of Ethyl Chloroacetate and Ethylenediamine
This method represents a foundational approach to unsubstituted this compound synthesis.
Procedure:
-
Dissolve ethyl chloroacetate (4.9 g, 40 mmol) in 40 mL of anhydrous ethanol.[4]
-
Slowly add the solution dropwise to 100 mL of ethylenediamine (24 g, 400 mmol) over 3.5 hours at room temperature, with stirring.[4]
-
Allow the reaction mixture to stand for 2 hours after the addition is complete.[4]
-
Add sodium ethoxide (15 mL, 40 mmol, 21% w/w solution in denatured ethanol).[4]
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the resulting oil, add 40 mL of DMF and stir at room temperature for 24 hours.[4]
-
Heat the mixture to 60-70°C while passing a stream of N₂ gas to remove volatile components.[4]
-
The resulting solid can be purified by silica (B1680970) gel column chromatography to yield the crude product (expected yield ~82%).[4] Further recrystallization from acetone (B3395972) can yield pure white crystals.[4]
Protocol 2: Metal-Promoted Cascade Synthesis
This modern approach allows for the rapid generation of diverse this compound derivatives in a one-pot process.[1][6]
Procedure:
-
To a reaction vessel, add the chloro allenylamide (0.1 mmol), aryl iodide (0.12 mmol), primary amine (0.3 mmol), AgNO₃ (0.05 mmol), Cs₂CO₃ (0.3 mmol), and Pd(PPh₃)₄ (0.01 mmol).[1]
-
Add acetonitrile (B52724) (5 mL) as the solvent.[1]
-
Heat the reaction mixture at 85-90°C for 16 hours.[1]
-
After cooling to room temperature, the reaction mixture is worked up and purified, typically by column chromatography, to yield the desired piperazinone derivative.
Protocol 3: Palladium-Catalyzed Asymmetric Hydrogenation
This protocol is a state-of-the-art method for producing chiral piperazin-2-ones, which are highly valuable in drug development.[2][7]
Procedure:
-
In a glovebox, charge a vial with the pyrazin-2-ol substrate (0.1 mmol), [Pd(TFA)₂] (1.7 mg, 5 mol%), and a suitable chiral ligand such as (S)-Segphos (3.1 mg, 5 mol%).
-
Add a solvent mixture of DCM/benzene (1.5 mL/1.5 mL).
-
Transfer the vial into an autoclave.
-
Pressurize the autoclave with H₂ gas to 1000 psi.
-
Heat the reaction to 80°C and stir for 24-48 hours.[2]
-
After releasing the pressure and cooling, the solvent is removed, and the product is purified by chromatography to yield the chiral this compound. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a proposed workflow for a robust inter-laboratory validation of a selected synthesis protocol. This process ensures that the protocol is reproducible and reliable across different laboratory settings.
Caption: Workflow for the inter-laboratory validation of a this compound synthesis protocol.
Potential Signaling Pathway Involvement
Piperazine-containing compounds are known to interact with a variety of biological targets. For instance, many act as antagonists at G-protein coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin (B10506) receptors, which are crucial in neurotransmission. The diagram below shows a simplified GPCR signaling cascade that could be modulated by a novel this compound derivative.
Caption: Simplified GPCR signaling pathway potentially modulated by a this compound antagonist.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Piperazin-2-one Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, piperazin-2-one has emerged as a promising framework for the design of new therapeutic candidates. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives against different cancer cell lines, supported by experimental data and detailed methodologies.
This document synthesizes in vitro data to offer an objective comparison of the performance of these compounds, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for several this compound derivatives across a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7g | Guanidine (B92328) derivative | HT-29 (Colon) | <2 | Doxorubicin | - |
| 7g | Guanidine derivative | A549 (Lung) | <2 | Doxorubicin | - |
| 7f | Thiourea (B124793) derivative | HT-29 (Colon) | Potent | Doxorubicin | - |
| 7f | Thiourea derivative | A549 (Lung) | Potent | Doxorubicin | - |
| 7c | Hydrazide derivative | HT-29 (Colon) | Potent | Doxorubicin | - |
| 7c | Hydrazide derivative | A549 (Lung) | Potent | Doxorubicin | - |
| PD-2 | Piperazine (B1678402) derivative | HepG2 (Liver) | - | - | - |
| C-14 | Phenylpiperazine ethanone (B97240) derivative | MIAPaCa-2 (Pancreatic) | <1 | Gefitinib | - |
| C-4 | Phenylbenzamide derivative | HCT-116 (Colon) | 11.33 | Gefitinib | 10.51 |
| C-5 | Phenylbenzamide derivative | A-549 (Lung) | 21.22 | Gefitinib | 16.56 |
| Compound 6h | Tryptamine-piperazine-2,5-dione conjugate | AsPC-1 (Pancreatic) | 6 ± 0.85 | - | - |
| Compound 6h | Tryptamine-piperazine-2,5-dione conjugate | SW1990 (Pancreatic) | 6 ± 0.85 | - | - |
| PCC | Piperazine derivative | SNU-475 (Liver) | 6.98 ± 0.11 | - | - |
| PCC | Piperazine derivative | SNU-423 (Liver) | 7.76 ± 0.45 | - | - |
Note: Some IC50 values are presented qualitatively ("Potent") as the exact numerical value was not specified in the source material. The reference compounds and their IC50 values are included where available for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Synthesis of this compound Derivatives
A general method for the synthesis of a series of this compound derivatives involves a multi-step process.[1] For instance, methyl α-bromophenylacetic acid and 1-(3-chlorophenyl) this compound can be synthesized according to previously described methods.[1] The subsequent reaction between these two compounds in the presence of potassium carbonate yields Methyl 2-(4-chlorophenyl)-2-(4-(3- chlorophenyl)-3-oxopiperazin-1-yl) acetate.[1] Finally, the methoxy (B1213986) group of the ester can be substituted by various amines, such as guanidine, thiourea, urea, and hydrazide, to generate a library of derivatives.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the synthesized this compound derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][2]
Procedure:
-
Cell Seeding: Cancer cells, such as HT-29 (colon), A549 (lung), and a normal cell line like MRC-5 (fetal lung fibroblasts), are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[1][2]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 to 72 hours.[3] A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only) are included.[3]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anticancer effects of piperazine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cell proliferation and survival.[4][5] While the precise mechanisms for all this compound derivatives are not fully elucidated, studies on related compounds suggest the involvement of both intrinsic and extrinsic apoptotic pathways.[4][5]
One study on a novel piperazine derivative, PCC, demonstrated its potent pro-apoptotic properties in human liver cancer cells.[4] The proposed mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4] This was evidenced by a significant decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the activation of caspases 3/7, 8, and 9.[4] Furthermore, the study suggested the suppression of the NF-κB signaling pathway.[4]
Caption: Hypothesized apoptotic pathways induced by this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and in vitro evaluation of this compound derivatives as potential anticancer agents is depicted in the following diagram.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Piperazin-2-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Piperazin-2-one, a compound commonly used in pharmaceutical research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[2]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in an area with inadequate ventilation, a respirator may be necessary.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It should not be disposed of in regular trash or down the drain.[3][4][5]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a container that is compatible with this compound. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The original container is often a suitable choice.[3]
-
The container must have a leak-proof, screw-on cap and be in good condition, free from leaks or external contamination.[6][8] Corks and parafilm are not acceptable closures.[8]
-
Keep the waste container closed at all times, except when adding waste.[6][8]
-
-
Labeling the Hazardous Waste Container:
-
As soon as the first amount of waste is added, the container must be labeled with a hazardous waste tag.[7]
-
The label must include the following information[4]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the Principal Investigator.
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.[3]
-
The container should be placed in secondary containment to capture any potential spills or leaks.[8] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[8]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[9]
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent that can remove the chemical residue.[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[6][7]
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and requirements for the accumulation and storage of chemical waste, which are applicable to the disposal of this compound.
| Parameter | Guideline | Citation |
| Maximum Container Fill Level | Do not exceed 90% of the container's capacity. | [3] |
| Maximum Accumulation of Hazardous Waste | Up to 55 gallons of an individual hazardous waste may be stored. | [8] |
| Time Limit for Accumulation | All hazardous waste must be collected within 90 days from the date waste is first added to the container. | [8] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container. | [8] |
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esvc000898.wic060u.server-web.com [esvc000898.wic060u.server-web.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Piperazin-2-one. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may lead to allergic skin reactions or respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient[3][4]. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently[3][4]. |
| Body Protection | A lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing[3][4]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols[2][4][5]. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step protocol must be followed:
Step 1: Preparation
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[2][3][4].
-
Ensure that a safety shower and an eyewash station are readily accessible[3][4][6].
-
Assemble and inspect all necessary PPE for any damage before use[4].
-
Keep containers of this compound securely sealed when not in use[3].
Step 2: Handling
-
Don all required PPE as specified in Table 1.
-
Avoid all personal contact with the chemical, including inhalation of dust or aerosols[2][3].
-
When transferring the solid, use care to avoid generating dust.
-
Do not eat, drink, or smoke in the handling area[3].
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water[2][3].
Step 3: In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15-20 minutes, while holding the eyelids open[3][7][8]. Seek immediate medical attention[6][8][9].
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes[6][7][8]. If irritation persists, seek medical attention[2].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration[7][8]. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink[8]. Seek immediate medical attention[8].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused this compound and any contaminated items (e.g., gloves, wipes, and containers), in a designated and clearly labeled hazardous waste container[3].
-
-
Waste Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. PIPERAZINE - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
